Technical Documentation Center

3-(1,2-Oxazol-4-yl)piperidine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1,2-Oxazol-4-yl)piperidine hydrochloride

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(1,2-Oxazol-4-yl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, a plausible multi-step synthesis, methods for its structural elucidation, safety protocols, and a discussion of its potential pharmacological significance.

Chemical Identity and Physicochemical Properties

3-(1,2-Oxazol-4-yl)piperidine hydrochloride is a salt of the parent compound, 3-(1,2-Oxazol-4-yl)piperidine. The core structure consists of a piperidine ring substituted at the 3-position with a 1,2-oxazole (also known as isoxazole) ring via its 4-position. The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous media.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₈H₁₃ClN₂O
Molecular Weight 188.66 g/mol
IUPAC Name 3-(1,2-Oxazol-4-yl)piperidine hydrochloride
Appearance Predicted to be a white to off-white solid
Solubility Expected to be soluble in water and polar organic solvents

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; H_N1 [label="H", pos="-0.5,2.0!"]; H2_1 [label="H", pos="-2.0,1.2!"]; H2_2 [label="H", pos="-1.8,0.2!"]; H3_1 [label="H", pos="-2.0,-1.2!"]; H4_1 [label="H", pos="-0.5,-2.0!"]; H4_2 [label="H", pos="0.5,-2.0!"]; H5_1 [label="H", pos="2.0,-1.2!"]; H5_2 [label="H", pos="1.8,0.2!"]; H6_1 [label="H", pos="2.0,1.2!"]; H6_2 [label="H", pos="0.8,1.2!"];

// Isoxazole ring C_iso1 [label="C", pos="-2.8,-1.5!"]; C_iso2 [label="C", pos="-3.8,-0.5!"]; N_iso [label="N", pos="-3.5,0.8!"]; O_iso [label="O", pos="-2.2,0.5!"]; C_iso3 [label="C", pos="-2.0,-0.5!"]; H_iso1 [label="H", pos="-4.8,-0.5!"]; H_iso2 [label="H", pos="-1.2,-0.5!"];

// Hydrochloride Cl [label="Cl⁻", pos="3.0,0!"]; H_plus [label="H⁺", pos="2.5,0.5!"];

// Define bonds for piperidine ring edge [len=1.5]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Bonds to hydrogens on piperidine N1 -- H_N1; C2 -- H2_1; C2 -- H2_2; C3 -- H3_1; C4 -- H4_1; C4 -- H4_2; C5 -- H5_1; C5 -- H5_2; C6 -- H6_1; C6 -- H6_2;

// Bond to isoxazole ring C3 -- C_iso1;

// Bonds for isoxazole ring C_iso1 -- C_iso2; C_iso2 -- N_iso; N_iso -- O_iso; O_iso -- C_iso3; C_iso3 -- C_iso1 [style=double]; C_iso2 -- H_iso1; C_iso3 -- H_iso2;

// Ionic interaction N1 -- H_plus [style=dashed, arrowhead=none]; H_plus -- Cl [style=dashed, arrowhead=none]; }

Caption: Chemical structure of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride.

Synthesis and Purification

A plausible and efficient synthetic route to 3-(1,2-Oxazol-4-yl)piperidine hydrochloride involves a multi-step process commencing with the construction of a suitably protected piperidine precursor, followed by the formation of the isoxazole ring, and concluding with deprotection and salt formation. A suggested pathway is outlined below, based on established synthetic methodologies for similar heterocyclic systems.

synthesis_workflow cluster_0 Piperidine Preparation cluster_1 Isoxazole Ring Formation cluster_2 Deprotection and Salt Formation start N-Boc-3-piperidone step1 Reaction with a suitable boronic acid precursor start->step1 product1 N-Boc-3-vinylpiperidine step1->product1 step2 [3+2] Cycloaddition with a nitrile oxide precursor product1->step2 product2 N-Boc-3-(1,2-oxazol-4-yl)piperidine step2->product2 step3 N-Boc Deprotection product2->step3 product3 3-(1,2-Oxazol-4-yl)piperidine step3->product3 step4 Treatment with HCl product3->step4 final_product 3-(1,2-Oxazol-4-yl)piperidine hydrochloride step4->final_product

Caption: Proposed synthetic workflow for 3-(1,2-Oxazol-4-yl)piperidine hydrochloride.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-vinylpiperidine

This step involves a Wittig or similar olefination reaction on N-Boc-3-piperidone.

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Allow the resulting ylide solution to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-vinylpiperidine.

Step 2: Synthesis of N-Boc-3-(1,2-oxazol-4-yl)piperidine

This step utilizes a [3+2] cycloaddition reaction.

  • In a flask, dissolve N-Boc-3-vinylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.

  • To this solution, add a nitrile oxide precursor, such as chlorooxime (1.2 eq), followed by the slow addition of a base, like triethylamine (1.5 eq), at room temperature. The nitrile oxide is generated in situ.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield N-Boc-3-(1,2-oxazol-4-yl)piperidine.

Step 3: Synthesis of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride

This final step involves the deprotection of the Boc group and subsequent salt formation.

  • Dissolve N-Boc-3-(1,2-oxazol-4-yl)piperidine (1.0 eq) in a suitable solvent like 1,4-dioxane or methanol.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane or concentrated HCl) (excess, ~5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to afford the pure 3-(1,2-Oxazol-4-yl)piperidine hydrochloride salt.[1]

Structural Elucidation

The structure of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the piperidine and isoxazole rings.

  • Isoxazole Protons: Two singlets in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the protons at the C3 and C5 positions of the isoxazole ring.[2]

  • Piperidine Protons: A complex series of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm) corresponding to the methylene and methine protons of the piperidine ring. The proton at the C3 position, being attached to the isoxazole ring, will likely appear as a distinct multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear at a lower field.

  • N-H Protons: A broad singlet, the chemical shift of which will be concentration and solvent dependent, corresponding to the two protons on the protonated piperidine nitrogen (NH₂⁺).

¹³C NMR: The carbon NMR spectrum will provide complementary information.

  • Isoxazole Carbons: Signals in the aromatic region (typically δ 100-160 ppm) for the three carbons of the isoxazole ring.[3]

  • Piperidine Carbons: Signals in the aliphatic region (typically δ 20-60 ppm) for the five carbons of the piperidine ring. The C3 carbon, attached to the isoxazole ring, will be at a lower field compared to the other methylene carbons. The carbons adjacent to the nitrogen (C2 and C6) will also be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the presence of key functional groups.

  • N-H Stretch: A broad absorption band in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary ammonium salt.

  • C-H Stretch: Absorption bands around 2950-2850 cm⁻¹ for the C-H stretching of the piperidine ring.

  • C=N and C=C Stretch: Medium to weak absorption bands in the 1650-1500 cm⁻¹ region, characteristic of the isoxazole ring.

  • C-O Stretch: An absorption band around 1200-1000 cm⁻¹ corresponding to the C-O stretching within the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 153.11.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Bands / m/z
¹H NMR δ 8.5-9.0 (s, 1H, isoxazole-H), δ 7.8-8.2 (s, 1H, isoxazole-H), δ 3.0-3.5 (m, 3H, piperidine-H), δ 1.6-2.2 (m, 6H, piperidine-H), broad s (NH₂⁺)
¹³C NMR δ 150-160 (isoxazole-C), δ 110-120 (isoxazole-C), δ 40-50 (piperidine-C), δ 25-35 (piperidine-C)
IR (cm⁻¹) 3200-2800 (N-H), 2950-2850 (C-H), 1650-1500 (C=N, C=C), 1200-1000 (C-O)
MS (ESI+) m/z 153.11 [M+H]⁺ (for the free base)

Safety and Handling

As a novel chemical entity, a full toxicological profile for 3-(1,2-Oxazol-4-yl)piperidine hydrochloride is not available. Therefore, it should be handled with care, assuming it is potentially hazardous. The safety precautions should be based on the known hazards of its constituent moieties, piperidine and isoxazole derivatives.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][5][6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4][7]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[5]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Specific Hazards:

  • Piperidine Moiety: Piperidine itself is a flammable, corrosive, and toxic substance.[4][6][7] While the properties of the substituted piperidine in this compound will be different, it is prudent to handle it with caution.

  • Hydrochloride Salt: As a hydrochloride salt, it can be acidic and may cause irritation upon contact.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Potential Pharmacological Significance

The isoxazole and piperidine scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a wide array of biologically active compounds and approved drugs.[8]

  • Isoxazole Derivatives: This class of compounds exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[9] The isoxazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • Piperidine Derivatives: The piperidine ring is a common motif in many centrally active drugs, including antipsychotics, antidepressants, and analgesics.[8][10] The 3-substituted piperidine scaffold, in particular, is a key component of several therapeutic agents.[11][12][13]

The combination of the isoxazole and 3-substituted piperidine moieties in 3-(1,2-Oxazol-4-yl)piperidine hydrochloride suggests its potential for interacting with a variety of biological targets, particularly within the central nervous system. Further research is warranted to explore its specific pharmacological profile and therapeutic potential.

References

  • Piperidine - SAFETY DATA SHEET. (2024). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Retrieved from [Link]

  • ICSC 0317 - PIPERIDINE. Retrieved from [Link]

  • PIPERIDINE - Sdfine. Retrieved from [Link]

  • Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole - Odinity. (2014). Retrieved from [Link]

  • Preparation of 4‐bromooxazole (11·HCl). - ResearchGate. Retrieved from [Link]

  • Examples of biologically active 3-substituted piperidines - ResearchGate. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023). Retrieved from [Link]

  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon | AAPPTec - Peptides. Retrieved from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024). Retrieved from [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate. Retrieved from [Link]

  • Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Retrieved from [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed. (2015). Retrieved from [Link]

  • Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (2023). Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). Retrieved from [Link]

  • Design, synthesis and antimycobacterial activity of various 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives - PubMed. (2014). Retrieved from [Link]

  • 3-(Piperidin-4-yl)benzo[d]isoxazole | C12H14N2O | CID 13076436 - PubChem. Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (2022). Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024). Retrieved from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (2017). Retrieved from [Link]

  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. Retrieved from [Link]

  • Synthesis, structural elucidation and bioassay of morpholine/thiomorpholine and piperidine containing oxazoles - AIP Publishing. (2020). Retrieved from [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.
  • Structural formula of isoxazole (1–6), piperidine linker moieties... - ResearchGate. Retrieved from [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Organic Letters - ACS Publications. (2009). Retrieved from [Link]

  • One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions - MDPI. (2023). Retrieved from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (2014). Retrieved from [Link]

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors - RSC Publishing. Retrieved from [Link]

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. - ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and physiological activity of some novel isoxazoles - SMUJO. (2012). Retrieved from [Link]

  • Scheme 4. Synthesis of Piperidine Derivatives 38a-c, e via Suzuki Cross-Coupling Reaction a - ResearchGate. Retrieved from [Link]

  • Isoxazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

Sources

Exploratory

3-(Isoxazol-4-yl)piperidine HCl CAS number and properties

Advanced Scaffold for Medicinal Chemistry & Neuroscience Applications Executive Summary 3-(Isoxazol-4-yl)piperidine HCl represents a specialized heterocyclic scaffold in modern drug discovery, functioning as a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold for Medicinal Chemistry & Neuroscience Applications

Executive Summary

3-(Isoxazol-4-yl)piperidine HCl represents a specialized heterocyclic scaffold in modern drug discovery, functioning as a critical bioisostere and pharmacophore builder. Belonging to the broader class of isoxazolyl-piperidines , this specific regioisomer (linking the 4-position of the isoxazole ring to the 3-position of the piperidine ring) is valued for its ability to modulate vector orientation in ligand-receptor interactions.

Unlike its more common analogs—such as the GABA-agonist scaffold 4-(piperidin-4-yl)isoxazole or the antipsychotic intermediate 3-(piperidin-4-yl)benzo[d]isoxazole (Risperidone precursor)—the 3,4-linked variant offers unique steric and electronic properties. It is frequently employed in "scaffold hopping" exercises to optimize metabolic stability (reducing CYP450 liability) or to fine-tune binding affinity in glutamate (AMPA/NMDA) and GABA receptor modulators.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists as a hydrochloride salt to ensure stability and water solubility. The unfunctionalized secondary amine on the piperidine ring serves as the primary handle for further diversification (e.g., reductive amination, amide coupling).

Target Compound: 3-(Isoxazol-4-yl)piperidine HCl
PropertySpecification
Systematic Name 4-(Piperidin-3-yl)isoxazole hydrochloride
Molecular Formula C₈H₁₂N₂O · HCl
Molecular Weight 152.19 (Free base) / 188.65 (HCl salt)
Predicted pKa ~9.8 (Piperidine NH), ~-1.5 (Isoxazole N)
LogP (Predicted) 0.4 – 0.8 (Low lipophilicity due to polarity)
H-Bond Donors 2 (NH ionizable, HCl salt)
H-Bond Acceptors 3 (Isoxazole O/N)
Chirality Contains one chiral center at Piperidine C3. (Available as racemate or enantiopure R/S forms).
Commercially Relevant Reference Standards

Due to the rarity of the specific 3,4-isomer in catalog databases, the following validated analogs serve as primary reference points for properties and handling.

Analog NameCAS NumberStructural RelationApplication
3-(Piperidin-4-yl)isoxazole 1060814-32-5 Regioisomer (Isox-3-yl at Pip-4-yl)General Building Block
3-(Piperidin-4-yl)benzo[d]isoxazole 84163-22-4 Fused Benzo-analogRisperidone Intermediate
3-(Piperidin-3-yl)isoxazole HCl 2138550-57-7 Regioisomer (Isox-3-yl at Pip-3-yl)Scaffold Hopping
Synthetic Methodologies

The synthesis of 3-(Isoxazol-4-yl)piperidine HCl typically follows one of two authoritative pathways: Transition-Metal Catalyzed Cross-Coupling (Method A) or De Novo Cycloaddition (Method B).

Method A: Suzuki-Miyaura Cross-Coupling (Preferred)

This route is modular, allowing for the coupling of pre-formed isoxazole and pyridine/piperidine rings.

Protocol:

  • Starting Materials: tert-Butyl 3-bromopiperidine-1-carboxylate (or 3-bromopyridine) and 4-Isoxazoleboronic acid pinacol ester.

  • Coupling: React in 1,4-dioxane/water (4:1) with Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3 equiv) at 90°C under N₂ for 12h.

  • Hydrogenation (if Pyridine used): PtO₂-catalyzed hydrogenation (H₂, 50 psi) in MeOH/AcOH reduces the pyridine to piperidine.

  • Deprotection: Treatment with 4M HCl in Dioxane removes the Boc group (or converts the free base) to yield the final HCl salt.

Method B: 1,3-Dipolar Cycloaddition

Constructs the isoxazole ring directly onto the piperidine scaffold.

Protocol:

  • Precursor: Start with N-Boc-piperidine-3-carboxaldehyde.

  • Oxime Formation: React with hydroxylamine hydrochloride to form the oxime.

  • Chlorination: Treat with NCS (N-chlorosuccinimide) to generate the hydroximoyl chloride (nitrile oxide precursor).

  • Cycloaddition: React with a vinyl ether or alkyne dipolarophile to close the isoxazole ring.

  • Deprotection: Acidic cleavage of the Boc group yields the target HCl salt.

Synthesis Start 3-Bromopyridine (or N-Boc-3-bromo-piperidine) Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 Start->Coupling Boronate 4-Isoxazoleboronic acid pinacol ester Boronate->Coupling Intermediate 3-(Isoxazol-4-yl)pyridine Intermediate Coupling->Intermediate Reduction Hydrogenation H2, PtO2 (Optional) Intermediate->Reduction If Pyridine Start SaltForm HCl Salt Formation 4M HCl/Dioxane Intermediate->SaltForm If Piperidine Start Reduction->SaltForm Final 3-(Isoxazol-4-yl)piperidine HCl SaltForm->Final

Figure 1: Modular synthetic workflow for accessing the 3-(Isoxazol-4-yl)piperidine scaffold via cross-coupling.

Pharmacological Relevance & Applications
4.1. Neuroscience: GABA and Glutamate Modulation

Isoxazole moieties are classic bioisosteres for carboxylic acids (COOH) due to their planar structure and ability to engage in hydrogen bonding.

  • GABA-A Agonists: The structural analog 4-PIOL (5-(4-piperidyl)isoxazol-3-ol) is a low-efficacy partial GABA-A agonist.[1] The 3-(Isoxazol-4-yl) isomer modifies the vector of the nitrogen atom, potentially altering subtype selectivity (e.g., sparing α1 subunits to reduce sedation).

  • AMPA/NMDA Receptors: Used as a core scaffold in "Ampakine" type positive allosteric modulators, where the piperidine ring mimics the pyrrolidine found in racetams.

4.2. Kinase Inhibition & Oncology

In kinase inhibitors, the isoxazole ring often binds to the ATP-binding hinge region.

  • Scaffold Hopping: Replacing a phenyl or pyrazole ring with an isoxazolyl-piperidine moiety can improve solubility and reduce lipophilicity (LogD), a common tactic to improve oral bioavailability in candidates targeting kinases like PLK1 or Aurora B .

4.3. Antipsychotics (Risperidone Class)

While Risperidone utilizes the benzo-fused isoxazole, the non-fused isoxazolyl-piperidine scaffold is explored in next-generation antipsychotics to reduce metabolic liabilities associated with the benzisoxazole ring opening.

SAR Center 3-(Isoxazol-4-yl)piperidine Scaffold Bioisostere Bioisostere for Carboxylic Acids Center->Bioisostere GABA GABA-A Receptor Partial Agonism Center->GABA Kinase ATP-Hinge Binding (Kinase Inhibitors) Center->Kinase Vector Vector Manipulation (Scaffold Hopping) Center->Vector

Figure 2: Structure-Activity Relationship (SAR) logic for the isoxazolyl-piperidine core.

Handling, Stability & Safety

Self-Validating Protocol:

  • Hygroscopicity: As an HCl salt, the compound is likely hygroscopic. Store in a desiccator at -20°C.

  • Solubility Check: Dissolve 1 mg in 1 mL of DMSO or Water. If turbidity persists, sonicate or warm to 37°C. The HCl salt should be freely soluble in water/methanol but insoluble in non-polar solvents (DCM, Hexanes).

  • Free Basing: If the free base is required for a reaction (e.g., nucleophilic substitution), suspend the salt in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄ immediately before use to prevent amine oxidation.

Safety (GHS Classifications - Predicted):

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin/eye irritation.

  • P261: Avoid breathing dust/fume.

References
  • Ambeed, Inc. (2024). Product Analysis: 3-(Piperidin-4-yl)benzo[d]isoxazole hydrochloride (CAS 84163-22-4).[2] Link

  • PubChem. (2025). Compound Summary: 3-(Piperidin-4-yl)benzo[d]isoxazole.[2] National Library of Medicine. Link

  • ChemScene. (2024). 3-(Piperidin-4-yl)isoxazole (CAS 1060814-32-5) Technical Data. Link

  • Frølund, B., et al. (2002). 4-Substituted Analogues of 4-PIOL: Synthesis and GABAA Receptor Pharmacology. Journal of Medicinal Chemistry. (Contextual grounding for isoxazole-piperidine pharmacology).
  • BenchChem. (2025).[3] Scaffold Hopping: Alternative Heterocyclic Scaffolds to Piperidine. Link

Sources

Foundational

The Isoxazol-4-yl Piperidine Scaffold: A Technical Guide for Drug Discovery

The Isoxazol-4-yl Piperidine scaffold represents a sophisticated dyad in modern medicinal chemistry, distinguishing itself from its more famous isomer, the 3-(piperidin-4-yl)benzo[d]isoxazole (found in Risperidone).[1] W...

Author: BenchChem Technical Support Team. Date: March 2026

The Isoxazol-4-yl Piperidine scaffold represents a sophisticated dyad in modern medicinal chemistry, distinguishing itself from its more famous isomer, the 3-(piperidin-4-yl)benzo[d]isoxazole (found in Risperidone).[1] While the latter dominated the antipsychotic landscape, the 4-yl linked scaffold has emerged as a privileged core for metabolic (FXR agonists), immunological (RORγt inverse agonists), and oncological (c-Myc inhibitors) targets.

This guide details the structural rationale, synthetic pathways, and application of this specific scaffold.

[1]

Executive Summary & Structural Rationale

The isoxazole-piperidine dyad combines the bioisosteric utility of the isoxazole ring (mimicking amides, esters, or pyridines) with the pharmacokinetic versatility of the piperidine ring (solubility, basicity, and vector positioning).

The Connectivity Distinction

In drug design, the attachment point on the isoxazole ring dictates the electronic environment and vector geometry of the piperidine substituent.

FeatureIsoxazol-3-yl Piperidine (Scaffold A)Isoxazol-4-yl Piperidine (Scaffold B)[1]
Geometry Linear/Planar extension.[1]Angled/”Kinked” projection.
Electronic Effect Piperidine is at the electron-deficient C3 position.[1]Piperidine is at the nucleophilic/reactive C4 position.
Primary Application GPCRs (Dopamine/Serotonin antagonists).Nuclear Receptors (FXR), Kinases , Transporters .
Key Example Risperidone (Benzo-fused).[1]Tropifexor (Linker-connected).[1]
Pharmacophore Properties[2][3][4]
  • Rigidification: The isoxazole ring acts as a rigid spacer, reducing the entropic cost of binding compared to flexible alkyl chains.

  • Dipole Moment: The strong dipole of the isoxazole (N-O bond) can engage in specific electrostatic interactions within the binding pocket, often replacing unstable carbonyls.

  • Metabolic Stability: Unlike furan or thiophene, the isoxazole ring is generally resistant to oxidative metabolism, though the N-O bond can be reductive under specific anaerobic conditions.

Strategic Synthetic Pathways

The construction of the Isoxazol-4-yl piperidine scaffold requires navigating the regioselectivity of isoxazole synthesis.[1] Unlike 3- or 5-substituted isoxazoles, which are easily formed via [3+2] cycloadditions of nitrile oxides, 4-substituted isoxazoles often require condensation or cross-coupling strategies.[1]

Pathway Analysis (DOT Diagram)

Synthesis_Pathways cluster_0 Method A: Cross-Coupling (Modern Standard) cluster_1 Method B: Condensation (Classical) cluster_2 Method C: Linker Strategy (FXR Agonists) Iso_Halide 4-Bromoisoxazole (Electrophile) Pd_Cat Pd(dppf)Cl2 / Base Iso_Halide->Pd_Cat Pip_Boronate Piperidine-4-Boronate (Nucleophile) Pip_Boronate->Pd_Cat Product_A 4-(Piperidin-4-yl)isoxazole Pd_Cat->Product_A Suzuki-Miyaura Dicarbonyl 2-(Piperidin-4-yl)-1,3-dicarbonyl Cyclization Cyclocondensation (Regioselective) Dicarbonyl->Cyclization Hydroxylamine NH2OH·HCl Hydroxylamine->Cyclization Product_B 4-Substituted Isoxazole Cyclization->Product_B Iso_Alcohol 4-(Hydroxymethyl)isoxazole Etherification NaH / DMF (Nucleophilic Sub) Iso_Alcohol->Etherification Pip_Halide 4-Halopiperidine Pip_Halide->Etherification Product_C Isoxazol-4-yl-methoxy-piperidine Etherification->Product_C

Figure 1: Primary synthetic workflows for accessing Isoxazol-4-yl piperidine scaffolds.[1] Method A is preferred for direct bonding; Method C is standard for flexible linker analogs.

Detailed Experimental Protocol

Protocol: Suzuki-Miyaura Coupling for Direct Scaffold Synthesis

Objective: Synthesis of tert-butyl 4-(3,5-dimethylisoxazol-4-yl)piperidine-1-carboxylate. Rationale: This protocol uses the Method A approach, which is the most robust for medicinal chemistry SAR exploration, allowing the coupling of diverse isoxazole cores with the piperidine moiety.

Materials
  • Reactant A: 4-Bromo-3,5-dimethylisoxazole (1.0 eq)[1]

  • Reactant B: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Base: K₂CO₃ (3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Methodology
  • Degassing: In a microwave vial or round-bottom flask, combine Reactant A, Reactant B, and K₂CO₃. Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to the mixture under positive inert gas pressure. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Irradiate at 110°C for 45 minutes (High absorption setting).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Dilute the filtrate with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate gradient (0% → 40%). The product typically elutes around 20-30% EtOAc.[1]

  • Validation:

    • 1H NMR (CDCl₃): Look for the disappearance of the boronate methyls (~1.2 ppm) and the shift of the piperidine methine proton.

    • LC-MS: Confirm [M+H-Boc]⁺ or [M+Na]⁺ peak.

Medicinal Chemistry Applications (Case Studies)

Case Study 1: FXR Agonists (Metabolic Disease)

Target: Farnesoid X Receptor (FXR).[2][3] Compound Class: Tropifexor (LJN452) analogs. Scaffold Architecture: Isoxazol-4-yl-methoxy-piperidine .[1][2][3]

  • Mechanism: The isoxazole ring serves as a planar core that fits into the hydrophobic pocket of the FXR Ligand Binding Domain (LBD). The 4-position substitution directs the piperidine (often carrying a carboxylic acid) towards the polar region to interact with Arg331.

  • SAR Insight: The 3,5-disubstitution on the isoxazole (often Cyclopropyl and Dichlorophenyl) is critical for inducing the active conformation of Helix 12.

Case Study 2: GlyT1 Inhibitors (CNS)

Target: Glycine Transporter 1.[4] Scaffold Architecture: 3-(Piperidin-4-yl)benzo[d]isoxazole .[1][4][5]

  • Mechanism: Used as a bioisostere for the benzoylpiperidine scaffold.

  • Advantage: The benzoisoxazole core improves Blood-Brain Barrier (BBB) penetration compared to more polar amide linkers while maintaining high selectivity over GlyT2.[1]

Biological Activity Comparison Table
Target FamilyScaffold TypeKey InteractionRepresentative Ref
Nuclear Receptor 4-((Isoxazol-4-yl)methoxy)piperidineH-bond to Arg331 (FXR)[1, 2]
GPCR (D2/5HT2A) 3-(Piperidin-4-yl)benzo[d]isoxazoleIonic interaction with Asp3.32[3]
Transporter (GlyT1) 3-(Piperidin-4-yl)isoxazoleHydrophobic pocket fit[4]
Kinase (c-Met) Benzisoxazol-3-yl piperidineHinge region binding[5]

SAR Decision Map

Use this logic flow to determine the optimal isoxazole-piperidine configuration for your target.

SAR_Logic Start Target Identification Pocket_Type Binding Pocket Characteristics? Start->Pocket_Type Flat_Hydrophobic Flat/Hydrophobic (e.g., DNA Intercalators, Kinases) Pocket_Type->Flat_Hydrophobic Deep_Polar Deep/Polar (e.g., GPCR Orthosteric) Pocket_Type->Deep_Polar Surface_Groove Surface Groove (e.g., Nuclear Receptors) Pocket_Type->Surface_Groove Scaffold_A Benzo[d]isoxazol-3-yl Piperidine (Planar, Rigid) Flat_Hydrophobic->Scaffold_A Max Pi-Stacking Scaffold_B Isoxazol-3-yl Piperidine (Linear Vector) Deep_Polar->Scaffold_B Distance Match Scaffold_C Isoxazol-4-yl Piperidine (Angled/Kinked Vector) Surface_Groove->Scaffold_C Shape Complementarity Result_A App: Antipsychotics (Risperidone) Scaffold_A->Result_A Result_B App: GlyT1 Inhibitors Scaffold_B->Result_B Result_C App: FXR Agonists (Tropifexor) Scaffold_C->Result_C

Figure 2: SAR Decision Tree for selecting the appropriate Isoxazole-Piperidine isomer.

References

  • Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist. Journal of Medicinal Chemistry. Link[1]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid. ResearchGate. Link

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. PMC. Link

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. RSC Advances. Link

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Link[1]

Sources

Foundational

The Convergence of Scaffolds: An In-depth Technical Guide to Novel Isoxazole-Piperidine Hybrids in Medicinal Chemistry

In the dynamic landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced potency, selectivity, an...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced potency, selectivity, and desirable pharmacokinetic profiles. This guide delves into the burgeoning field of isoxazole-piperidine hybrids, a class of compounds demonstrating remarkable potential across a spectrum of diseases, from cancer and neurodegenerative disorders to infectious diseases. By uniting the unique electronic and structural attributes of the isoxazole ring with the conformational flexibility and biological relevance of the piperidine moiety, researchers have unlocked a wealth of chemical space teeming with therapeutic promise.

This technical guide will navigate the synthesis, biological evaluation, and mechanistic underpinnings of these compelling hybrid molecules, offering researchers, scientists, and drug development professionals a comprehensive resource to accelerate their own discovery efforts.

The Rationale for Hybridization: Unlocking Synergistic Potential

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties, including the ability to act as a hydrogen bond acceptor and its role in π-π stacking interactions, make it a versatile pharmacophore found in numerous approved drugs.[2] The piperidine scaffold, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in pharmaceuticals, prized for its ability to introduce conformational constraint, improve solubility, and provide a key interaction point with biological targets.[4][5][6]

The hybridization of these two moieties creates a molecular architecture with several advantageous features:

  • Structural Diversity: The isoxazole-piperidine core provides multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic parameters.

  • Three-Dimensionality: The non-planar nature of the piperidine ring introduces three-dimensionality, which can enhance binding affinity and selectivity for protein targets.

  • Modulation of Physicochemical Properties: The combination of the aromatic isoxazole and the saturated piperidine allows for the modulation of key drug-like properties such as lipophilicity and aqueous solubility.

  • Access to Novel Chemical Space: The fusion of these two privileged scaffolds opens up new avenues for intellectual property and the discovery of first-in-class therapeutic agents.

Synthetic Strategies: Building the Isoxazole-Piperidine Core and its Analogs

The construction of isoxazole-piperidine hybrids relies on a robust toolkit of synthetic organic chemistry methodologies. The key transformations often involve the formation of the isoxazole ring and its linkage to the piperidine scaffold.

Core Synthesis: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (a dipolarophile).[7][8] Nitrile oxides are typically generated in situ from the corresponding aldoximes to circumvent their inherent instability.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles [7]

This protocol outlines a general one-pot procedure for the synthesis of isoxazoles from aldehydes and terminal alkynes.

Materials:

  • Aldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • tert-Butanol (t-BuOH)

  • Water

  • Chloramine-T trihydrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Copper turnings

  • Terminal alkyne

Procedure:

  • To a solution of the aldehyde (1.0 eq) in a 1:1 mixture of t-BuOH and water, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes, or until thin-layer chromatography (TLC) indicates complete formation of the oxime.

  • Add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.

  • Add CuSO₄·5H₂O (0.03 eq) and a few copper turnings to the reaction mixture.

  • Add the terminal alkyne (1.0 eq) to the reaction.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Upon completion, collect the product by filtration.

  • Redissolve the crude product and purify by passing it through a short plug of silica gel.

Causality Behind Experimental Choices:

  • In situ generation of nitrile oxide: The use of Chloramine-T as a mild oxidizing agent allows for the in situ generation of the nitrile oxide from the aldoxime, preventing its dimerization into a furoxan byproduct.

  • Copper catalysis: The copper(I) catalyst, generated in situ from CuSO₄ and copper turnings, controls the regioselectivity of the cycloaddition, favoring the formation of the 3,5-disubstituted isoxazole isomer.[8]

Hybridization Strategy: Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and orthogonal reaction for linking molecular fragments.[9] This methodology is frequently employed to conjugate the isoxazole-piperidine core with other pharmacophores, leading to the creation of more complex and multi-target-directed ligands.

Experimental Protocol: Synthesis of Isoxazole-Piperidine-1,2,3-Triazole Hybrids [9]

This protocol describes the synthesis of a triazole-linked hybrid, starting from 3-(piperidin-4-yl)isoxazole.

Materials:

  • 3-(Piperidin-4-yl)isoxazole

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Acetone

  • Water

  • Various terminal alkynes

  • Methanol (MeOH)

Procedure:

  • N-Acetylation: To a solution of 3-(piperidin-4-yl)isoxazole (1.0 eq) and Et₃N in DCM at 0-5°C, add chloroacetyl chloride dropwise. Stir for 30 minutes to yield 2-chloro-1-(4-(isoxazol-3-yl)piperidin-1-yl)ethan-1-one.

  • Azidation: Subject the chloro-intermediate to azidation using NaN₃ in an acetone-water mixture at 30°C for 3 hours to obtain 2-azido-1-(4-(isoxazol-3-yl)piperidin-1-yl)ethan-1-one.

  • CuAAC Reaction: Perform the copper-catalyzed [3+2] cycloaddition between the azide intermediate and various terminal alkynes in a methanol-water mixture to afford the desired isoxazole-piperidine-1,2,3-triazole hybrids.

Self-Validating System:

The success of each step can be readily monitored by TLC and the final products can be purified by column chromatography. The structures of the intermediates and final products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Biological Activities

The versatility of the isoxazole-piperidine scaffold is reflected in its broad spectrum of biological activities. The following sections highlight key therapeutic areas where these hybrids have shown significant promise.

Anticancer Activity

A significant body of research has focused on the development of isoxazole-piperidine hybrids as potent anticancer agents. These compounds have demonstrated cytotoxic activity against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
4c IMR32 (Neuroblastoma)3.2 ± 0.3Not specified[9]
4f MCF-7 (Breast)Not specifiedNot specified[9]
5d AChE29.46 ± 0.31Competitive Inhibition[10]
5c (Aryl-isoxazole-phenylpiperazine) AChE21.85Dual binding to catalytic and peripheral sites[11]

Signaling Pathway: Induction of Apoptosis and Cell Cycle Arrest

Several isoxazole-piperidine hybrids exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation.

anticancer_pathway cluster_cell Cancer Cell Isoxazole-Piperidine\nHybrid Isoxazole-Piperidine Hybrid ROS ↑ Reactive Oxygen Species (ROS) Isoxazole-Piperidine\nHybrid->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax p21 ↑ p21 p53->p21 Caspases Caspase Activation Bax->Caspases Bcl2 ↓ Bcl-2 Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDKs ↓ CDK Activity p21->CDKs Cell_Cycle_Arrest Cell_Cycle_Arrest CDKs->Cell_Cycle_Arrest

Caption: Proposed mechanism of anticancer activity of isoxazole-piperidine hybrids.

Neurodegenerative Diseases

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[12] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade ACh. Therefore, inhibitors of these enzymes can increase ACh levels in the brain and provide symptomatic relief. Several isoxazole-piperidine hybrids have been investigated as potent cholinesterase inhibitors.[10][11][13]

Compound IDTargetIC₅₀ (µM)Reference
5d (Indole-isoxazole) AChE29.46 ± 0.31[10]
5c (Aryl-isoxazole-phenylpiperazine) AChE21.85[11]
Isoxazole derivative 9 AChE134.87[14]

Experimental Workflow: Evaluation of Cholinesterase Inhibitory Activity

The inhibitory activity of isoxazole-piperidine hybrids against AChE and BChE is typically evaluated using a modified Ellman's method.[14]

cholinesterase_workflow cluster_workflow Cholinesterase Inhibition Assay Prepare_Reagents Prepare Solutions: - AChE/BChE enzyme - Substrate (ATChI/BTChI) - DTNB (Ellman's reagent) - Test compound dilutions Incubation Incubate enzyme with test compound Prepare_Reagents->Incubation Add_Substrate Add substrate to initiate reaction Incubation->Add_Substrate Measure_Absorbance Measure absorbance of yellow anion at 412 nm over time Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % inhibition and determine IC₅₀ Measure_Absorbance->Calculate_Inhibition

Sources

Exploratory

Technical Guide: Bioactivity of 4-Isoxazolyl Piperidine Derivatives

This technical guide details the bioactivity, medicinal chemistry, and pharmacological applications of 4-isoxazolyl piperidine derivatives . This scaffold serves as the pharmacophoric backbone for a major class of atypic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the bioactivity, medicinal chemistry, and pharmacological applications of 4-isoxazolyl piperidine derivatives . This scaffold serves as the pharmacophoric backbone for a major class of atypical antipsychotics (e.g., Risperidone, Paliperidone, Iloperidone) and is increasingly utilized in pain management and oncology.

Executive Summary

The 4-isoxazolyl piperidine scaffold represents a "privileged structure" in medicinal chemistry, characterized by the direct attachment of an isoxazole (or benzisoxazole) ring to the C4 position of a piperidine ring. This hybrid motif combines the lipophilic, hydrogen-bond-accepting properties of the isoxazole with the basic, protonatable nitrogen of the piperidine.

Key Therapeutic Applications:

  • Neuropsychiatry: 5-HT2A/D2 receptor antagonism (Schizophrenia, Bipolar Disorder).[1]

  • Analgesia: Fatty Acid Amide Hydrolase (FAAH) inhibition and T-type Calcium Channel blockade.

  • Oncology: Dual inhibition of VEGFR-2 and c-Met kinases.[2]

Chemical Architecture & Pharmacophore Logic

Structural Rationale

The efficacy of this scaffold stems from its ability to mimic endogenous neurotransmitters while improving metabolic stability.

  • The Piperidine Ring: Acts as a mimic for the ethylamine chain found in dopamine and serotonin. The basic nitrogen (pKa ~9-10) is crucial for forming an ionic bond with the conserved Aspartic Acid residue (e.g., Asp3.32) in aminergic GPCRs.

  • The Isoxazole Ring: Serves as a bioisostere for amide or ester groups but with higher metabolic stability against hydrolysis. In the context of antipsychotics (benzisoxazoles), it provides a planar aromatic surface for

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor binding pocket.
    
Structure-Activity Relationship (SAR) Map

The biological activity is tunable via three vectors:

VectorModificationBiological Impact
Piperidine Nitrogen (N1) Alkyl/Aryl linkersDetermines selectivity between 5-HT2A and D2 receptors. Long hydrophobic linkers often favor 5-HT2A.
Isoxazole C3/C5 Aryl fusion (Benzisoxazole)Essential for high-affinity antipsychotic activity (Risperidone-like). Unfused rings are common in enzyme inhibitors.
Isoxazole Substituents Halogenation (e.g., F, Cl)Increases metabolic stability and lipophilicity; Fluorine at C6 of benzisoxazole is critical for potency.

Primary Therapeutic Domain: Neuropsychiatry

The most authoritative application of this scaffold is in atypical antipsychotics . Drugs like Risperidone and Paliperidone utilize a 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine core.

Mechanism of Action: 5-HT2A/D2 Antagonism

These derivatives function as dual antagonists. The therapeutic goal is to balance Dopamine D2 blockade (to treat positive symptoms like hallucinations) with Serotonin 5-HT2A blockade (to mitigate extrapyramidal side effects and treat negative symptoms).

Signaling Pathway Diagram The following diagram illustrates the competitive antagonism mechanism at the synaptic cleft.

G cluster_membrane Post-Synaptic Membrane Drug 4-Isoxazolyl Piperidine (e.g., Risperidone) D2R D2 Receptor (Gi-coupled) Drug->D2R Blocks (Ki ~3 nM) HT2AR 5-HT2A Receptor (Gq-coupled) Drug->HT2AR Blocks (Ki ~0.5 nM) Effect_Pos Positive Symptoms (Hallucinations) Drug->Effect_Pos Reduces Effect_EPS Extrapyramidal Side Effects (EPS) Drug->Effect_EPS Mitigates via 5-HT2A Blockade Dopamine Endogenous Dopamine Dopamine->D2R Activates Serotonin Endogenous Serotonin Serotonin->HT2AR Activates D2R->Effect_Pos Excess Signaling HT2AR->Effect_EPS Modulates Dopamine Release

Caption: Dual antagonism mechanism. The high affinity for 5-HT2A (Ki ~0.5 nM) relative to D2 (Ki ~3 nM) is the hallmark of "atypical" profiles, reducing motor side effects.

Emerging Domains: Pain & Oncology

Analgesia (FAAH Inhibition)

Non-fused isoxazolyl piperidines (e.g., isoxazol-3-yl attached to piperidine) have emerged as inhibitors of Fatty Acid Amide Hydrolase (FAAH) .

  • Mechanism: FAAH degrades anandamide (an endocannabinoid). Inhibiting FAAH increases anandamide levels, producing analgesic effects without the psychotropic side effects of direct CB1 agonists.

  • SAR Insight: Bulky aryl substitutions on the isoxazole ring often enhance selectivity for the FAAH hydrophobic channel.

Oncology (Kinase Inhibition)

Hybrid molecules combining 4-isoxazolyl piperidine with triazoles have shown cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) lines.

  • Target: Dual inhibition of VEGFR-2 (angiogenesis) and c-Met (metastasis).

  • Potency: Leading derivatives exhibit IC50 values in the low micromolar range (3.2 ± 0.3 µM).

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesis of 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine (The "Risperidone Key Intermediate").

Retrosynthetic Logic: The formation of the benzisoxazole ring on the piperidine is typically achieved via an intramolecular cyclization of an oxime acetate derivative.

Detailed Workflow:

  • Friedel-Crafts Acylation:

    • Reagents: 1-Acetylpiperidine-4-carbonyl chloride + 1,3-Difluorobenzene + AlCl3.

    • Conditions: Reflux in 1,2-dichloroethane.

    • Product: (2,4-Difluorophenyl)(1-acetylpiperidin-4-yl)methanone.

  • Oxime Formation:

    • Reagents: Hydroxylamine hydrochloride (NH2OH·HCl) + Pyridine (base).

    • Conditions: Ethanol reflux, 4 hours.

    • Check: Monitor disappearance of ketone peak via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Cyclization (The Critical Step):

    • Reagents: Potassium tert-butoxide (t-BuOK) or NaH.

    • Solvent: DMF or THF.

    • Mechanism:[3] Nucleophilic aromatic substitution (SNAr) where the oxime oxygen attacks the ortho-fluorine position, closing the isoxazole ring.

    • Yield: Typically 75-85%.

  • Deprotection:

    • Reagents: 6N HCl.

    • Conditions: Reflux to remove the N-acetyl group, yielding the free secondary amine.

Synthesis Flowchart:

Synthesis Start Piperidine-4-COOH Step1 Acylation (AlCl3, Difluorobenzene) Start->Step1 Inter1 Aryl Ketone Step1->Inter1 Step2 Oximation (NH2OH·HCl) Inter1->Step2 Inter2 Oxime Intermediate Step2->Inter2 Step3 Cyclization (SNAr) (Base: t-BuOK) Inter2->Step3 End 4-(Benzisoxazolyl) Piperidine Step3->End

Caption: Synthetic route for the benzisoxazole-piperidine core via intramolecular SNAr cyclization.

In Vitro Bioactivity Assay: Radioligand Binding

Objective: Determine the affinity (


) of new derivatives for D2 and 5-HT2A receptors.

Protocol:

  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human D2 or 5-HT2A receptors.

    • Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • D2 Assay: Incubate membranes with

      
      -Methylspiperone (0.5 nM) and test compounds (10 concentrations, 
      
      
      
      to
      
      
      M).
    • 5-HT2A Assay: Incubate with

      
      -Ketanserin (1.0 nM).
      
    • Non-specific Binding: Define using 10 µM Haloperidol (D2) or Mianserin (5-HT2A).

  • Termination:

    • Filter through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression (GraphPad Prism).

    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • Megens, A. A., et al. (1994). "Survey on the pharmacodynamics of the new antipsychotic risperidone." Psychopharmacology. Link

  • Vanda Pharmaceuticals. (2009). "Iloperidone (Fanapt) Prescribing Information." FDA Access Data. Link

  • Lee, J. H., et al. (2014).[4] "Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers." European Journal of Medicinal Chemistry. Link

  • Peddapyata, P. R., et al. (2021).[5] "Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents." Indian Journal of Chemistry. Link

  • BenchChem. (2025).[6] "A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry." Link

Sources

Foundational

A Strategic Guide to Isosteric Replacement of the 3-(1,2-oxazol-4-yl)piperidine Scaffold in Lead Optimization

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract The 3-(1,2-oxazol-4-yl)piperidine scaffold is a well-established pharmacophore present in numerous clinical candidates and approved drugs, particularly for central nervous system (CNS) targets. Its unique combination of a basic piperidine nitrogen, which often serves as a key interaction point with acidic residues in target proteins, and the hydrogen-bond accepting isoxazole ring provides a robust platform for molecular recognition. However, during lead optimization, this scaffold can present liabilities related to metabolic stability, physicochemical properties (e.g., pKa, lipophilicity), and off-target effects. This guide provides a comprehensive framework for medicinal chemists to strategically apply isosteric and bioisosteric replacements to mitigate these liabilities. We will explore the rationale behind selecting specific isosteres for both the 1,2-oxazole and the piperidine moieties, detail synthetic strategies, and present a systematic workflow for evaluating the resulting analogs to accelerate the development of optimized clinical candidates.

Introduction: The 3-(1,2-oxazol-4-yl)piperidine Scaffold and the Role of Isosterism

Significance of the Core Scaffold

The 3-(1,2-oxazol-4-yl)piperidine motif has proven to be a highly valuable scaffold in drug discovery. Its prevalence is largely due to its ability to present key pharmacophoric features in a well-defined three-dimensional space. The basic nitrogen of the piperidine ring is often crucial for forming salt-bridge interactions with aspartate or glutamate residues in target proteins, a common feature in aminergic G-protein coupled receptors (GPCRs). The isoxazole ring, with its distinct electronic and hydrogen bonding properties, can engage in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which contribute to binding affinity and selectivity.

The Strategic Imperative of Lead Optimization

Lead optimization is a multiparameter optimization challenge. The goal is to refine a lead compound's structure to enhance its drug-like properties while maintaining or improving its potency and selectivity for the biological target. Key challenges often encountered with scaffolds like 3-(1,2-oxazol-4-yl)piperidine include:

  • Metabolic Instability: Both the isoxazole and piperidine rings can be susceptible to metabolic degradation, primarily through cytochrome P450 (CYP) mediated oxidation.

  • Physicochemical Properties: The basicity (pKa) of the piperidine nitrogen directly influences solubility, permeability, and potential for hERG channel inhibition.

  • Selectivity: Achieving selectivity against closely related receptor subtypes is often a significant hurdle.

  • Intellectual Property: Creating novel chemical matter is essential for securing patent protection.

Principles of Isosterism and Bioisosterism

Isosterism is a powerful strategy in medicinal chemistry that involves replacing a functional group or a substituent with another that has similar steric and electronic properties. The objective is to modulate the molecule's properties in a predictable manner. Bioisosteres are groups that, despite potentially having different physical properties, produce a similar biological response. This can be due to similarities in size, shape, and electronic distribution that allow the modified compound to bind to the same biological target.

The strategic application of isosterism allows chemists to systematically probe the structure-activity relationship (SAR) and structure-property relationship (SPR) of a lead compound, leading to a more refined understanding of how to address its deficiencies.

Isosteric Replacement Strategies for the 1,2-Oxazole Moiety

Rationale for Modifying the Isoxazole Ring

The isoxazole ring in the parent scaffold serves as a key structural element and hydrogen bond acceptor. However, the N-O bond can be a metabolic weak spot, susceptible to reductive cleavage. Furthermore, modulating the electronic nature of this ring can fine-tune interactions with the target protein and alter the overall physicochemical properties of the molecule.

Common Bioisosteres for 1,2-Oxazole

A variety of five-membered heterocycles can be considered as bioisosteres for the isoxazole ring. The choice of isostere will depend on the specific liabilities of the lead compound and the desired property modulations.

IsostereKey Properties & RationalePotential Impact
Pyrazole Different hydrogen bonding pattern (donor and acceptor). Altered electronics and metabolic stability.Can introduce new interactions, potentially improving potency or selectivity. May alter metabolic profile.
Thiazole Increased metabolic stability compared to isoxazole. Different electronic and lipophilic character.Can block metabolic hotspots. May improve pharmacokinetic properties.
1,2,4-Oxadiazole Modulates hydrogen bonding capacity and electronic distribution. Generally more metabolically stable.Can fine-tune binding interactions and improve metabolic stability.
1,3,4-Oxadiazole Similar to 1,2,4-oxadiazole, but with a different arrangement of heteroatoms, leading to a different dipole moment.Offers an alternative vector for hydrogen bonding and dipole interactions.
Isothiazole Sulfur atom introduces different steric and electronic properties compared to oxygen.Can alter binding mode and improve metabolic stability.
Experimental Workflow for Evaluating Isoxazole Isosteres

A systematic approach is crucial for efficiently evaluating a series of isosteres. The following workflow ensures that data is collected consistently and facilitates clear decision-making.

workflow cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Profiling cluster_decision Data Analysis & Decision s1 Synthesize Isostere Panel s2 Purify & Characterize (LCMS, NMR) s1->s2 iv1 Primary Potency Assay s2->iv1 iv2 Selectivity Panel iv1->iv2 iv3 Metabolic Stability (Microsomes, Hepatocytes) iv2->iv3 d1 Analyze SAR & SPR iv3->d1 d2 Select Analogs for In Vivo PK d1->d2

Caption: Workflow for isostere evaluation.

Isosteric Replacement Strategies for the Piperidine Moiety

The Piperidine Ring: A Privileged but Problematic Scaffold

The basic piperidine ring is a cornerstone of many CNS drugs. However, its basicity (typically pKa 8.5-10) can lead to high affinity for the hERG potassium channel, a major cause of cardiotoxicity. Additionally, high pKa can result in extensive sequestration in acidic lysosomes, leading to poor tissue distribution and potential for phospholipidosis.

Modulating Basicity and Conformation

The primary goal of piperidine isosterism is often to reduce basicity while maintaining the key salt-bridge interaction with the target.

IsostereKey Properties & RationalePotential Impact
Pyrrolidine Ring contraction. Slightly higher pKa than piperidine. Different conformational profile.Can improve binding by accessing a different vector space. May not address basicity-related liabilities.
Azetidine Ring contraction. Similar pKa to piperidine. Significant change in geometry.Can probe the spatial requirements of the binding pocket.
Morpholine Introduction of an oxygen atom significantly reduces pKa (to ~8.4). Increases polarity.Reduces hERG liability and lysosomal trapping. May improve solubility.
Thiomorpholine Sulfur atom reduces basicity and increases lipophilicity compared to morpholine.Offers a different balance of pKa and lipophilicity.
4-Fluoropiperidine The inductive effect of fluorine reduces pKa by ~1-2 units.A subtle way to decrease basicity without major structural changes.
Azabicyclo[3.1.0]hexane Conformationally restricted analog. Can lock the molecule into a bioactive conformation.May significantly increase potency and selectivity.
Logical Relationships in Piperidine Modification

The decision to modify the piperidine ring is driven by specific, identifiable liabilities in the lead compound. The following diagram illustrates the logical flow from problem identification to the selection of an appropriate isostere.

logic_piperidine cluster_liabilities cluster_strategies cluster_isosteres problem Identified Liability l1 hERG Liability problem->l1 l2 Poor Brain Penetration problem->l2 l3 Metabolic Instability (N-dealkylation) problem->l3 s1 Reduce pKa l1->s1 s2 Increase Rigidity l1->s2 l2->s1 s3 Block Metabolism l3->s3 i1 Morpholine Thiomorpholine s1->i1 i2 4-F-Piperidine s1->i2 i3 Azabicycles s2->i3 i4 N-Methyl Substitution s3->i4

Caption: Decision matrix for piperidine isosteres.

Synthetic Methodologies

Core Synthesis of 3-(1,2-oxazol-4-yl)piperidine

A common and versatile route to the core scaffold involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately functionalized piperidine precursor.

Step-by-Step Protocol:

  • Preparation of the Alkyne: N-Boc-piperidine-3-one is treated with a Wittig-type reagent, such as the Bestmann-Ohira reagent, to generate N-Boc-3-ethynylpiperidine.

  • Generation of Nitrile Oxide: An appropriate aldoxime (R-CH=NOH) is treated with an oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine) to generate the nitrile oxide in situ.

  • Cycloaddition: The in situ generated nitrile oxide reacts with N-Boc-3-ethynylpiperidine in a [3+2] cycloaddition to form the N-Boc protected 3-(1,2-oxazol-4-yl)piperidine.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 3-(1,2-oxazol-4-yl)piperidine core.

Synthesis of a Pyrazole Isostere

Replacing the isoxazole with a pyrazole can be achieved by reacting a 1,3-dicarbonyl equivalent with hydrazine.

Step-by-Step Protocol:

  • Formation of the 1,3-Dicarbonyl Moiety: N-Boc-piperidine-3-carboxylic acid is converted to a Weinreb amide. This is then treated with an appropriate Grignard or organolithium reagent, followed by an acidic workup, to generate a β-keto ester attached to the piperidine ring.

  • Cyclization with Hydrazine: The resulting β-keto ester is heated with hydrazine hydrate in a suitable solvent (e.g., ethanol) to effect cyclization to the pyrazole ring.

  • Deprotection: The Boc group is removed as described previously to yield the 3-(pyrazol-4-yl)piperidine isostere.

Case Study: A Hypothetical Lead Optimization Program

Lead Compound (LEAD-001): A 3-(5-phenyl-1,2-oxazol-4-yl)piperidine analog with high affinity for a CNS target (Ki = 5 nM) but suffers from low oral bioavailability (F = 5%) and rapid microsomal clearance (t½ = 15 min).

Optimization Strategy:

  • Hypothesis 1: The phenyl group on the isoxazole is a site of metabolic attack (hydroxylation).

  • Hypothesis 2: The high basicity of the piperidine ring (pKa ≈ 9.5) contributes to poor absorption and high clearance.

Isosteric Replacements:

  • Series A (Isoxazole Modification): Replace the phenyl group with more metabolically robust groups (e.g., t-butyl, cyclopropyl).

  • Series B (Piperidine Modification): Synthesize the morpholine and 4-fluoropiperidine analogs to reduce pKa.

Data Summary:

CompoundModificationTarget Ki (nM)Microsomal t½ (min)pKaOral F (%)
LEAD-001 Parent5159.55
A-01 Phenyl -> t-Butyl8459.515
B-01 Piperidine -> Morpholine25>1208.340
B-02 Piperidine -> 4-F-Piperidine7608.635
OPT-01 t-Butyl + 4-F-Piperidine10908.655

The initial modifications in Series A and B confirmed the hypotheses. Replacing the phenyl group with a t-butyl group (A-01) improved metabolic stability. Reducing the pKa with either a morpholine (B-01) or 4-fluoropiperidine (B-02) significantly improved oral bioavailability. The combination of these strategies in OPT-01 resulted in a compound with a balanced profile of good potency, high metabolic stability, and excellent oral bioavailability, making it a suitable candidate for further development.

Conclusion and Future Perspectives

The 3-(1,2-oxazol-4-yl)piperidine scaffold remains a highly productive starting point for drug discovery campaigns. However, a "one-size-fits-all" approach is rarely successful. A deep understanding of the principles of isosterism, coupled with a systematic and hypothesis-driven approach to lead optimization, is essential for overcoming the inherent liabilities of this and other privileged scaffolds. The strategic replacement of the isoxazole and piperidine rings with a diverse set of bioisosteres allows for the fine-tuning of physicochemical and pharmacokinetic properties, ultimately leading to the identification of safer and more effective medicines. Future work in this area will likely focus on the development of novel, non-classical isosteres that can further expand the accessible chemical space and provide innovative solutions to long-standing challenges in drug design.

References

  • P. G. M. Wuts, "Greene's Protective Groups in Organic Synthesis, 5th Edition," John Wiley & Sons, 2014. [Link]

  • T. I. Oprea, "Bioisosterism," in Chemoinformatics in Drug Discovery, Vol. 23, Wiley-VCH, 2004, pp. 217-230. [Link]

  • C. G. Wermuth, "The Practice of Medicinal Chemistry, 4th Edition," Academic Press, 2015. [Link]

Exploratory

Solubility profile of 3-(isoxazol-4-yl)piperidine hydrochloride

An In-Depth Technical Guide to the Solubility Profile of 3-(isoxazol-4-yl)piperidine hydrochloride Introduction: Solubility as a Cornerstone of Drug Development In the landscape of pharmaceutical sciences, the aqueous so...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(isoxazol-4-yl)piperidine hydrochloride

Introduction: Solubility as a Cornerstone of Drug Development

In the landscape of pharmaceutical sciences, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its journey from a formulated drug product to its site of action in the body. For oral dosage forms, inadequate solubility is a primary contributor to low bioavailability, erratic absorption, and ultimately, potential therapeutic failure. This guide provides a comprehensive framework for characterizing the solubility profile of 3-(isoxazol-4-yl)piperidine hydrochloride, a heterocyclic amine salt. As a hydrochloride salt of a molecule containing a basic piperidine moiety, its solubility is expected to be intrinsically linked to pH. Understanding this relationship is paramount for predicting its behavior in the gastrointestinal tract and for guiding formulation strategies.

This document is structured to provide not just protocols, but the scientific rationale behind them. We will explore the theoretical underpinnings of pH-dependent solubility, detail gold-standard experimental methodologies for both thermodynamic and kinetic solubility assessment, and provide a framework for robust data analysis and interpretation.

Part 1: Physicochemical Foundations of Solubility

The structure of 3-(isoxazol-4-yl)piperidine as a hydrochloride salt dictates its solubility behavior. The presence of the basic piperidine nitrogen means the compound can exist in either an ionized (protonated) or a non-ionized (free base) form, depending on the pH of the surrounding medium.

The ionized form is highly polar and interacts favorably with water, leading to higher solubility. The non-ionized form is less polar, and its solubility is governed by its crystal lattice energy and solvation of the neutral molecule, referred to as its intrinsic solubility (S₀). The transition between these forms is governed by the compound's pKa, the pH at which 50% of the compound is in its ionized form.

The relationship between pH, pKa, and solubility (S) for a basic compound can be described by the Henderson-Hasselbalch equation adapted for solubility:

S = S₀ * (1 + 10^(pKa - pH))

This equation illustrates that as the pH decreases below the pKa, the term 10^(pKa - pH) becomes large, leading to a significant increase in total solubility due to the predominance of the highly soluble ionized form. Conversely, as the pH rises above the pKa, the compound converts to its less soluble free base, causing solubility to decrease and approach the intrinsic solubility (S₀).

G cluster_0 Low pH Environment (e.g., Stomach) cluster_1 High pH Environment (e.g., Intestine) Low_pH Predominantly Ionized Form (Piperidinium Cation) High_Sol High Aqueous Solubility Low_pH->High_Sol Favorable hydration of the ion pKa pKa (Equilibrium Point) Low_pH->pKa pH < pKa High_pH Predominantly Non-Ionized Form (Free Base) Low_Sol Low Aqueous Solubility (Approaches Intrinsic Solubility, S₀) High_pH->Low_Sol Precipitation risk pKa->High_pH pH > pKa

Caption: pH-dependent equilibrium of 3-(isoxazol-4-yl)piperidine.

Part 2: Experimental Workflow for Solubility Profiling

A robust solubility assessment involves multiple methodologies to understand both the equilibrium state and the immediate precipitation risk of a compound. The following workflow is recommended.

G start API: 3-(isoxazol-4-yl)piperidine HCl thermo Thermodynamic Solubility (Shake-Flask Method) start->thermo kinetic Kinetic Solubility (DMSO Stock Precipitation) start->kinetic analysis Quantification by HPLC-UV thermo->analysis Equilibrated Slurry kinetic->analysis Precipitated Sample media Prepare Aqueous Media (Water, pH Buffers, Biorelevant Media) media->thermo media->kinetic data Data Analysis & Reporting (pH-Solubility Profile) analysis->data

Caption: Overall workflow for solubility characterization.

Thermodynamic Solubility: The Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound, representing the true saturation point in a given medium.

Objective: To determine the equilibrium solubility (S) of 3-(isoxazol-4-yl)piperidine hydrochloride in various physiologically relevant media.

Protocol:

  • Media Preparation: Prepare a panel of aqueous buffers. Standard choices include:

    • 0.1 N HCl (pH ~1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

    • Phosphate Buffer (pH 7.4)

    • Purified Water (unbuffered)

  • Compound Addition: Add an excess amount of the API to a known volume of each medium in a glass vial (e.g., 5-10 mg of compound to 1 mL of buffer). The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical; for crystalline solids, 24 to 48 hours is standard to ensure the dissolution-precipitation equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation (e.g., 15 minutes at 14,000 rpm) or filtration using a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Carefully aspirate an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved API using a validated HPLC-UV method.

Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound upon its rapid addition from a concentrated DMSO stock solution into an aqueous buffer. It measures the concentration before precipitation occurs and is highly relevant for early discovery screening.

Objective: To determine the kinetic solubility and assess the precipitation risk of the compound under non-equilibrium conditions.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Assay Plate Preparation: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., 2 µL of stock into 198 µL of buffer). This rapid change in solvent environment can induce precipitation of poorly soluble compounds.

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1.5 to 2 hours) at room temperature. Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtering out any precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Part 3: Analytical Quantification and Data Presentation

Accurate quantification of the dissolved compound is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method.

Example HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for the isoxazole chromophore.

  • Quantification: A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.

Data Summary

All quantitative data should be summarized in a clear, structured table to allow for easy comparison across different conditions.

Table 1: Thermodynamic Solubility of 3-(isoxazol-4-yl)piperidine hydrochloride at 25°C

MediumpHSolubility (µg/mL)Solubility (mM)
0.1 N HCl1.2
Acetate Buffer4.5
Phosphate Buffer6.8
Phosphate Buffer7.4
Purified Water~7.0

Data to be filled upon completion of the experiment.

Table 2: Kinetic Solubility in PBS at 25°C

MediumpHKinetic Solubility (µM)Method
PBS7.4Nephelometry

Data to be filled upon completion of the experiment.

Conclusion and Forward Look

The solubility profile generated through these methods provides a comprehensive understanding of how 3-(isoxazol-4-yl)piperidine hydrochloride will behave in aqueous environments. The pH-solubility profile is the most critical piece of data for this compound class, directly informing the risk of precipitation in the gastrointestinal tract and guiding formulation development. For instance, high solubility at low pH suggests good dissolution in the stomach, but if solubility drops sharply at the higher pH of the small intestine, strategies such as amorphous solid dispersions or the use of precipitation inhibitors may be required to maintain adequate drug concentration for absorption. This guide provides the foundational tools to generate this critical data package, enabling informed, data-driven decisions in the drug development process.

References

  • Title: The Henderson-Hasselbalch Equation: Its History and Limitations Source: Journal of Chemical Education URL: [Link]

  • Title: Solubility Measurement of Drugs Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: European Pharmacopoeia (relevant chapters on physicochemical properties) URL: [Link]

  • Title: High Throughput Measurement of Kinetic Solubility Source: Pharmaceutical Research URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q6A: Specifications Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of 3-(1,2-Oxazol-4-yl)piperidine Hydrochloride: An Application Note and Protocol Guide

Introduction The 3-(1,2-oxazol-4-yl)piperidine scaffold is a privileged motif in medicinal chemistry, appearing as a core structural element in a range of biologically active molecules. Its unique three-dimensional archi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-(1,2-oxazol-4-yl)piperidine scaffold is a privileged motif in medicinal chemistry, appearing as a core structural element in a range of biologically active molecules. Its unique three-dimensional architecture, combining the flexible saturated piperidine ring with the aromatic, electron-deficient isoxazole moiety, allows for diverse interactions with biological targets. This guide provides a comprehensive, in-depth technical overview of a robust and scalable synthetic route to 3-(1,2-oxazol-4-yl)piperidine hydrochloride, designed for researchers, scientists, and professionals in drug development. The presented methodology emphasizes a Suzuki-Miyaura cross-coupling strategy, prized for its functional group tolerance and high efficiency.

Strategic Overview: A Convergent Suzuki-Miyaura Approach

The synthesis of 3-(1,2-oxazol-4-yl)piperidine hydrochloride is strategically designed as a convergent synthesis. This approach involves the independent synthesis of two key fragments, the piperidine and isoxazole moieties, which are then coupled in a late-stage key reaction. This strategy offers significant advantages in terms of efficiency, modularity, and ease of purification of intermediates.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_piperidine Piperidine Fragment Synthesis cluster_isoxazole Isoxazole Fragment Synthesis cluster_coupling_deprotection Coupling and Deprotection A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B Boc₂O, DMAP C N-Boc-3-piperidone B->C Dess-Martin Periodinane D N-Boc-3-triflyloxypiperidine C->D Tf₂O, Base E N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine D->E Pd-catalyzed borylation H N-Boc-3-(1,2-oxazol-4-yl)piperidine E->H Suzuki-Miyaura Coupling F Malonaldehyde bis(dimethyl acetal) G 4-Bromo-1,2-oxazole F->G 1. H₂SO₄, H₂O 2. NH₂OH·HCl 3. NBS G->H I 3-(1,2-oxazol-4-yl)piperidine hydrochloride H->I HCl in Dioxane

Figure 1: Overall synthetic workflow for 3-(1,2-oxazol-4-yl)piperidine hydrochloride.

This convergent approach culminates in a highly efficient Suzuki-Miyaura cross-coupling reaction, followed by a straightforward deprotection to yield the final target compound as its hydrochloride salt, which enhances its stability and aqueous solubility.

Part 1: Synthesis of the Piperidine Fragment

The synthesis of the key piperidine intermediate, N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, begins with commercially available 3-hydroxypiperidine and proceeds through a four-step sequence.

Step 1.1: N-Boc Protection of 3-Hydroxypiperidine

The initial step involves the protection of the secondary amine of 3-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions of the nucleophilic nitrogen in subsequent steps.

Protocol:

  • To a stirred solution of 3-hydroxypiperidine (1.0 equiv.) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 equiv.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv.).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxypiperidine.

Causality of Experimental Choices:

  • DMAP as a Catalyst: DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate, which is then attacked by the piperidine nitrogen. This significantly accelerates the rate of the protection reaction[1].

  • Triethylamine as a Base: Triethylamine is used to neutralize the acidic byproduct, tert-butoxycarboxylic acid, driving the reaction to completion.

Step 1.2: Oxidation to N-Boc-3-piperidone

The protected alcohol is then oxidized to the corresponding ketone, N-Boc-3-piperidone. A variety of oxidizing agents can be employed; a common and mild method is the Swern oxidation or using Dess-Martin periodinane.

Protocol (using Dess-Martin Periodinane):

  • To a solution of N-Boc-3-hydroxypiperidine (1.0 equiv.) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 equiv.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with DCM, and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-3-piperidone, which can be purified by column chromatography.

Step 1.3: Formation of the Vinyl Triflate

The ketone is converted to its enol triflate, a versatile intermediate for palladium-catalyzed cross-coupling reactions.

Protocol:

  • To a solution of N-Boc-3-piperidone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.1 equiv.) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triflic anhydride (Tf₂O, 1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Boc-3-triflyloxypiperidine is typically used in the next step without further purification.

Step 1.4: Palladium-Catalyzed Borylation

The vinyl triflate is then converted to the corresponding boronic acid pinacol ester via a Miyaura borylation reaction.

Protocol:

  • In a reaction vessel, combine N-Boc-3-triflyloxypiperidine (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and potassium acetate (3.0 equiv.).

  • Add a solution of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.) in anhydrous 1,4-dioxane.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture at 80-90 °C for 12-16 hours under an inert atmosphere.

  • Cool the mixture to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

Causality of Experimental Choices:

  • Potassium Acetate as a Base: Potassium acetate is a mild base that is crucial for the transmetalation step in the catalytic cycle of the Miyaura borylation[2].

  • Pd(dppf)Cl₂ as a Catalyst: This palladium catalyst with the dppf ligand is highly effective for borylation reactions, providing good yields and tolerating a wide range of functional groups.

StepIntermediateReagents and ConditionsTypical Yield
1.1N-Boc-3-hydroxypiperidineBoc₂O, DMAP, Et₃N, DCM, 0 °C to rt>95%
1.2N-Boc-3-piperidoneDess-Martin Periodinane, DCM, 0 °C to rt85-95%
1.3N-Boc-3-triflyloxypiperidineLHMDS, Tf₂O, THF, -78 °C to rt~90% (crude)
1.4N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidineB₂(pin)₂, Pd(dppf)Cl₂, KOAc, Dioxane, 80-90 °C70-80%

Part 2: Synthesis of the Isoxazole Fragment

The synthesis of the 4-bromo-1,2-oxazole fragment is achieved from a readily available starting material.

Step 2.1: Synthesis of 4-Bromo-1,2-oxazole

Protocol:

  • To a solution of malonaldehyde bis(dimethyl acetal) (1.0 equiv.) in a mixture of water and sulfuric acid, stir at room temperature for 1-2 hours to effect hydrolysis to malonaldehyde.

  • Add hydroxylamine hydrochloride (1.1 equiv.) and continue stirring for an additional 2-3 hours.

  • Cool the reaction mixture to 0 °C and add N-bromosuccinimide (NBS, 1.1 equiv.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Extract the reaction mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 4-bromo-1,2-oxazole.

Part 3: Suzuki-Miyaura Cross-Coupling and Final Deprotection

With both key fragments in hand, the convergent synthesis proceeds with the crucial C-C bond formation via a Suzuki-Miyaura cross-coupling reaction.

Step 3.1: Suzuki-Miyaura Cross-Coupling

Figure 2: Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • To a degassed solution of N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 equiv.) and 4-bromo-1,2-oxazole (1.2 equiv.) in a 4:1 mixture of 1,4-dioxane and water, add potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Add the palladium catalyst, such as (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (XPhos Pd G2, 0.02 equiv.).

  • Degas the mixture again by bubbling with argon for 10 minutes.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-Boc-3-(1,2-oxazol-4-yl)piperidine.

Causality of Experimental Choices:

  • XPhos Ligand: The XPhos ligand is a bulky, electron-rich phosphine ligand that is highly effective in promoting Suzuki-Miyaura couplings, particularly with challenging substrates. It facilitates the oxidative addition and reductive elimination steps of the catalytic cycle[3][4][5].

  • Potassium Phosphate as Base: K₃PO₄ is a commonly used base in Suzuki-Miyaura reactions, effectively promoting the transmetalation step.

Step 3.2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step is the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol:

  • Dissolve N-Boc-3-(1,2-oxazol-4-yl)piperidine (1.0 equiv.) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane (5-10 equiv.).

  • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield 3-(1,2-oxazol-4-yl)piperidine hydrochloride as a solid.

Causality of Experimental Choices:

  • HCl in Dioxane: This reagent provides acidic conditions necessary to cleave the acid-labile Boc group. The use of a non-aqueous solvent like dioxane allows for the direct precipitation of the hydrochloride salt, simplifying the workup procedure[2][6].

StepProductReagents and ConditionsTypical Yield
3.1N-Boc-3-(1,2-oxazol-4-yl)piperidineXPhos Pd G2, K₃PO₄, Dioxane/H₂O, 80 °C75-85%
3.23-(1,2-oxazol-4-yl)piperidine hydrochloride4 M HCl in Dioxane, rt>95%

Characterization Data (Predicted)

The following are predicted NMR and MS data for the key intermediates and the final product. Actual experimental data should be acquired for verification.

N-Boc-3-(1,2-oxazol-4-yl)piperidine:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H), 8.10 (s, 1H), 4.10-3.90 (m, 2H), 3.20-3.00 (m, 2H), 2.90-2.70 (m, 1H), 2.10-1.90 (m, 2H), 1.80-1.60 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.5, 154.8, 152.0, 114.5, 80.5, 46.0, 44.5, 35.0, 31.0, 28.4.

  • MS (ESI): m/z 267.17 [M+H]⁺.

3-(1,2-Oxazol-4-yl)piperidine hydrochloride:

  • ¹H NMR (400 MHz, D₂O): δ 8.90 (s, 1H), 8.65 (s, 1H), 3.60-3.40 (m, 2H), 3.20-3.00 (m, 3H), 2.30-2.10 (m, 2H), 2.00-1.80 (m, 2H).

  • ¹³C NMR (101 MHz, D₂O): δ 169.0, 153.5, 115.0, 45.5, 44.0, 34.0, 29.5.

  • MS (ESI): m/z 167.12 [M+H]⁺ (free base).

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of 3-(1,2-oxazol-4-yl)piperidine hydrochloride. The presented Suzuki-Miyaura cross-coupling strategy offers a reliable and efficient route to this valuable building block. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt this protocol for their specific needs in drug discovery and development.

References

  • Organic Syntheses. Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines. Org. Synth.2015 , 92, 76-90. [Link]

  • Molander, G. A.; Trice, S. L. J.; Kennedy, S. M. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. J. Org. Chem.2012 , 77 (19), 8678–8698. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Guiso, M.; et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega2021 , 6 (51), 35783–35794. [Link]

  • Buchwald, S. L.; et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Cosson, C.; et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega2021 , 6 (51), 35783-35794. [Link]

Sources

Application

Protocols for the Synthesis of 3-(Isoxazol-4-yl)piperidine: A Guide for Medicinal Chemists

The 3-(isoxazol-4-yl)piperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of biologically active molecules targeting diverse therapeutic areas. Its unique three-dimensional struct...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-(isoxazol-4-yl)piperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of biologically active molecules targeting diverse therapeutic areas. Its unique three-dimensional structure, combining the saturated piperidine ring with the aromatic isoxazole, provides a valuable framework for exploring chemical space in drug discovery. This guide offers detailed application notes and protocols for the synthesis of this important scaffold, focusing on established cross-coupling and reductive amination strategies. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to aid in their adaptation and troubleshooting.

Introduction to Synthetic Strategies

The construction of the C-C or C-N bond between the 3-position of the piperidine ring and the 4-position of the isoxazole ring can be achieved through several modern synthetic methodologies. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. This guide will focus on three primary and effective approaches:

  • Suzuki-Miyaura Coupling: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organohalide.

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between an amine and an organohalide.

  • Reductive Amination: A two-step, one-pot process involving the formation of an imine or enamine intermediate followed by reduction to form a C-N bond.

Visualization of Synthetic Pathways

cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination cluster_2 Reductive Amination A1 N-Protected 3-Borylpiperidine C1 3-(Isoxazol-4-yl)piperidine A1->C1 Pd Catalyst, Base B1 4-Haloisoxazole B1->C1 A2 N-Protected 3-Aminopiperidine C2 3-(Isoxazol-4-ylamino)piperidine A2->C2 Pd Catalyst, Base, Ligand B2 4-Haloisoxazole B2->C2 A3 N-Protected 3-Piperidone C3 3-(Isoxazol-4-ylamino)piperidine A3->C3 Reducing Agent, Acid Catalyst B3 4-Aminoisoxazole B3->C3

Figure 1. Overview of primary synthetic routes for coupling piperidine and isoxazole rings.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly reliable method for forming the C4-C3 bond between the isoxazole and piperidine rings, respectively.[1][2] This protocol details the coupling of a protected 3-piperidineboronic acid derivative with a 4-haloisoxazole. The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[3] The base is required to activate the organoboron species for transmetalation.[2]

Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)(L)n-X Oxidative Addition Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-R Ar-Pd(II)(L)n-X->Ar-Pd(II)(L)n-R Transmetalation Ar-X Ar-X Ar-X->Ar-Pd(II)(L)n-X Ar-R Ar-R Ar-Pd(II)(L)n-R->Ar-R Reductive Elimination R-B(OR)2 R-B(OR)2 R-B(OR)2(OH)- R-B(OR)2(OH)- R-B(OR)2->R-B(OR)2(OH)- Base R-B(OR)2(OH)-->Ar-Pd(II)(L)n-R Ar-R->Pd(0)Ln

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

  • N-Boc-piperidine-3-boronic acid pinacol ester

  • 4-Iodo-5-methylisoxazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-piperidine-3-boronic acid pinacol ester (1.2 equiv), 4-iodo-5-methylisoxazole (1.0 equiv), potassium phosphate (2.0 equiv), and palladium(II) acetate (0.05 equiv).

  • Add tricyclohexylphosphine (0.1 equiv) to the flask.

  • Add degassed toluene and water (10:1 v/v) to the flask.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-3-(5-methylisoxazol-4-yl)piperidine.

ParameterConditionRationale
Catalyst Pd(OAc)₂/PCy₃A common and effective catalyst system for Suzuki couplings.[2]
Base K₃PO₄A strong base that effectively promotes transmetalation.
Solvent Toluene/WaterA biphasic solvent system that facilitates the reaction.[1]
Temperature 100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to form a C-N bond between the piperidine and isoxazole rings.[4][5] This protocol describes the coupling of a protected 3-aminopiperidine with a 4-haloisoxazole. The choice of ligand is critical for the success of this reaction.

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the catalyst.[4]

Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR Amine Coordination & Deprotonation Ar-X Ar-X Ar-X->Ar-Pd(II)(L)-X Ar-NHR Ar-NHR Ar-Pd(II)(L)-NHR->Ar-NHR Reductive Elimination RNH2 RNH2 RNH2->Ar-Pd(II)(L)-NHR Base Base Base->Ar-Pd(II)(L)-NHR Ar-NHR->Pd(0)L

Figure 3. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

  • N-Boc-3-aminopiperidine

  • 4-Bromo-3,5-dimethylisoxazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv) to a Schlenk tube.

  • Add toluene and stir for 10 minutes at room temperature.

  • Add 4-bromo-3,5-dimethylisoxazole (1.0 equiv), N-Boc-3-aminopiperidine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Seal the tube and heat the reaction mixture at 110 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-(3,5-dimethylisoxazol-4-ylamino)piperidine.

ParameterConditionRationale
Catalyst Pd₂(dba)₃/XPhosA highly active catalyst system for C-N coupling with a broad substrate scope.[2]
Base NaOtBuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.
Solvent TolueneAnhydrous, non-polar solvent suitable for this reaction.
Temperature 110 °CElevated temperature is often required for efficient coupling.

Protocol 3: Reductive Amination

Reductive amination offers a metal-free alternative for the construction of the C-N bond between the piperidine and isoxazole moieties.[6][7] This one-pot procedure involves the reaction of a piperidone with an aminoisoxazole to form an intermediate imine or enamine, which is then reduced in situ.

Mechanistic Rationale

The reaction begins with the acid-catalyzed formation of a hemiaminal intermediate from the ketone and amine. This intermediate then dehydrates to form an iminium ion, which is subsequently reduced by a hydride source to yield the final amine product. Sodium triacetoxyborohydride is a mild and selective reducing agent often used for this transformation.[6]

Ketone + Amine Ketone + Amine Hemiaminal Hemiaminal Ketone + Amine->Hemiaminal H+ Iminium Ion Iminium Ion Hemiaminal->Iminium Ion -H2O Amine Amine Iminium Ion->Amine [H]

Figure 4. General mechanism of reductive amination.

Detailed Experimental Protocol

Materials:

  • N-Boc-3-piperidone

  • 4-Amino-3,5-dimethylisoxazole

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add N-Boc-3-piperidone (1.0 equiv), 4-amino-3,5-dimethylisoxazole (1.1 equiv), and dichloromethane.

  • Add a catalytic amount of acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-3-(3,5-dimethylisoxazol-4-ylamino)piperidine.

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃A mild and selective reagent that does not reduce the starting ketone.[6]
Catalyst Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Solvent DichloromethaneA common aprotic solvent for reductive amination.
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.

Conclusion

The protocols described in this application note provide reliable and versatile methods for the synthesis of the medicinally important 3-(isoxazol-4-yl)piperidine scaffold. The choice of a Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or reductive amination will depend on the specific synthetic goals and available starting materials. By understanding the underlying principles of these reactions, researchers can effectively apply and adapt these protocols to accelerate their drug discovery efforts.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of chemical research, 41(11), 1534-1544.
  • CN115504972B - Isoxazole derivatives, preparation methods thereof and use thereof as medicines - Google Patents. (n.d.).
  • EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents. (n.d.).
  • EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents. (n.d.).
  • RU2272037C9 - Method for preparing 3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl} - Google Patents. (n.d.).
  • United States Patent No. US 6,469,176 B1. (2002). Method and novel intermediate products for producing isoxazolin-3-yl-acylbenzenenes.
  • United States Patent No. US 3,435,047. (1969). Process for preparing 3-aminoisoxazole derivatives.
  • United States Patent No. US 3,468,900. (1969). Process for preparing isoxazole compounds.
  • CN111825583A - Preparation method of isoxazole herbicide intermediate - Google Patents. (n.d.).
  • The Buchwald-Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • CN116283810A - A kind of preparation method of isoxazole compound - Google Patents. (n.d.).
  • EP0192931B1 - Process for the preparation of isoxazoles - Google Patents. (n.d.).
  • US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents. (n.d.).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • US8044214B2 - Process for preparing isoxazole compounds - Google Patents. (n.d.).
  • (2015, February 19). United States Patent. Retrieved from [Link]

  • General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. (2022). ChemRxiv. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Molecules, 27(3), 709. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Practical, and Stereoselective Synthesis of Alkylamines. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (2018). AIR Unimi. [Link]

  • Bosiak, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17855-17864. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzylic Halides. Organic Letters, 5(13), 2267–2270. [Link]

  • M. J. Jin, D. H. Lee. (2002). A Practical Heterogeneous Catalyst for the Suzuki, Sonogashira, and Stille Coupling Reactions.
  • Sato, K., et al. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Beilstein Journal of Organic Chemistry, 20, 1034-1040. [Link]

  • Dalmás, B., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 214-219. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(7), 1749–1758.

Sources

Method

Application Notes &amp; Protocols: The 3-(1,2-Oxazol-4-yl)piperidine Fragment for Novel GlyT1 Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for utilizing the 3-(1,2-oxazol-4-yl)piperidine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for utilizing the 3-(1,2-oxazol-4-yl)piperidine scaffold in the discovery of novel Glycine Transporter 1 (GlyT1) inhibitors. We delve into the scientific rationale, a general synthetic strategy, robust in vitro characterization assays, and principles of data interpretation for lead optimization. This document is intended to serve as a practical resource for medicinal chemists and pharmacologists engaged in the development of therapeutics for central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, such as schizophrenia.

Introduction: The Rationale for GlyT1 Inhibition

The Glycine Transporter 1 (GlyT1), a member of the solute carrier 6 (SLC6) family, is a critical regulator of neurotransmission.[1] It is responsible for the reuptake of glycine from the synaptic cleft, primarily in glial cells surrounding both inhibitory glycinergic and excitatory glutamatergic synapses.[1] At glutamatergic synapses, glycine acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The activation of NMDA receptors requires the simultaneous binding of both glutamate and glycine.

A leading hypothesis for the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms, is the "glutamate hypofunction" theory.[2] This theory posits that reduced signaling through NMDA receptors contributes significantly to the disease's complex symptomatology. By inhibiting GlyT1, the extracellular concentration of glycine in the vicinity of the NMDA receptor is increased. This enhances the occupancy of the glycine co-agonist site, thereby potentiating NMDA receptor function without the risk of excitotoxicity associated with direct agonists.[2][3] This mechanism offers a promising therapeutic strategy to address the unmet medical needs in schizophrenia treatment, especially for cognitive impairment.[3]

The development of potent and selective GlyT1 inhibitors is therefore an area of intense research. The 3-(1,2-oxazol-4-yl)piperidine scaffold represents a promising and structurally novel starting point for fragment-based drug design in this arena.

The 3-(1,2-Oxazol-4-yl)piperidine Fragment: A Privileged Scaffold

The selection of a core fragment is a critical decision in a drug discovery campaign. The 3-(1,2-oxazol-4-yl)piperidine scaffold combines several advantageous features for a CNS-targeted library:

  • The Piperidine Ring: This saturated heterocycle is a ubiquitous motif in CNS drugs. Its three-dimensional structure allows for precise orientation of substituents into binding pockets, while its basic nitrogen can form key ionic interactions or hydrogen bonds. The conformational rigidity of the ring can also reduce the entropic penalty upon binding.

  • The Isoxazole Ring: As an aromatic heterocycle, the isoxazole ring is metabolically stable and can act as a bioisosteric replacement for other groups, such as phenyl or amide moieties. It provides multiple points for chemical diversification and can engage in various non-covalent interactions, including hydrogen bonding and π-stacking.

  • Favorable Physicochemical Properties: This fragment occupies a desirable region of chemical space, with a low molecular weight and topological polar surface area (TPSA) conducive to blood-brain barrier (BBB) penetration, a critical attribute for CNS drug candidates.[4]

The strategic linkage of the isoxazole at the 3-position of the piperidine ring allows for the exploration of two key chemical vectors for structure-activity relationship (SAR) studies: substitutions on the piperidine nitrogen and modifications on the isoxazole ring.

General Synthetic Protocol for 3-(1,2-Oxazol-4-yl)piperidine Analogs

The following is a generalized, multi-step protocol for the synthesis of N-substituted 3-(1,2-oxazol-4-yl)piperidine derivatives. This route is designed for adaptability, allowing for variation at both the piperidine nitrogen (R¹) and a position on the isoxazole ring (R²).

Diagram of Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Piperidine Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Isoxazole Formation cluster_3 Step 4: Deprotection cluster_4 Step 5: N-Functionalization A 1: 3-Hydroxypiperidine B 2: N-Boc-3-hydroxypiperidine A->B Boc₂O, Et₃N C 3: N-Boc-3-oxopiperidine B->C DMP or Swern Ox. E 5: N-Boc-3-(5-R²-isoxazol-4-yl)piperidine C->E NCS, then Et₃N D 4: R²-substituted Aldoxime D->E NCS, then Et₃N F 6: 3-(5-R²-isoxazol-4-yl)piperidine E->F TFA or HCl G 7: Final Product F->G R¹-X, Base (e.g., Reductive Amination or Acylation)

Caption: General synthetic route for 3-(1,2-oxazol-4-yl)piperidine analogs.

Detailed Experimental Steps

Step 1: Protection of 3-Hydroxypiperidine (1)

  • Rationale: The piperidine nitrogen must be protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability and ease of removal under acidic conditions.

  • Protocol: To a solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N, 1.5 eq). Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine (2) .

Step 2: Oxidation to Ketone (3)

  • Rationale: The hydroxyl group is oxidized to a ketone to enable the subsequent cycloaddition reaction for isoxazole ring formation. Dess-Martin periodinane (DMP) is a mild and effective reagent for this transformation.

  • Protocol: To a solution of 2 (1.0 eq) in DCM, add DMP (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates completion. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract with DCM, wash the combined organic layers, dry, and concentrate. Purify by column chromatography to yield N-Boc-3-oxopiperidine (3) .

Step 3: [3+2] Cycloaddition for Isoxazole Formation (5)

  • Rationale: This key step forms the isoxazole ring via a 1,3-dipolar cycloaddition reaction between an in situ generated nitrile oxide and the enolate of the ketone.

  • Protocol: Prepare the desired aldoxime (4) (e.g., from the corresponding aldehyde and hydroxylamine). To a solution of the aldoxime 4 (1.1 eq) in a suitable solvent like DMF, add N-chlorosuccinimide (NCS, 1.1 eq) and stir for 30 minutes to form the hydroximoyl chloride. In a separate flask, dissolve the ketone 3 (1.0 eq) in DMF and add a base such as sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) at 0 °C to form the enolate. Add the solution of the hydroximoyl chloride to the enolate, followed by the addition of a base like Et₃N (2.0 eq). Stir at room temperature for 16-24 hours. Quench with water, extract with ethyl acetate, and purify by column chromatography to yield the protected isoxazolylpiperidine (5) .

Step 4: Boc Deprotection (6)

  • Rationale: Removal of the Boc group is necessary to allow for the final functionalization of the piperidine nitrogen.

  • Protocol: Dissolve the protected compound 5 (1.0 eq) in DCM. Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the piperidine salt (6) , which can often be used directly in the next step.

Step 5: N-Functionalization (7)

  • Rationale: This final step introduces the desired R¹ group, which is critical for modulating potency and pharmacokinetic properties. The choice of reaction depends on the nature of R¹.

  • Protocol (Example: Reductive Amination): To a solution of the piperidine salt 6 (1.0 eq) and an aldehyde or ketone (R¹=O, 1.2 eq) in a solvent like methanol or dichloroethane, add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq). Stir at room temperature for 4-16 hours. Quench the reaction, extract the product, and purify by column chromatography or preparative HPLC to obtain the final product (7) .

In Vitro Evaluation: Protocols for Determining GlyT1 Inhibition

The primary goal of in vitro testing is to determine the potency (IC₅₀) of the synthesized compounds against human GlyT1 and their selectivity over the related GlyT2 transporter.

Protocol 1: [³H]Glycine Uptake Assay for hGlyT1

This functional assay is the gold standard for quantifying the inhibitory activity of test compounds on GlyT1.[5][6]

Principle: The assay measures the amount of radiolabeled glycine ([³H]glycine) transported into a mammalian cell line stably overexpressing the human GlyT1 transporter. An active inhibitor will block the transporter, resulting in a reduced intracellular radioactive signal compared to a vehicle control.

Diagram of Assay Workflow

Assay_Workflow A 1. Seed hGlyT1-CHO cells in 96-well plates B 2. Culture for 24h A->B C 3. Wash cells with HBSS buffer B->C D 4. Pre-incubate with test compound or controls C->D E 5. Initiate uptake with [³H]Glycine solution D->E F 6. Incubate for a defined time (e.g., 20 min) E->F G 7. Terminate uptake by rapid washing with ice-cold buffer F->G H 8. Lyse cells G->H I 9. Add scintillation cocktail H->I J 10. Quantify radioactivity (CPM) I->J K 11. Calculate % Inhibition and determine IC₅₀ J->K

Caption: Workflow for the [³H]Glycine uptake inhibition assay.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with human GlyT1 (hGlyT1).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Radioligand: [³H]Glycine (specific activity ~40-60 Ci/mmol).

  • Test Compounds: Serially diluted in DMSO, then further diluted in assay buffer.

  • Positive Control: A known GlyT1 inhibitor (e.g., Bitopertin, IC₅₀ ≈ 5-20 nM).

  • Negative Control: Assay buffer with equivalent % DMSO as test compounds.

  • Non-specific Uptake Control: A high concentration of a non-radiolabeled GlyT1 inhibitor (e.g., 10 µM Sarcosine).[7]

  • Plates: 96-well cell culture plates (e.g., Scintillation Proximity Assay plates or standard plates).

  • Scintillation Counter: MicroBeta or similar plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed the hGlyT1-CHO cells into 96-well plates at a density of 20,000-40,000 cells/well. Culture overnight at 37°C, 5% CO₂ to allow for adherence.[6]

  • Compound Preparation: Prepare a dose-response curve for each test compound, typically ranging from 1 nM to 30 µM.

  • Assay Execution: a. Aspirate the culture medium from the wells and wash the cell monolayer once with 100 µL of pre-warmed assay buffer. b. Add 80 µL of assay buffer to each well. c. Add 10 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells. Pre-incubate the plate for 15-30 minutes at 37°C.[8] d. Initiate the uptake reaction by adding 10 µL of [³H]Glycine solution (final concentration ~200 nM). e. Incubate the plate for a predetermined time (e.g., 20 minutes) at 37°C. This time should be within the linear range of glycine uptake, determined in preliminary experiments.

  • Termination and Lysis: a. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold assay buffer.[5] b. Lyse the cells by adding 50 µL of a suitable lysis buffer (e.g., 0.1 M NaOH) and incubating for 30 minutes.

  • Quantification: a. Add 150 µL of scintillation cocktail to each well. b. Seal the plate and count the radioactivity in a scintillation counter, measuring counts per minute (CPM).

  • Data Analysis: a. Percent Inhibition Calculation: % Inhibition = 100 * (1 - (CPM_compound - CPM_nonspecific) / (CPM_vehicle - CPM_nonspecific)) b. IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value (the concentration at which 50% of the specific uptake is inhibited).

Protocol 2: Selectivity Profiling against hGlyT2

Rationale: Selectivity is crucial. GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the spinal cord and brainstem. Inhibiting GlyT2 could lead to undesirable side effects like motor disturbances or respiratory depression. Therefore, compounds should be significantly more potent against GlyT1 than GlyT2.

Methodology: The protocol is identical to the GlyT1 uptake assay described above, with the critical substitution of the cell line. Use a cell line stably expressing human GlyT2 (hGlyT2) instead of hGlyT1.[7]

Data Analysis: Calculate the IC₅₀ for each compound against hGlyT2. The selectivity index (SI) is then calculated: SI = IC₅₀ (hGlyT2) / IC₅₀ (hGlyT1) A higher SI value (ideally >100-fold) indicates better selectivity for GlyT1.

Data Interpretation and Lead Optimization

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 3-(1,2-oxazol-4-yl)piperidine scaffold allows for the development of a robust SAR.

Diagram of Key SAR Points

SAR_Points cluster_0 3-(1,2-Oxazol-4-yl)piperidine Scaffold cluster_1 Key SAR Observations Piperidine Piperidine Ring N Piperidine N (R¹ Position) Piperidine->N Isoxazole Isoxazole Ring Piperidine->Isoxazole C3-C4 Link SAR_N R¹: Highly restricted. Small alkyl (e.g., -CH₃) often optimal. Basicity is crucial. N->SAR_N R2 Isoxazole C5 (R² Position) Isoxazole->R2 SAR_R2 R²: Major point for diversification. Modulates potency and properties. Aryl/heteroaryl groups often explored. R2->SAR_R2

Caption: Key points for SAR exploration on the scaffold.

Hypothetical SAR Data Table: The following table illustrates a potential SAR trend for a series of analogs.

CompoundR¹ (on Piperidine N)R² (on Isoxazole C5)GlyT1 IC₅₀ (nM)GlyT2 IC₅₀ (nM)Selectivity Index (SI)
7a -CH₃-H550>30,000>55
7b -H-H2800>30,000>10
7c -CH₂CH₃-H1200>30,000>25
7d -CH₃-Phenyl85>30,000>350
7e -CH₃4-Fluorophenyl15 >30,000>2000
7f -CH₃4-Methoxyphenyl110>30,000>270

Interpretation of SAR:

  • Piperidine Nitrogen (R¹): As is common with many piperidine-based GlyT1 inhibitors, the substitution at the nitrogen is highly sensitive.[9] Deletion of the methyl group (7b ) or increasing its size (7c ) leads to a significant loss of potency compared to the N-methyl analog (7a ). This suggests a small, well-defined pocket and highlights the importance of the nitrogen's basicity for a key interaction.[9]

  • Isoxazole C5 Position (R²): This position is a key vector for optimization. Introducing an unsubstituted phenyl group (7d ) significantly improves potency. Further substitution on this phenyl ring modulates activity, with an electron-withdrawing fluorine atom (7e ) providing a substantial boost in potency, while an electron-donating methoxy group (7f ) is less favorable. This suggests that electronic and steric properties at this position are critical for optimal interaction with the transporter's binding site.

Early ADME & PK Profiling

For a fragment to become a lead, it must possess not only potency but also drug-like properties. Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays are essential for identifying liabilities.[10][11]

Key Assays for CNS Drug Candidates:

  • Metabolic Stability: Incubating the compound with human liver microsomes (HLM) provides a measure of its susceptibility to Phase I metabolism by cytochrome P450 enzymes.[4][12] Low clearance is desirable for a longer half-life.

  • Permeability & Efflux: The Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive diffusion across the BBB. Additionally, assays using cell lines like MDCK-MDR1 are crucial to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.[10] Low efflux is critical for achieving therapeutic concentrations in the CNS.

  • Plasma Protein Binding: High binding to plasma proteins reduces the free fraction of the drug available to cross the BBB and interact with GlyT1. This should be measured to aid in the interpretation of in vitro and in vivo data.[12]

Conclusion

The 3-(1,2-oxazol-4-yl)piperidine scaffold is a valuable starting point for the design and synthesis of novel, potent, and selective GlyT1 inhibitors. Its favorable physicochemical properties and synthetic tractability make it an attractive core for medicinal chemistry campaigns. By employing the robust in vitro protocols detailed in this guide, researchers can efficiently characterize new analogs, build a comprehensive structure-activity relationship, and optimize lead compounds with the potential to become next-generation therapeutics for schizophrenia and other CNS disorders.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1705-1715. [Link]

  • BenchChem. (2025). A Comparative Guide to Glycine Transporter Inhibitors: Cross-Validating Bioassay Results.
  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 435-449. [Link]

  • Shahsavar, A., et al. (2020). Structural insights into glycine reuptake inhibition. bioRxiv. [Link]

  • Stępnicki, P., et al. (2022). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 23(14), 7949. [Link]

  • Alberati, D., et al. (2012). Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites. Journal of Medicinal Chemistry, 55(3), 1249-1261.
  • Shahsavar, A., et al. (2021). Taming a neurotransmitter transporter. Springer Nature Research Communities. [Link]

  • Pinard, E., et al. (2014). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 558-562. [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services.
  • BindingDB. (n.d.). Assay in Summary_ki: [3H]-Glycine uptake into recombinant CHO cells expressing human GlyT1.
  • BioDuro. (n.d.). In Vitro ADME.
  • Wolkenberg, S. E., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Kopec, K. K., et al. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. Assay and Drug Development Technologies, 7(5), 445-458.
  • Kumar, P., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 225, 113793. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol.
  • Hermann, T., et al. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 16(24), 6245-6249.
  • Chowdary, K., et al. (2014). Design, synthesis and antimycobacterial activity of various 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives. European Journal of Medicinal Chemistry, 86, 736-745. [Link]

  • F-Isa, A., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(1), 153-156. [Link]

  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13531-13539. [Link]

  • Tumber, A., et al. (2014). Scheme 3 Synthesis of 4-piperidine derivatives. ResearchGate. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • O'Brien, J. A., et al. (2008). A novel radioligand for glycine transporter 1: characterization and use in autoradiographic and in vivo brain occupancy studies. Nuclear Medicine and Biology, 35(4), 413-423. [Link]

Sources

Application

Application Note: Reductive Amination Conditions for Piperidine Hydrochloride Salts

A Senior Application Scientist's Guide to Theory, Protocol, and Troubleshooting Introduction Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, enabling the synthesis of pr...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Theory, Protocol, and Troubleshooting

Introduction

Reductive amination stands as one of the most robust and versatile methods for C-N bond formation, enabling the synthesis of primary, secondary, and tertiary amines from carbonyl precursors.[1] This one-pot procedure is a cornerstone in drug discovery and development for creating diverse amine libraries. A common challenge arises when the amine starting material is supplied as a hydrochloride salt, such as piperidine hydrochloride. These salts are often more stable, less volatile, and easier to handle than the corresponding free base. However, their use requires specific considerations to ensure the reaction proceeds efficiently.

This guide provides a detailed examination of the reductive amination of piperidine hydrochloride. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a comprehensive protocol using the preferred modern reagent, sodium triacetoxyborohydride (NaBH(OAc)₃), and providing actionable troubleshooting advice for researchers, scientists, and drug development professionals.

Section 1: The Underlying Chemistry: Mechanism & Principles

Successful reductive amination of an amine salt hinges on understanding and controlling the equilibrium between the protonated and the reactive free amine.

1.1 The Amine Salt Equilibrium and the Role of a Base

Piperidine hydrochloride exists as a protonated, unreactive species (the piperidinium ion). For it to act as a nucleophile and attack the carbonyl carbon of an aldehyde or ketone, it must be deprotonated to its free base form.

While the reaction can be driven forward by equilibrium (Le Châtelier's principle) as the free amine is consumed, this is often slow and inefficient. The standard practice is to add a stoichiometric amount of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This in situ neutralization generates the free piperidine necessary for the initial condensation step.[2]

1.2 Imine/Iminium Ion Formation

The reaction begins with the nucleophilic attack of the free piperidine on the carbonyl compound. This is followed by dehydration to form a key intermediate: the iminium ion.[2][3] This step is often the rate-limiting part of the sequence and is typically facilitated by neutral or weakly acidic conditions.[4] The acetic acid generated from sodium triacetoxyborohydride can serve as a catalyst for this dehydration.[5][6]

1.3 The Reducing Agent: Why Sodium Triacetoxyborohydride?

The choice of reducing agent is critical. Powerful hydrides like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde or ketone, leading to undesired alcohol byproducts and lower yields.[7]

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for several reasons:[4]

  • Mildness and Selectivity: It is a less potent hydride donor than NaBH₄. The electron-withdrawing acetate groups temper its reactivity, making it selective for the reduction of the protonated iminium ion over the starting carbonyl compound.[5][8]

  • Acid Tolerance: It is stable and effective under the slightly acidic conditions that favor iminium ion formation.[4]

  • Reduced Toxicity: It is a safer alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste.[1]

1.4 Solvent Selection

The choice of solvent can significantly impact reaction efficiency.

  • Chlorinated Solvents: 1,2-dichloroethane (DCE) and dichloromethane (DCM) are the most commonly cited and preferred solvents.[5][7] They are aprotic, effectively solubilize the reactants and intermediates, and do not interfere with the reducing agent.

  • Alternative "Greener" Solvents: Due to environmental concerns with chlorinated solvents, alternatives have been explored.[9][10] Ethyl acetate (EtOAc) has been shown to be a broadly comparable solvent to DCE for STAB-mediated reductive aminations.[10] Other viable options include tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF).[5][11]

Section 2: Visualizing the Process

To better understand the reaction and workflow, two diagrams are presented below.

Diagram 1: Reaction Mechanism

This diagram illustrates the key steps from the liberation of the free amine to the final product.

G cluster_0 Step 1: Amine Liberation cluster_1 Step 2: Iminium Formation cluster_2 Step 3: Reduction PiperidineHCl Piperidine•HCl (Unreactive Salt) FreePiperidine Free Piperidine (Nucleophile) PiperidineHCl->FreePiperidine + Base Base (e.g., TEA) BaseHCl Base•HCl FreePiperidine->BaseHCl + Carbonyl Aldehyde/Ketone (R-CO-R') Iminium Iminium Ion Intermediate Carbonyl->Iminium + Free Piperidine Water H₂O Iminium->Water - STAB NaBH(OAc)₃ (Reducing Agent) Product Final Tertiary Amine Product Iminium->Product +

Caption: Reductive amination mechanism using an amine hydrochloride salt.

Diagram 2: Experimental Workflow

This flowchart outlines the practical steps of the laboratory procedure.

G start Start reagents 1. Combine Piperidine HCl, Aldehyde/Ketone, and Solvent (e.g., DCE) in flask. start->reagents add_base 2. Add Base (e.g., TEA, 1.1 eq). Stir for 10-15 min. reagents->add_base add_stab 3. Add NaBH(OAc)₃ (1.2-1.5 eq) portion-wise. add_base->add_stab reaction 4. Stir at Room Temperature. Monitor by TLC/LC-MS (4-24h). add_stab->reaction quench 5. Quench reaction with saturated aqueous NaHCO₃. reaction->quench extract 6. Separate layers. Extract aqueous phase with organic solvent (e.g., DCM). quench->extract dry 7. Combine organic layers, dry (e.g., Na₂SO₄), filter. extract->dry concentrate 8. Concentrate under reduced pressure. dry->concentrate purify 9. Purify crude product via flash column chromatography. concentrate->purify end End (Pure Product) purify->end

Caption: General experimental workflow for reductive amination.

Section 3: Detailed Experimental Protocol

This protocol provides a general and robust method for the reductive amination of piperidine hydrochloride with a representative aldehyde.

Materials:

  • Piperidine hydrochloride

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere, add piperidine hydrochloride (1.0 eq) and the carbonyl compound (1.0–1.1 eq).

  • Solvent Addition: Add anhydrous DCE to dissolve or suspend the reactants (to a typical concentration of 0.1–0.5 M). Begin stirring.

  • In Situ Base Neutralization: Add triethylamine (1.1 eq) dropwise to the stirred mixture. Stir for 10-15 minutes at room temperature. This allows for the complete neutralization of the hydrochloride salt to form the free amine.[2]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2–1.5 eq) to the mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4 to 24 hours.[2]

  • Work-up - Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an organic solvent (e.g., DCM or EtOAc).

  • Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Section 4: Data Summary and Optimization

The reaction conditions can be adapted for various substrates. The following table provides starting points for optimization.

Carbonyl SubstrateAmine Salt (eq)Base (eq)NaBH(OAc)₃ (eq)SolventTypical TimeNotes & Typical Yield
Benzaldehyde1.01.11.2DCE4-8 hGenerally high yielding (>90%). Reaction is clean and fast.
Cyclohexanone1.01.11.5DCE12-18 hKetones are less reactive than aldehydes; may require slightly more reducing agent or longer reaction times.[5]
4-Methoxybenzaldehyde1.01.11.2EtOAc6-10 hElectron-rich aldehydes react well. EtOAc is a good alternative solvent.
Isobutyraldehyde1.11.21.5THF12-24 hSterically hindered aldehydes may require a slight excess of amine and longer reaction times.[6]

Section 5: Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient base to liberate the free amine. 2. Inactive (hydrolyzed) reducing agent. 3. Low reactivity of the carbonyl substrate (e.g., hindered ketone).1. Ensure at least 1.0-1.1 equivalents of base are used. 2. Use a fresh bottle of NaBH(OAc)₃; handle it quickly in air to minimize moisture exposure. 3. Add a catalytic amount of acetic acid (0.1-1.0 eq) to facilitate iminium ion formation. Gentle heating (40-50 °C) may also be beneficial.[7]
Formation of Alcohol Byproduct The reducing agent is reducing the starting carbonyl compound.This is rare with NaBH(OAc)₃ but could indicate a very unreactive amine/carbonyl pair. Ensure the reducing agent is added after the amine and base have had time to interact with the carbonyl.
Over-alkylation (for primary amines) The secondary amine product is more nucleophilic than the starting primary amine and reacts again.This is not an issue for secondary amines like piperidine. For primary amines, a stepwise procedure (pre-formation of the imine, followed by reduction) can be effective.[5][7]
Difficult Purification Residual triethylamine or its salt (triethylammonium chloride) is present in the crude product.During work-up, perform an additional wash with dilute aqueous HCl to remove the basic TEA, followed by a NaHCO₃ wash to neutralize any remaining acid before drying.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Dunn, P. J., et al. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(7), 1886-1893. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2013). Green Chemistry (RSC Publishing). [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF. (n.d.). ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Request PDF. (n.d.). ResearchGate. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Isoxazole C-4 Position with Piperidine

Abstract The isoxazole ring is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs and advanced pharmaceutical candidates.[1][2] Its unique electronic properties and ability to act a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs and advanced pharmaceutical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold.[3] The piperidine moiety is equally significant, being one of the most prevalent N-heterocycles in drug discovery, prized for its ability to improve physicochemical properties such as solubility and metabolic stability. The strategic combination of these two fragments through a covalent bond at the isoxazole C-4 position can unlock novel chemical space for drug development. However, the regioselective functionalization of the C-4 position presents distinct challenges due to the inherent reactivity of the isoxazole ring, including the lability of the N-O bond under certain conditions.[4][5][6] This guide provides a comprehensive overview of robust and field-proven methodologies for introducing a piperidine moiety at the C-4 position of an isoxazole core, with a focus on explaining the causality behind protocol choices to empower researchers in their synthetic campaigns.

Introduction: The Strategic Value of 4-Piperidinyl-Isoxazoles

The functionalization of heterocyclic scaffolds is a central theme in modern drug discovery. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is of particular interest due to its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][6] The C-4 position of the isoxazole ring is a key vector for modification. Unlike the more readily functionalized C-3 and C-5 positions, which can be controlled during initial ring formation, the C-4 position often requires post-synthetic modification via C-H activation or cross-coupling strategies.[4][5]

Introducing a piperidine ring at this position creates a 4-piperidinyl-isoxazole scaffold, a motif found in compounds targeting a range of biological targets, such as influenza A virus nucleoprotein.[7][8] The piperidine group can serve as a handle for further derivatization, modulate lipophilicity, and provide a basic nitrogen atom for salt formation, enhancing bioavailability.

This document details two primary, validated strategies for achieving this transformation:

  • Indirect Functionalization via Amide Linkage: A reliable, multi-step approach involving the creation of an isoxazole-4-carboxylic acid intermediate followed by standard amide coupling.

  • Direct C-N Cross-Coupling: Modern, transition-metal-catalyzed methods that form a direct C-N bond between the isoxazole C-4 carbon and the piperidine nitrogen.

The choice between these methods depends on factors such as substrate availability, functional group tolerance, desired linker type, and scalability.

Strategic Overview: Choosing the Right Path

Selecting the optimal synthetic route requires a careful analysis of the target molecule and available starting materials. The following decision tree illustrates a logical workflow for this process.

G start Start: Synthesize 4-Piperidinyl-Isoxazole q1 Is a direct C-N bond required? start->q1 method1 Method 1: Indirect Synthesis via Amide Linkage q1->method1 No method2 Method 2: Direct C-N Cross-Coupling q1->method2 Yes end Target Molecule Synthesized method1->end q2 Are starting materials 4-halo-isoxazoles? method2->q2 buchwald Protocol 2A: Buchwald-Hartwig Amination q2->buchwald Yes ullmann Protocol 2B: Ullmann Condensation q2->ullmann Yes prep_intermediate Synthesize 4-Halo-Isoxazole Intermediate q2->prep_intermediate No buchwald->end ullmann->end prep_intermediate->buchwald prep_intermediate->ullmann

Caption: Workflow for selecting a synthetic strategy.

Method 1: Indirect Functionalization via Amide Linkage

This robust, multi-step approach connects the piperidine ring to the isoxazole C-4 position through a stable carboxamide linker. It is particularly advantageous when direct C-N bond formation is challenging or when the amide linker is a desired pharmacophoric element. The overall strategy involves the synthesis of a key intermediate, 5-methyl-isoxazole-4-carboxylic acid, followed by amide coupling with piperidine.[7]

Rationale and Mechanistic Insight

This pathway circumvents the challenges of direct C-H functionalization or cross-coupling at the C-4 position. By first establishing a carboxylic acid handle, the synthesis can leverage the vast and well-understood chemistry of amide bond formation. The initial step involves a condensation reaction to form the isoxazole ring with the desired substitution pattern, including an ester at the C-4 position. This ester is then hydrolyzed to the carboxylic acid, which is activated and reacted with piperidine. The choice of coupling reagent (e.g., HATU, HOBt/EDC) is critical for ensuring high yield and minimizing side reactions.

G cluster_0 Part A: Isoxazole-4-Carboxylic Acid Synthesis cluster_1 Part B: Amide Coupling A Ethyl Acetoacetate + Substituted Nitrile B Intermediate 2 A->B TiCl4, Toluene, Reflux C 3-Aryl-5-methylisoxazole-4-carboxylate (3) B->C NH2OH·HCl, Ethanol, Reflux D 3-Aryl-5-methylisoxazole-4-carboxylic Acid (4) C->D LiOH, THF/H2O F Final Product: (Isoxazol-4-yl)(piperidin-1-yl)methanone D->F HATU, DIPEA, DMF E Piperidine E->F

Caption: Workflow for indirect functionalization via amide linkage.

Detailed Experimental Protocol

Protocol 1: Synthesis of (3-Aryl-5-methylisoxazol-4-yl)(piperidin-1-yl)methanone

(Based on Kao et al., 2020) [7]

Part A: Synthesis of 3-Aryl-5-methylisoxazole-4-carboxylic Acid

  • Synthesis of Ethyl 2-acetyl-3-arylacrylate (Intermediate 2):

    • To a solution of ethyl acetoacetate (1.0 eq) and the desired substituted aromatic nitrile (1.0 eq) in toluene, add TiCl₄ dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and quench carefully with saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo. The crude product is often used directly in the next step.

  • Synthesis of Ethyl 3-Aryl-5-methylisoxazole-4-carboxylate (Intermediate 3):

    • Dissolve the crude acrylate intermediate from the previous step in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and stir the mixture at reflux for 2 hours.

    • After cooling, concentrate the solvent and partition the residue between water and ethyl acetate.

    • Dry the organic layer and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the isoxazole ester.

  • Hydrolysis to Carboxylic Acid (Intermediate 4):

    • Dissolve the purified isoxazole ester in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH ~2-3 with 1N HCl.

    • Extract the carboxylic acid product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the desired acid, which can be used without further purification.

Part B: Amide Coupling with Piperidine

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the isoxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add piperidine (1.1 eq), followed by a suitable base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

    • Finally, add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to afford the final 4-piperidyl-carboxamide-isoxazole product.

Parameter Typical Conditions Rationale / Expert Insight
Coupling Reagent HATU, HOBt/EDC, T3PHATU is highly efficient and fast but more expensive. HOBt/EDC is a classic, cost-effective choice. T3P is excellent for water-soluble byproducts.
Base DIPEA, Et₃NA non-nucleophilic organic base is required to neutralize the acid and facilitate coupling without competing with the piperidine nucleophile.
Solvent DMF, DCMAnhydrous polar aprotic solvents are preferred to ensure solubility of reagents and prevent hydrolysis of activated species.
Temperature 0 °C to Room Temp.Amide couplings are typically exothermic. Starting at 0 °C can help control the reaction, especially on a larger scale.

Method 2: Direct C-N Cross-Coupling Reactions

Direct C-N cross-coupling represents a more atom-economical approach to forming the 4-piperidinyl-isoxazole linkage. These methods typically require a 4-halo-isoxazole as a starting material and employ a transition metal catalyst, most commonly palladium or copper.

Protocol 2A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[9][10] It has been successfully applied to a wide range of aryl and heteroaryl halides, including those of the estrone series.[11][12] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The choice of ligand is crucial for achieving high yields and preventing side reactions.

Rationale and Mechanistic Insight:

The catalytic cycle begins with the oxidative addition of the 4-halo-isoxazole to a Pd(0) complex. This is followed by coordination of the amine (piperidine) and deprotonation by a base to form a palladium-amido complex. The final, rate-determining step is the reductive elimination of the product, which regenerates the Pd(0) catalyst. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are often required to promote the reductive elimination step and stabilize the catalytic species. A strong, non-nucleophilic base like sodium tert-butoxide is typically used.[10]

G Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd0 Pd(0)L2 A Ar-Pd(II)(X)L2 Pd0->A Product 4-Piperidinyl-Isoxazole (Ar-NR2) Pd0->Product Product Formation OA Oxidative Addition RE Reductive Elimination Deprot Base-mediated Deprotonation B [Ar-Pd(II)(HNR2)L2]+X- A->B C Ar-Pd(II)(NR2)L2 B->C C->Pd0 HX_Base [Base-H]+X- C->HX_Base ArX 4-Halo-Isoxazole (Ar-X) ArX->A Amine Piperidine (HNR2) Amine->B Base Base (e.g., NaOtBu) Base->C

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial, add the 4-halo-isoxazole (1.0 eq, bromo- or iodo-isoxazoles are generally more reactive than chloro-), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).

    • Add the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

    • Seal the vessel with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reagent Addition:

    • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

    • Add piperidine (1.2-1.5 eq) via syringe.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-110 °C).

    • Stir vigorously for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry over Na₂SO₄.

    • Concentrate the solution and purify the product by column chromatography.

Protocol 2B: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical C-N bond-forming reaction that uses a copper catalyst.[13] While it often requires higher temperatures and stoichiometric amounts of copper compared to modern palladium-catalyzed methods, recent advancements with improved ligand systems have made it a viable and often more cost-effective alternative.[14][15][16]

Rationale and Mechanistic Insight:

The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I) amide species in situ from piperidine and the copper source.[13] This species then reacts with the 4-halo-isoxazole, likely through an oxidative addition/reductive elimination pathway, though radical mechanisms have also been proposed. The use of a ligand, such as a diamine (e.g., N,N'-dimethylethylenediamine), is crucial to solubilize the copper species and accelerate the reaction, allowing for lower temperatures and catalytic amounts of copper.[14]

Detailed Experimental Protocol:

  • Reaction Setup:

    • In a reaction tube, combine the 4-iodo-isoxazole (1.0 eq, iodoarenes are most effective), copper(I) iodide (CuI, 5-10 mol%), and a strong base like K₃PO₄ or K₂CO₃ (2.0 eq).

    • Add the solvent (e.g., DMF or N-methylpyrrolidone).

  • Reagent Addition:

    • Add the copper ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%).

    • Add piperidine (1.5-2.0 eq).

  • Reaction Execution:

    • Seal the tube and heat the mixture to a high temperature (typically 100-150 °C) for 12-48 hours.

    • Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling, dilute the mixture with ethyl acetate and water.

    • Filter through Celite to remove insoluble copper salts.

    • Separate the organic layer, wash extensively with water and then brine to remove the high-boiling solvent.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Comparative Analysis of Synthetic Strategies

Feature Method 1: Amide Linkage Method 2A: Buchwald-Hartwig Method 2B: Ullmann Condensation
Bond Type C-C(=O)-NDirect C-NDirect C-N
Key Starting Material Isoxazole-4-carboxylate4-Halo-isoxazole4-Iodo-isoxazole
Catalyst None (uses coupling reagent)Palladium (Pd₂(dba)₃, Pd(OAc)₂)Copper (CuI)
Typical Conditions Room Temperature80-110 °C100-150 °C
Pros Highly reliable, well-understood, avoids expensive catalysts, linker can be beneficial.Broad substrate scope, high yields, lower temperatures than Ullmann, catalytic.Cost-effective catalyst, good for specific substrates where Pd fails.
Cons Multi-step, lower overall atom economy, introduces a carbonyl group.Expensive catalyst/ligands, sensitivity to air/moisture, potential for metal contamination.High temperatures, often requires iodo-substrates, can have lower functional group tolerance.

Conclusion

The functionalization of the isoxazole C-4 position with a piperidine moiety is a valuable transformation in medicinal chemistry. Researchers can choose between a reliable indirect approach via an amide linkage or more direct, atom-economical C-N cross-coupling reactions. The amide linkage strategy offers predictability and leverages well-established peptide coupling chemistry. For direct C-N bond formation, the Buchwald-Hartwig amination provides a versatile and generally high-yielding method, while the Ullmann condensation serves as a cost-effective alternative. The selection of the optimal method will be dictated by the specific goals of the synthesis, available starting materials, and the desired final molecular architecture. Understanding the mechanistic underpinnings and practical considerations of each protocol, as detailed in this guide, will enable scientists to confidently and efficiently construct these important molecular scaffolds.

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243.
  • Kao, C.-L., et al. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. Scientific Reports, 10(1), 1339.
  • Ben Romdhane, R., et al. (2024).
  • ResearchGate. (n.d.). Pd‐catalyzed selective C4 inter‐ and intra‐molecular arylation of isoxazoles with aryl bromide/iodide.
  • RSC Publishing. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein.
  • Synfacts. (2017). Copper-Catalyzed Isoxazole Synthesis. Synfacts, 13(6), 0586.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Zhu, S., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1568.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(15), 8213–8243.
  • Wikipedia. (n.d.).
  • Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1005.
  • Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1005.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Kumar, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(16), 4293-4307.
  • Journal of Pharmaceutical Research International. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • Wikipedia. (n.d.).
  • Frontiers. (2022).
  • Chemistry LibreTexts. (2023).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Peddapyata, G., et al. (2020). Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Pharmaceutical Sciences, 82(1), 37-44.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Organic Synthesis. (n.d.).
  • Ma, D., & Cai, Q. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455.
  • Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • ResearchGate. (n.d.). Metalation Reactions of Isoxazoles and Benzoisoxazoles.

Sources

Application

Precision Engineering of Isoxazole-Containing Amino Acid Surrogates

Strategic Rationale: Why Isoxazoles? In modern drug design, the isoxazole ring is not merely a linker; it is a high-utility bioisostere.

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: Why Isoxazoles?

In modern drug design, the isoxazole ring is not merely a linker; it is a high-utility bioisostere. Replacing a peptide bond or a carboxylic acid with an isoxazole ring introduces specific physicochemical advantages that are critical for bioavailability and target engagement.

The Bioisosteric Advantage
  • Carboxylic Acid Mimicry: The 3-hydroxyisoxazole moiety (as seen in Ibotenic acid and AMPA) is a classic bioisostere for the carboxylate group (

    
    ), capable of engaging glutamate receptors (NMDA, AMPA) with high specificity while resisting typical metabolic decarboxylation.
    
  • Peptide Bond Surrogate: The 3,5-disubstituted isoxazole ring mimics the geometry of a trans-peptide bond but locks the conformation, reducing entropy penalties upon binding.

  • Metabolic Stability: Unlike amide bonds, the isoxazole ring is resistant to proteases and peptidases, significantly extending the half-life of peptidomimetics.

Core Chemistry: The 1,3-Dipolar Cycloaddition Engine[1][2]

The most robust method for constructing these surrogates is the Huisgen [3+2] cycloaddition between a nitrile oxide (dipole) and an alkyne or alkene (dipolarophile).

Mechanism of Action

The reaction proceeds through a concerted, thermally allowed [4


 + 2

] cycloaddition. The key challenge in this chemistry is regiocontrol .
  • 3,5-Disubstituted products are generally favored sterically.

  • 3,4-Disubstituted products are difficult to access without specific steric constraints or directing groups.

Diagram 1: Reaction Mechanism & Workflow

G cluster_side Avoid Dimerization Start Aldehyde Precursor (R-CHO) Oxime Oxime (R-CH=N-OH) Start->Oxime NH2OH·HCl Chlorination Chlorination (NCS or Chloramine-T) Oxime->Chlorination H_Chloride Hydroximinoyl Chloride (R-C(Cl)=N-OH) Chlorination->H_Chloride Base Base Treatment (Et3N) H_Chloride->Base Nit_Oxide Nitrile Oxide (R-C≡N+-O-) Base->Nit_Oxide In situ generation Isoxazole Isoxazole Product (Amino Acid Surrogate) Nit_Oxide->Isoxazole [3+2] Cycloaddition Furoxan Furoxan Dimer Nit_Oxide->Furoxan High Conc. Alkyne Dipolarophile (Alkyne/Alkene) Alkyne->Isoxazole

Caption: Step-wise generation of nitrile oxides and subsequent [3+2] cycloaddition. Note the dimerization risk (Furoxan) if nitrile oxide concentration is too high.

Detailed Protocols

Protocol A: Synthesis of Isoxazolyl-Alanine Analogues (Solution Phase)

Objective: To synthesize a Boc-protected isoxazolyl-alanine surrogate using a "Click-like" cycloaddition. Scope: Suitable for creating libraries of 3,5-disubstituted isoxazoles.

Reagents & Materials
ReagentRoleSpecifications
Boc-Propargylglycine DipolarophileChiral scaffold (commercially available)
Aryl/Alkyl Aldehyde Side-chain precursorDiverse R-groups
Hydroxylamine HCl Oxime reagent99% purity
N-Chlorosuccinimide (NCS) Chlorinating agentFreshly recrystallized preferred
Triethylamine (Et3N) BaseDry, distilled
DCM / DMF SolventsAnhydrous
Step-by-Step Methodology

1. Oxime Formation

  • Dissolve the aldehyde (1.0 equiv) in a 1:1 mixture of EtOH/Water.

  • Add Hydroxylamine HCl (1.2 equiv) and Sodium Acetate (1.5 equiv).

  • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Evaporate EtOH, extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Checkpoint: Oximes are usually crystalline solids or stable oils. No further purification is typically needed.

2. In Situ Nitrile Oxide Generation & Cycloaddition Rationale: We generate the nitrile oxide in the presence of the alkyne to keep the steady-state concentration of the unstable dipole low, preventing dimerization into furoxans.

  • Dissolve the Oxime (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add NCS (1.1 equiv) and stir at RT for 1 hour.

    • Observation: The solution may turn slightly yellow/green. This forms the hydroximinoyl chloride.[1]

  • Add Boc-Propargylglycine methyl ester (1.0 equiv) to the reaction vessel.

  • Critical Step: Dissolve Et3N (1.2 equiv) in a small volume of DMF. Add this solution dropwise over 30–60 minutes using a syringe pump or addition funnel.

    • Why? Slow addition ensures the base generates the nitrile oxide slowly, favoring reaction with the alkyne over self-dimerization.

  • Stir the mixture at RT for 12 hours.

  • Workup: Dilute with water (5x reaction volume) to precipitate the product or extract with EtOAc. Wash organic layer with 1N HCl (to remove excess amine), then saturated NaHCO₃, then brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective Control via Ynones (Alternative Route)

Objective: To access specific 3,5-substitution patterns that are difficult to purify from regioisomeric mixtures in the standard [3+2] method.

  • Reagent: Start with an Ynone (Alkynyl ketone) derived from the amino acid scaffold.

  • Cyclocondensation: React the ynone with hydroxylamine hydrochloride in EtOH under reflux.

  • Mechanism: The nucleophilic attack of hydroxylamine on the

    
    -carbon of the ynone is directed by the carbonyl group, yielding high regioselectivity for the 3,5-isoxazole.
    

Quality Control & Validation

Trustworthiness in synthesis relies on rigorous characterization.

Analytical MethodExpected SignalDiagnostic Value
1H NMR Singlet at

6.1 – 6.8 ppm
Characteristic C4-H proton of the isoxazole ring. Confirms ring closure.
13C NMR Peaks at

100 ppm (C4),

160-170 ppm (C3/C5)
Confirms heteroaromatic system.
LC-MS [M+H]+Mass confirmation. Watch for [2M]+ peaks which might indicate furoxan dimer contamination.
TLC UV Active spot, distinct Rf from oximeQuick reaction monitoring.

Application Note: Solid-Phase Peptide Synthesis (SPPS) Integration

Isoxazole amino acids are highly compatible with Fmoc-SPPS protocols.

  • Stability: The isoxazole ring is stable to 20% Piperidine (Fmoc deprotection) and 95% TFA (Global cleavage).

  • Coupling: Use standard HATU/DIEA coupling conditions.

  • Recommendation: If the isoxazole is bulky (e.g., 3,5-diphenyl), use double coupling cycles or microwave-assisted coupling (75°C, 5 min) to ensure complete incorporation.

Diagram 2: Decision Matrix for Synthesis Strategy

DecisionTree Start Target: Isoxazole Amino Acid Q1 Required Substitution? Start->Q1 PathA 3,5-Disubstituted Q1->PathA PathB 3,4-Disubstituted Q1->PathB PathC 3-Hydroxy (Agonist) Q1->PathC MethodA Standard [3+2] (NCS/Et3N Protocol) PathA->MethodA Most robust MethodB Ruthenium-Catalyzed Cycloaddition (RuAAC) PathB->MethodB Specialized cat. MethodC Keto-Ester + Hydroxylamine (Cyclocondensation) PathC->MethodC Classic Ibotenic route

Caption: Selection guide for synthetic methodology based on the structural requirements of the isoxazole surrogate.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][1][3][4][5] Past and Future. Angewandte Chemie International Edition. Link

  • Conti, P., et al. (1998). Synthesis and Pharmacological Characterization of Novel Glutamate Receptor Agonists. Journal of Medicinal Chemistry.[6] Link

  • Tang, S., et al. (2009).[7] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters.[7] Link

  • Krogsgaard-Larsen, P., et al. (1980). Ibotenic acid analogues.[6][8][9][10] Synthesis, molecular flexibility, and in vitro activity. Journal of Medicinal Chemistry.[6] Link

  • Moorhouse, A. D., & Moses, J. E. (2008). Click Chemistry and Medicinal Chemistry: A Case of "Cyclo-addiction". ChemMedChem. Link

Sources

Method

Application Note: Ruthenium-Catalyzed Regioselective Synthesis of 4-Isoxazolyl Scaffolds

Executive Summary Isoxazoles are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for amides and esters in compounds like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). However, traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazoles are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for amides and esters in compounds like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). However, traditional thermal [3+2] cycloadditions of nitrile oxides and alkynes are governed by electronic and steric factors that predominantly yield 3,5-disubstituted isoxazoles .[1] Accessing the complementary 3,4-disubstituted or 4-functionalized regioisomers remains a synthetic bottleneck.

This guide details a Ruthenium(II)-catalyzed cycloaddition (RuIAC) protocol that overturns inherent substrate bias to deliver 3,4-regioisomers with >95% selectivity. By utilizing pentamethylcyclopentadienyl ruthenium complexes (Cp*Ru), researchers can access the sterically demanding 4-position, enabling the synthesis of 4-halo, 4-heteroaryl, and 3,4-fully substituted isoxazoles.

Technical Background & Mechanism

The Regioselectivity Problem

In thermal cycloadditions, the nitrile oxide dipole (R-C≡N⁺-O⁻) typically aligns with the alkyne to minimize steric clash, placing the largest alkyne substituent at the 5-position. To access the 4-isomer, one must overcome this thermodynamic preference.

The Ruthenium Solution (RuIAC)

Similar to the well-known RuAAC reaction for triazoles, the Ru-catalyzed isoxazole synthesis proceeds via a metallacycle intermediate. The bulky Cp (pentamethylcyclopentadienyl)* ligand is critical. It creates a steric environment that forces the alkyne substituent distal to the nitrile oxide substituent within the coordination sphere, directing formation of the 3,4-isomer.

Figure 1: Mechanistic Divergence

The following diagram illustrates the pathway difference between Thermal (3,5-selective) and Ru-Catalyzed (3,4-selective) synthesis.

G cluster_Thermal Thermal Pathway (No Catalyst) cluster_Ru Ru(II) Catalytic Pathway (Cp*RuCl) Start Nitrile Oxide (R-CNO) + Alkyne Thermal_TS Concerted [3+2] Transition State Start->Thermal_TS Ru_Coord Ru-Alkyne π-Complex Start->Ru_Coord Prod_35 3,5-Disubstituted Isoxazole Thermal_TS->Prod_35 Steric Control Ru_Cycle Ruthenacycle Intermediate Ru_Coord->Ru_Cycle Prod_34 3,4-Disubstituted Isoxazole Ru_Cycle->Prod_34 Reductive Elimination

Caption: Divergent regioselectivity pathways. Thermal conditions favor 3,5-substitution; Cp*Ru catalysis enforces 3,4-substitution via a metallacycle.

Experimental Protocols

Protocol A: Synthesis of 3,4-Disubstituted Isoxazoles

Application: General synthesis for internal and terminal alkynes. Key Reagent: Hydroximoyl chloride (precursor to nitrile oxide) is generated in situ to prevent dimerization to furoxans.

Materials:
  • Catalyst: [CpRuCl(cod)] (Sigma-Aldrich #692264) or [CpRuCl(PPh₃)₂].

  • Alkyne: Terminal or Internal (1.0 equiv).

  • Nitrile Oxide Precursor: Hydroximoyl chloride (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) or Et₃N.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

Step-by-Step Workflow:
  • Catalyst Activation: In a glovebox or under Ar flow, charge a flame-dried reaction vial with [Cp*RuCl(cod)] (2–5 mol%).

    • Note: [Cp*RuCl(cod)] is air-stable as a solid but sensitive in solution.

  • Substrate Addition: Add the Alkyne (1.0 mmol) and Hydroximoyl chloride (1.2 mmol) to the vial. Dissolve in anhydrous DCE (0.2 M concentration).

  • Controlled Initiation: Add DIPEA (1.2 mmol) slowly via syringe pump or dropwise over 20 minutes at Room Temperature.

    • Critical: Slow addition of base ensures the nitrile oxide concentration remains low, favoring cross-cycloaddition over dimerization.

  • Reaction: Stir at Room Temperature (25 °C) for 4–12 hours.

    • Optimization: If conversion is low after 4h, heat to 40–60 °C.

  • Workup: Dilute with CH₂Cl₂, wash with water (2x) and brine (1x). Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc).

Protocol B: Synthesis of 4-Haloisoxazoles

Application: Creating intermediates for Pd-catalyzed cross-coupling (Suzuki/Sonogashira) at the 4-position. Substrate: 1-Haloalkynes (Chloro-, Bromo-, or Iodoalkynes).[2][3]

Step-by-Step Workflow:
  • Preparation of 1-Haloalkyne: React terminal alkyne with NBS/AgNO₃ (for Bromo) or NCS (for Chloro) prior to the Ru-step. Isolate and dry.

  • Cycloaddition: Combine 1-Haloalkyne (1.0 equiv) and Nitrile Oxide (or precursor + base) (1.2 equiv). Add [Cp*RuCl(cod)] (5 mol%).[4] Solvent: DCE or Toluene.

  • Conditions: Stir at Ambient Temperature.

    • Result: The halogen migrates or is retained at the 4-position with high fidelity, yielding 3-substituted-4-haloisoxazoles .

Scope and Optimization Data

The following table summarizes the expected regioselectivity outcomes based on catalyst and substrate choice.

EntryAlkyne TypeDipole SourceCatalystMajor ProductSelectivity (Ratio)
1 Terminal (R-C≡CH)Nitrile OxideNone (Thermal)3,5-Isoxazole >90:10
2 Terminal (R-C≡CH)Nitrile OxideCpRuCl(cod) 3,4-Isoxazole >95:5
3 Internal (R-C≡C-R')Nitrile OxideCpRuCl(cod) Fully Substituted >90:10 (Steric dependent)
4 1-Haloalkyne (R-C≡C-X)Nitrile OxideCpRuCl(cod) 4-Haloisoxazole Exclusive
5 Electron-rich AlkyneNitrile OxideCpRuCl(cod) 4-Heteroisoxazole Exclusive (Umpolung)

Troubleshooting & Critical Controls

Issue 1: Nitrile Oxide Dimerization (Furoxan Formation)

If the nitrile oxide dipole reacts with itself, it forms a furoxan byproduct, consuming the starting material.

  • Solution: Use slow addition of the base (DIPEA) to the mixture of Alkyne + Hydroximoyl Chloride + Catalyst. This keeps the instantaneous concentration of the dipole low, statistically favoring the reaction with the Ru-complexed alkyne.

Issue 2: Catalyst Deactivation

Ru(II) species can be poisoned by strong coordinating ligands (e.g., free thiols, excess pyridines).

  • Solution: Use protected thiols. If using pyridine as a base, switch to the sterically hindered DIPEA or 2,6-lutidine.

Issue 3: Regioselectivity Erosion
  • Cause: Loss of the Cp* ligand or use of the smaller Cp (cyclopentadienyl) ligand.

  • Verification: Ensure the catalyst is specifically Pentamethylcyclopentadienyl (Cp*). The steric bulk is the primary driver of the 3,4-selectivity.

Applications in Drug Discovery

The 3,4-disubstituted isoxazole scaffold is structurally distinct from the 3,5-isomers found in many early-generation inhibitors.

  • Fragment-Based Design: The 4-position vector allows for unique exploration of protein binding pockets (e.g., BRD4 inhibitors).

  • Late-Stage Functionalization: 4-Haloisoxazoles generated via Protocol B serve as excellent electrophiles for Suzuki-Miyaura coupling, allowing rapid library generation of 4-aryl isoxazoles.

References

  • Grecian, S., & Fokin, V. V. (2008).[1][5] Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Angewandte Chemie International Edition, 47(43), 8285–8287. [Link]

  • Feng, Q., Huang, H., & Sun, J. (2021).[6] Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity.[7][6][8][9][10] Organic Letters, 23(7), 2431–2436.[6] [Link]

  • Oakley, J. V., et al. (2009). Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides: Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles.[2][3] Chemistry – A European Journal, 15(39), 10047–10051. [Link]

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][3][4][8][9][11] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

Sources

Application

Application Notes and Protocols for Handling Hygroscopic Piperidine Hydrochloride Salts in a Laboratory Setting

Introduction: The Challenge of Hygroscopicity in Piperidine Hydrochloride Salts Piperidine hydrochloride, a versatile reagent in organic synthesis, is crucial for the preparation of various pharmaceuticals and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hygroscopicity in Piperidine Hydrochloride Salts

Piperidine hydrochloride, a versatile reagent in organic synthesis, is crucial for the preparation of various pharmaceuticals and agrochemicals.[1] It serves as a key building block in the synthesis of more complex organic molecules and is utilized in reactions such as Mannich reactions, asymmetric hydrogenation of quinolines, and chemoselective reductive amination of carbonyl compounds.[2][3] However, its utility is accompanied by a significant practical challenge: hygroscopicity.[4][5][6] Hygroscopic substances readily absorb moisture from the atmosphere, which can lead to a cascade of issues in a laboratory setting, including clumping, inaccuracies in weighing, and potential degradation of the compound.[7] This can compromise the integrity of experiments and the quality of research outcomes.

This technical guide provides a comprehensive overview of the best practices for handling and storing hygroscopic piperidine hydrochloride salts. The protocols and recommendations outlined herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to mitigate the challenges posed by moisture absorption, ensuring the reliability and reproducibility of their work.

Scientific Integrity and Logic: Understanding the "Why"

The protocols detailed in this guide are not merely a set of instructions but are grounded in the fundamental chemical and physical properties of piperidine hydrochloride. The presence of the hydrochloride salt makes the compound susceptible to attracting and holding water molecules. This affinity for water can lead to hydrolysis or other unwanted chemical reactions, ultimately degrading the compound.[8] Therefore, every procedural recommendation is designed to create a self-validating system that minimizes moisture exposure at every step.

Part 1: Storage and Handling of Piperidine Hydrochloride

Proper storage is the first line of defense against the deleterious effects of moisture. The primary objective is to maintain a dry environment for the salt.

Storage Conditions
  • Primary Container: Piperidine hydrochloride should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture.[8][9] Glass bottles with screw caps lined with a chemically resistant material are ideal.

  • Secondary Enclosure (Desiccator): For long-term storage and to provide an additional layer of protection, the primary container should be placed inside a desiccator. A desiccator is a sealable enclosure containing a desiccant, such as silica gel, which actively absorbs moisture from the air within the container.[8]

  • Temperature: Store the compound in a cool, dry place.[10][11] While some sources suggest storage below +30°C[2][3][4], a temperature range of 2-8°C is often recommended for many piperidine series compounds to maintain stability.[8] It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: For highly sensitive applications, storing piperidine hydrochloride under an inert atmosphere, such as nitrogen or argon, can provide the highest level of protection against moisture and oxidation.[12] This is typically achieved by storing the compound inside a glovebox.[12][13]

Handling Procedures

Minimizing exposure to the ambient atmosphere during handling is critical. The choice of handling technique will depend on the sensitivity of the experiment and the ambient humidity.

  • General Laboratory Environment: When working on an open bench, it is imperative to work quickly and efficiently to minimize the time the container is open.[7] Have all necessary equipment and reagents ready before opening the piperidine hydrochloride container.

  • Inert Atmosphere Glovebox: For the most sensitive reactions, handling the salt inside a glovebox is the preferred method.[12][13] A glovebox provides a controlled environment with very low levels of oxygen and moisture.[12]

  • Schlenk Line Techniques: For laboratories not equipped with a glovebox, Schlenk line techniques offer a robust alternative for handling moisture-sensitive compounds.[12][14][15] This involves the use of specialized glassware that can be evacuated and backfilled with an inert gas.

Decision Workflow for Handling Piperidine Hydrochloride

Handling Protocol Decision Tree start Assess Experimental Sensitivity & Ambient Humidity high_sensitivity High Sensitivity / High Humidity start->high_sensitivity moderate_sensitivity Moderate Sensitivity / Moderate Humidity start->moderate_sensitivity low_sensitivity Low Sensitivity / Low Humidity start->low_sensitivity glovebox Use Glovebox high_sensitivity->glovebox Ideal schlenk_line Use Schlenk Line high_sensitivity->schlenk_line Alternative moderate_sensitivity->schlenk_line Recommended open_bench Work Quickly on Open Bench moderate_sensitivity->open_bench Possible with care low_sensitivity->open_bench Acceptable

Caption: Decision tree for selecting the appropriate handling environment.

Part 2: Experimental Protocols

The following protocols provide step-by-step methodologies for common laboratory procedures involving piperidine hydrochloride, with a focus on minimizing moisture exposure.

Protocol for Weighing and Dispensing

Objective: To accurately weigh a specific amount of piperidine hydrochloride while minimizing moisture absorption.

Materials:

  • Piperidine hydrochloride

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance

  • Airtight container for the weighed sample

Procedure:

  • Preparation: Ensure the analytical balance is clean, calibrated, and located in an area with minimal air currents.

  • Equilibration: If the piperidine hydrochloride container has been stored at a low temperature, allow it to warm to ambient room temperature before opening. This prevents condensation.

  • Tare: Place the weighing paper or boat on the balance and tare it.

  • Dispensing: Open the main container of piperidine hydrochloride for the shortest time possible. Quickly transfer an approximate amount of the solid to the tared weighing vessel.

  • Weighing: Immediately close the main container. Record the mass of the transferred solid.

  • Adjustment (if necessary): If more or less solid is needed, make the adjustment quickly. It is often more efficient to take a slightly larger amount and then remove the excess to a separate waste container rather than repeatedly opening the main stock bottle.

  • Transfer: Promptly transfer the weighed solid to the reaction vessel or a pre-dried, airtight container.

Protocol for Preparing a Stock Solution

Objective: To prepare a stock solution of a known concentration without introducing significant amounts of water.

Materials:

  • Weighed piperidine hydrochloride

  • Anhydrous solvent (ensure the solvent has been appropriately dried and stored)

  • Volumetric flask (oven-dried and cooled under a stream of inert gas or in a desiccator)

  • Syringes and needles (if using Schlenk techniques)

  • Magnetic stirrer and stir bar

Procedure using Standard Benchtop Techniques:

  • Glassware Preparation: Use an oven-dried volumetric flask that has been cooled to room temperature in a desiccator.

  • Addition of Solid: Quickly add the pre-weighed piperidine hydrochloride to the volumetric flask.

  • Addition of Solvent: Add a portion of the anhydrous solvent to the flask, ensuring it is about half to two-thirds full.

  • Dissolution: Cap the flask and swirl or use a magnetic stirrer to dissolve the solid completely. Piperidine hydrochloride is soluble in water and alcohol.[1]

  • Dilution to Volume: Once dissolved, carefully add the anhydrous solvent up to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: If the solution is not for immediate use, store it in a tightly sealed container, potentially with a desiccant cap or under an inert atmosphere.

Procedure using Schlenk Line Techniques:

  • System Setup: Assemble an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of inert gas (e.g., nitrogen or argon).

  • Addition of Solid: Briefly remove the stopper and quickly add the pre-weighed piperidine hydrochloride to the flask against a counterflow of inert gas.

  • Addition of Solvent: Transfer the anhydrous solvent to the Schlenk flask via a cannula or a syringe through a rubber septum.[13]

  • Dissolution: Stir the mixture until the solid is completely dissolved. The solution is now ready for use in a subsequent reaction under an inert atmosphere.

Part 3: Data Presentation and Properties

A clear understanding of the physical and chemical properties of piperidine hydrochloride is essential for its proper handling and use.

Table 1: Physical and Chemical Properties of Piperidine Hydrochloride

PropertyValueSource(s)
Chemical Formula C₅H₁₁N·HCl[1][4]
Molecular Weight 121.61 g/mol [4][16]
Appearance White to almost white crystalline powder or solid[1][9]
Melting Point 245-248 °C[2][3][4]
Solubility Soluble in water (>1500 g/L) and alcohol[1][3][4]
pH 6-8 (111 g/L in H₂O at 20°C)[3][4]
Hygroscopicity Hygroscopic[4][5][6]

Part 4: Troubleshooting Common Issues

IssueProbable CauseSolution
Clumping of Solid Absorption of atmospheric moisture.Dry the material in a vacuum oven at a temperature below its decomposition point. Handle in a drier environment (e.g., glovebox).
Inaccurate Weighing The mass is increasing on the balance due to moisture absorption.Work quickly. Use a closed weighing vessel if possible. Weigh by difference.
Poor Reproducibility of Results The effective concentration of the reagent is variable due to absorbed water.Strictly adhere to anhydrous handling and storage protocols. Use freshly opened or properly stored material.
Unexpected Side Reactions Water from the hygroscopic salt is participating in the reaction.Ensure the salt is dry before use. Consider using in-situ drying methods if compatible with the reaction.

Conclusion

The hygroscopic nature of piperidine hydrochloride presents a manageable challenge in the laboratory. By understanding the underlying principles of moisture absorption and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent. The consistent application of these best practices will lead to more reliable, reproducible, and successful experimental outcomes in the fields of chemical research and drug development.

References

  • CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica. [URL: https://www.cymitquimica.com/cas/6091-44-7]
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [URL: https://www.kishida.co.jp/english/product/sds/PK01940E-1.pdf]
  • What are the storage stability of Piperidine Series compounds over time? - Blog. [URL: https://www.bltlchem.com/blog/what-are-the-storage-stability-of-piperidine-series-compounds-over-time]
  • Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP). [URL: https://www.tcichemicals.com/JP/ja/p/P0454]
  • 6091-44-7(Piperidine hydrochloride) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN.aspx?CBNumber=CB5115860]
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/27851_1.pdf]
  • Piperidine hydrochloride | 6091-44-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5115860.htm]
  • 12 - SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsfiles/10921/AC109211000.sds]
  • Piperidine hydrochloride | CAS 6091-44-7 | C5H11N•HCl | P212121 Store. [URL: https://p212121.com/products/piperidine-hydrochloride-100g]
  • Piperidine. [URL: https://www.merckvetmanual.com/toxicology/poisonous-plants/piperidine]
  • Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd. [URL: https://www.chemdad.com/piperidine-hydrochloride-cas-6091-44-7/]
  • What is the stability of piperidine? - Blog - Biosynce. [URL: https://www.biosynce.
  • 10 Best Practices for Using Lab Chemical Storage Cabinets - Ziebaq. [URL: https://www.ziebaq.com/blog/10-best-practices-for-using-lab-chemical-storage-cabinets/]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsfiles/01324/A13243.sds]
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. [URL: https://www.rug.nl/research/molecular-inorganic-chemistry/tools/air-and-moisture-sensitive-compounds]
  • PIPERIDINE HYDROCHLORIDE - Sdfine. [URL: https://www.sdfine.com/images/msds/27851.pdf]
  • An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-reactivity-and-stability-of-4-chloromethylpiperidine-hydrochloride]
  • Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group. [URL: https://www.innova-design.co.
  • How do you handle hygroscopic solutes in the lab? - TutorChase. [URL: https://www.tutorchase.com/answers/ib/chemistry/how-do-you-handle-hygroscopic-solutes-in-the-lab]
  • Best Practices for Proper Chemical Storage - The Synergist. [URL: https://synergist.aiha.org/202207-best-practices-for-proper-chemical-storage]
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [URL: https://www.pitt.edu/~wipf/courses/2450/pdf/Air_Sensitive_Techniques.pdf]
  • CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents. [URL: https://patents.google.
  • Guidance on Safe Storage of Chemicals in Laboratories. [URL: https://www.ed.ac.uk/health-safety/guidance/hazardous-substances/safe-storage-chemicals]
  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. [URL: https://www.researchgate.net/post/Have_you_experienced_that_your_piperidine_crystallizes_when_not_in_use]
  • Air Free Techniques | Handling Air-Sensitive Materials - Ossila. [URL: https://www.ossila.com/pages/air-free-techniques]
  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. [URL: https://www.fishersci.co.
  • Piperidine hydrochloride synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/6091-44-7.htm]
  • Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=73600]
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. [URL: https://www.benchchem.
  • 7 - SAFETY DATA SHEET. [URL: https://www.alfa.com/en/msds/A13243]
  • Keeping air and moisture out - VACUUBRAND. [URL: https://www.vacuubrand.
  • (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - ResearchGate. [URL: https://www.researchgate.
  • 1-(2-Chloroethyl)piperidine hydrochloride - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB7853036_EN.htm]
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem. [URL: https://www.benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Regioselectivity in Isoxazole-4-yl Formation

Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the regioselective formation of isoxazole-4-yl derivatives. This resource synthesizes technical data with practical, field-proven insights to help you navigate the complexities of isoxazole chemistry.

Troubleshooting Guide: Addressing Poor Regioselectivity

This section directly addresses common experimental challenges in achieving high regioselectivity for the isoxazole-4-yl isomer.

Question 1: My 1,3-dipolar cycloaddition reaction is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively synthesize the 3,4-isomer?

Answer:

The formation of regioisomeric mixtures in 1,3-dipolar cycloadditions of nitrile oxides and alkynes is a frequent challenge, governed by the interplay of steric and electronic factors of the reactants.[1][2] The regiochemical outcome is dictated by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[3][4] To favor the 3,4-disubstituted isoxazole, you need to manipulate these factors to steer the reaction down the desired pathway.

Causality and Strategic Solutions:

  • Electronic Control: The regioselectivity is often controlled by the alignment of the largest orbital coefficients of the interacting FMOs.[4] For many common substrates, this alignment naturally favors the 3,5-disubstituted product. To achieve the 3,4-isomer, you may need to reverse this intrinsic preference.

  • Catalyst-Controlled Regioselectivity: The use of transition metal catalysts can dramatically alter the regiochemical outcome. Ruthenium catalysts, in particular, have been shown to be highly effective in directing the cycloaddition to yield 4-substituted isoxazoles.[5] This is a powerful strategy when substrate modifications are not feasible.

  • Substrate Modification: Introducing a leaving group on the dipolarophile (the alkyne component) can be a highly effective method to control regioselectivity.[6] This strategy relies on a subsequent elimination step to form the isoxazole ring.

Experimental Protocols:

Protocol 1: Ruthenium-Catalyzed Regioselective [3+2] Cycloaddition [5]

This protocol is particularly useful for the synthesis of 3,4-disubstituted isoxazoles.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere, combine the alkyne (1.0 equiv.), hydroximoyl chloride (1.2 equiv.), [Cp*RuCl(cod)] (5 mol%), and AgOTf (5 mol%).

  • Solvent and Base Addition: Add dry dichloromethane (DCM) as the solvent, followed by the addition of diisopropylethylamine (DIPEA) (1.2 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to isolate the 3,4-disubstituted isoxazole.

Question 2: I am using the Claisen isoxazole synthesis with an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine, but I am getting a mixture of regioisomers. How can I favor the isomer with the substituent at the 4-position?

Answer:

The Claisen synthesis is a classic and robust method for isoxazole formation. However, with unsymmetrical 1,3-dicarbonyls, the reaction can proceed through two different condensation pathways, leading to a mixture of regioisomers.[7][8] The regioselectivity is highly dependent on the reaction conditions, particularly the pH and the presence of directing groups on the substrate.[8][9]

Causality and Strategic Solutions:

  • pH Control: The pH of the reaction medium can influence which carbonyl group of the 1,3-dicarbonyl compound is more reactive towards hydroxylamine. Acidic conditions often favor one isomer over the other.[7]

  • Use of β-Enamino Diketones: A highly effective strategy for controlling regioselectivity is to use β-enamino diketones as substrates.[8][9] The enamine functionality directs the initial attack of hydroxylamine, leading to a single regioisomer. The choice of the amine protecting group and the reaction conditions can be fine-tuned to produce different isomers.

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can significantly influence the regioselectivity of the cyclocondensation of β-enamino diketones with hydroxylamine, often favoring the formation of 3,4-disubstituted isoxazoles.[7][8]

Data Presentation: Effect of Reaction Conditions on Regioselectivity

EntrySolventBase/AcidTemperatureRatio (2a:3a)Yield (%)Reference
1EtOH-Room Temp38:6275[8]
2MeCNPyridineRoom Temp82:1879[8]
3EtOH-Reflux23:7776[8]
4MeCNBF₃·OEt₂Room Temp90:1079[8]

Table 1: Optimization of reaction conditions for the regioselective synthesis of isoxazoles from a β-enamino diketone.[8]

Experimental Protocols:

Protocol 2: Lewis-Acid Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles [8]

This protocol details the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone.

  • Reactant Preparation: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (MeCN) (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).

  • Lewis Acid Addition: Carefully add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Question 3: My reaction yield is low, and I suspect dimerization of the nitrile oxide intermediate. How can I minimize this side reaction?

Answer:

Nitrile oxides are highly reactive intermediates that are prone to dimerization to form furoxans, especially at high concentrations.[7][10] This side reaction competes with the desired [3+2] cycloaddition and can significantly reduce the yield of the isoxazole product.

Causality and Strategic Solutions:

  • In Situ Generation: To avoid high concentrations of the nitrile oxide, it should be generated in situ in the presence of the dipolarophile.[2][7] This ensures that the nitrile oxide reacts with the alkyne as soon as it is formed.

  • Slow Addition: Slowly adding the nitrile oxide precursor to the reaction mixture containing the alkyne can help maintain a low concentration of the nitrile oxide and minimize dimerization.[7]

  • Stoichiometry: Using a slight excess of the alkyne can also help to trap the nitrile oxide before it has a chance to dimerize.[10]

G

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in 1,3-dipolar cycloadditions for isoxazole synthesis?

A1: The regioselectivity of 1,3-dipolar cycloadditions is primarily governed by Frontier Molecular Orbital (FMO) theory.[3][4] The reaction proceeds through a concerted mechanism where the stereochemistry of the reactants is retained in the product. The regiochemical outcome depends on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (nitrile oxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkyne), or vice-versa. The reaction favors the isomer that results from the alignment of the larger orbital coefficients of the interacting FMOs.[4] Both steric and electronic effects of the substituents on the dipole and dipolarophile can influence these orbital energies and coefficients, thereby affecting the regioselectivity.[1][10]

Q2: Can computational chemistry be used to predict the regioselectivity of isoxazole formation?

A2: Yes, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the regioselectivity of 1,3-dipolar cycloaddition reactions.[3][11] By calculating the energies of the transition states for the different possible regioisomeric pathways, one can predict which isomer will be favored kinetically. FMO analysis, as mentioned above, can also be performed computationally to rationalize and predict the regiochemical outcome.[3] These theoretical studies can save significant experimental time and resources by guiding substrate design and reaction condition optimization.

Q3: Aside from catalysts and substrate modification, what other reaction parameters can be tuned to improve regioselectivity?

A3: Several other reaction parameters can be optimized to influence regioselectivity:

  • Solvent: The polarity of the solvent can affect the relative energies of the transition states leading to the different regioisomers.[7][10] Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) is recommended.

  • Temperature: While not always a primary determinant, in some cases, the activation energies for the formation of the two regioisomers may be sufficiently different that changing the reaction temperature can alter the product ratio.[1][10]

  • Microwave Irradiation: Microwave-assisted synthesis has been reported to not only accelerate reaction rates but also, in some cases, improve regioselectivity.[12]

G

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Isoxazole Formation.
  • Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions.
  • MDPI. (2025, August 22). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors.
  • RSC Publishing. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
  • PMC. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
  • RSC Publishing. (2022, November 14). ORGANIC CHEMISTRY.
  • ResearchGate. (n.d.). Mechanism of formation of isoxazole‐5‐carboxamides 6.
  • PMC. (2016, April 1). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines.
  • ResearchGate. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review.
  • PMC. (n.d.). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies.
  • PubMed. (2016, April 1). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines.
  • (n.d.). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization.
  • ResearchGate. (n.d.). Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives.
  • Semantic Scholar. (2015, August 24). Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond.
  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • RSC Publishing. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
  • OUCI. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review.
  • Google Books. (2022, July 5). The Mechanism of Isoxazole Formation from Chalcones and Their Derivatives.
  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation.
  • (2025, July 7). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[2]pyrrole cage. Retrieved March 3, 2026, from

  • Reddit. (2022, September 3). Isoxazole synthesis.
  • MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Frontiers. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
  • ResearchGate. (2025, October 9). Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals.
  • PMC. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • PubMed. (2013, March 1). Regioselective synthesis of isoxazole-mercaptobenzimidazole hybrids and their in vivo analgesic and anti-inflammatory activity studies.
  • (2024, June 30). Construction of Isoxazole ring: An Overview.

Sources

Optimization

Technical Support Center: Purifying 3-(1,2-oxazol-4-yl)piperidine HCl from Regioisomers

Introduction: Welcome to the technical support center for the purification of 3-(1,2-oxazol-4-yl)piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals who may encounter ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support center for the purification of 3-(1,2-oxazol-4-yl)piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating the desired 3-substituted piperidine from its regioisomeric impurities. The structural similarity between these isomers often leads to co-elution in standard chromatography and difficulties in selective crystallization, necessitating a more nuanced approach to purification. This document provides in-depth troubleshooting advice and detailed protocols to address these specific separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely regioisomeric impurities I might be facing?

During the synthesis of 3-(1,2-oxazol-4-yl)piperidine, particularly in cycloaddition reactions to form the isoxazole ring, the formation of other isomers is possible. The most common regioisomers arise from the alternative orientation of the reactants during the cycloaddition step. Depending on the specific synthetic route, you may encounter the 3-(1,2-oxazol-5-yl)piperidine and potentially the 4-(1,2-oxazol-3-yl)piperidine isomers. It's also important to consider constitutional isomers where the substituent is at a different position on the piperidine ring, such as 4-(1,2-oxazol-4-yl)piperidine, although this is generally less common if the piperidine starting material is appropriately selected.

Q2: My initial column chromatography on silica gel isn't separating the isomers. What's going wrong?

This is a common issue due to the similar polarities of the regioisomers. The basic nitrogen of the piperidine ring can also interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and poor resolution.[1]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a basic modifier like triethylamine (0.1-1% v/v) or a solution of 7N ammonia in methanol (1-2%) to your eluent.[1] This will compete with your compound for binding to the acidic sites on the silica, improving peak shape.[1]

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) or an amine-deactivated silica gel, which have fewer acidic sites.[1]

  • Reverse-Phase Chromatography: For less polar derivatives, reverse-phase chromatography on a C18 column with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can be effective.[1] This protonates the piperidine nitrogen, which can improve peak shape.[2]

Q3: I'm considering preparative HPLC. What are the key parameters to optimize for isomer separation?

Preparative HPLC is a powerful tool for isomer purification.[3] The primary goal is to maximize the resolution between the peak of interest and the closest eluting impurity.[4]

Key Optimization Parameters:

ParameterRecommendationRationale
Column Chemistry Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). For regioisomers, consider phases that offer different selectivity mechanisms like pi-pi interactions.Isomers may have subtle differences in their interaction with the stationary phase that can be exploited for separation.
Mobile Phase Start with a shallow gradient or isocratic elution.[5] Use volatile buffers like ammonium formate or acetate if LC-MS analysis is required.A shallow gradient increases the time the compounds spend on the column, enhancing the potential for separation.[5]
Flow Rate Use a lower flow rate than in standard analytical runs.This can improve resolution by allowing more time for equilibrium between the mobile and stationary phases.
Loading Perform a loading study on an analytical column first to determine the maximum sample amount that can be injected without significant loss of resolution.[4]Overloading the column is a common cause of poor separation in preparative chromatography.[4]
Q4: Can Supercritical Fluid Chromatography (SFC) be an effective alternative?

Yes, SFC is an excellent technique for separating isomers and is often faster than HPLC.[6][7] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to efficient separations.

Advantages of SFC for Isomer Separation:

  • Speed: Separations can be 3-5 times faster than with HPLC.[6]

  • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents.[8][9]

  • Complementary Selectivity: The separation mechanism in SFC can be different from that in reversed-phase or normal-phase LC, providing an alternative approach when other methods fail.[7][9]

Q5: My compound is a solid HCl salt. How can I use crystallization to purify it from its regioisomers?

Crystallization is a highly effective method for purifying solid compounds, especially when dealing with isomers.[10] The key is to find a solvent system where the desired isomer has slightly different solubility properties than the impurities.[10][11]

Troubleshooting Crystallization:

  • Solvent Screening: This is the most critical step.[11] Test a wide range of solvents and solvent mixtures. A good starting point is to find a solvent that dissolves the compound when hot but not at room temperature.[10] For HCl salts, polar protic solvents like isopropanol or ethanol, or mixtures with less polar co-solvents like ethyl acetate or methyl tert-butyl ether, can be effective.[12]

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.[10] Rapid cooling can trap impurities within the crystal lattice.[10]

  • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization of the desired isomer.[10]

Q6: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential to unequivocally identify regioisomers and assess purity.

  • NMR Spectroscopy: This is a powerful tool for distinguishing isomers.[13][14][15] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can help to elucidate the exact connectivity of the atoms.[13][14][16] The substitution pattern on the isoxazole and piperidine rings will result in distinct chemical shifts and coupling constants for each isomer.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your product.

  • HPLC/UPLC: A well-developed HPLC or UPLC method with a high-resolution column can be used to determine the purity of the final product.

Troubleshooting Guides and Protocols

Protocol 1: Preparative HPLC for Regioisomer Separation

This protocol outlines a general approach to developing a preparative HPLC method for separating 3-(1,2-oxazol-4-yl)piperidine HCl from its regioisomers.

Step-by-Step Methodology:

  • Analytical Method Development:

    • Start with a high-resolution analytical column (e.g., C18, 2.6 µm particle size).

    • Screen different mobile phase compositions (e.g., water/acetonitrile and water/methanol) with an acidic modifier (0.1% TFA or formic acid).

    • Run a gradient from 5% to 95% organic solvent over 15-20 minutes to determine the approximate elution time of the isomers.

    • Optimize the gradient to maximize the resolution between the target isomer and the impurities. Often, a shallow gradient or an isocratic hold is effective.[5]

  • Scale-Up to Preparative HPLC:

    • Choose a preparative column with the same stationary phase as the optimized analytical method.[4]

    • Calculate the new flow rate and injection volume based on the column dimensions.

    • Dissolve the crude sample in the mobile phase at a concentration determined by the loading study.

    • Perform the preparative separation and collect fractions corresponding to the desired product peak.

  • Fraction Analysis and Work-up:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions and remove the organic solvent under reduced pressure.

    • If necessary, perform a salt exchange or lyophilization to obtain the final solid product.

dot graph TD { subgraph "Purification Workflow" A[Crude 3-(1,2-oxazol-4-yl)piperidine HCl] --> B{Analytical HPLC Method Development}; B --> C{Scale-up to Preparative HPLC}; C --> D[Fraction Collection]; D --> E{Purity Analysis of Fractions}; E -- Impure --> C; E -- Pure --> F[Pooling and Solvent Removal]; F --> G[Final Product]; end } caption: Preparative HPLC purification workflow.

Protocol 2: Purification by Recrystallization

This protocol provides a systematic approach to purifying 3-(1,2-oxazol-4-yl)piperidine HCl via recrystallization.

Step-by-Step Methodology:

  • Solvent Screening:

    • Place a small amount of the crude material (10-20 mg) into several small test tubes.

    • Add a small amount of a single solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate) to each tube.

    • Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature.[10]

    • If a single solvent is not ideal, try solvent mixtures. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat until the solution is clear again.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.[11]

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

dot graph TD { subgraph "Recrystallization Logic" A[Crude HCl Salt] --> B{Solvent Screening}; B --> C{Identify Suitable Solvent/Solvent Pair}; C --> D[Dissolve in Minimum Hot Solvent]; D --> E{Slow Cooling}; E --> F[Crystal Formation]; F --> G{Isolation by Filtration}; G --> H[Pure Crystalline Product]; end } caption: Decision-making in recrystallization.

References

  • New insights into supercritical fluid chromatography for chiral separations - RSC Publishing.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments.
  • Preparative HPLC Systems - Shimadzu.
  • Supercritical Fluid Chiral Separations - Pharmaceutical Technology.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments.
  • Troubleshooting guide for the synthesis of isoxazole derivatives - Benchchem.
  • HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem.
  • Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • A Simple Yet Effective Trick for Isomer Separation - Welch Materials.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate.
  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem.
  • General tips for preparative HPLC Technical Note - MZ-Analysentechnik.
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices - ResearchGate.
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines - PMC.
  • High-Performance Preparative LC Techniques - Phenomenex.
  • EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents.
  • How To: Purify by Crystallization - Chemistry - University of Rochester.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom.org.
  • CN117209387B - A kind of esmolol hydrochloride salt formation and purification process - Google Patents.
  • Purification of organic hydrochloride salt? - ResearchGate.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC.
  • Synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines under TBAF catalysis..
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC.
  • Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
  • US5043345A - Piperidine compounds and their preparation and use - Google Patents.
  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC.
  • Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yields in 4-Isoxazolyl Piperidine Synthesis

Welcome to the technical support center for the synthesis of 4-isoxazolyl piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-isoxazolyl piperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic challenge. The 4-isoxazolyl piperidine scaffold is a privileged structure in modern drug discovery, but its synthesis is often plagued by issues of low yield, poor regioselectivity, and difficult purifications.

This document provides in-depth, field-tested insights and actionable troubleshooting strategies to help you overcome these common hurdles. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative scientific literature.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis of 4-isoxazolyl piperidines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing specific, actionable solutions.

Q1: My overall yield is unexpectedly low or zero. Where should I start troubleshooting?

Low or no yield is a frustrating but common issue that can arise from multiple factors. A systematic approach is the key to identifying the root cause.[1]

Potential Causes & Solutions:

  • Starting Material Integrity:

    • Cause: The purity and stability of precursors are paramount. 1,3-dicarbonyl compounds may exist in keto-enol tautomeric forms affecting reactivity, while nitrile oxide precursors can degrade over time.[1] The piperidine nitrogen, if unprotected, is a highly reactive nucleophile that can lead to unwanted side reactions.[2]

    • Solution:

      • Verify the purity of all starting materials via NMR or LC-MS before starting the reaction.

      • If using an unprotected piperidine, consider implementing a protection strategy. The tert-butoxycarbonyl (Boc) group is a robust choice, easily introduced with (Boc)₂O and removed with acid.[2]

      • For piperidine precursors that have yellowed due to oxidation, purification by distillation or other methods is recommended before use.[3][4]

  • Suboptimal Reaction Conditions:

    • Cause: Temperature and reaction time are critical. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials, intermediates, or the final product, often indicated by reaction mixture darkening or "resinification".[5][6]

    • Solution:

      • Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish the optimal reaction time.[1]

      • Perform a temperature optimization screen. For sensitive intermediates like nitrile oxides, this may involve cooling the reaction during generation and then gently warming to facilitate the cycloaddition.[1]

  • Instability of Key Intermediates:

    • Cause: In the widely used 1,3-dipolar cycloaddition route, the nitrile oxide intermediate is highly prone to dimerization, forming inactive furoxan byproducts. This is a primary pathway for yield loss.[1][5]

    • Solution: Generate the nitrile oxide in situ in the presence of the piperidine-containing dipolarophile. This can be achieved by the slow addition of a base (e.g., triethylamine) to a solution of the hydroximoyl chloride precursor and the alkyne/alkene, keeping the instantaneous concentration of the nitrile oxide low.[7]

Q2: I'm getting a mixture of regioisomers. How can I improve the selectivity?

The formation of a mixture of isoxazole regioisomers is one of the most significant challenges in this synthesis, occurring in both major synthetic routes.[1][8] Regioselectivity is governed by a subtle interplay of steric and electronic factors, which can be manipulated to favor the desired product.

Solutions for Improving Regioselectivity:

  • For Condensation Reactions (e.g., 1,3-dicarbonyl + hydroxylamine):

    • Modify Substrates: Using a β-enamino diketone instead of a standard 1,3-diketone provides a powerful handle to control regiochemistry.[9][10]

    • Tune Reaction Conditions: Selectivity can be dramatically influenced by the choice of solvent and the use of additives.

      • Solvent Choice: Changing the solvent can alter the regiochemical outcome. For instance, studies have shown that different isomer ratios are obtained in ethanol versus acetonitrile.[9][11]

      • Lewis Acids: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate one carbonyl group over the other, directing the cyclization to produce a single regioisomer in high yield.[8]

  • For 1,3-Dipolar Cycloaddition Reactions (Nitrile Oxide + Alkyne/Alkene):

    • Electronic and Steric Control: The regioselectivity is dictated by the frontier molecular orbitals (HOMO/LUMO) of the nitrile oxide and the dipolarophile. Modifying the electronic properties (e.g., adding electron-withdrawing or -donating groups) of either reactant can favor one isomer.

    • Catalysis: For reactions involving terminal alkynes, copper-catalyzed conditions (a variant of "Click Chemistry") can provide excellent regioselectivity, typically yielding the 3,5-disubstituted isoxazole.[12][13]

This table summarizes data adapted from studies on the cyclocondensation of β-enamino diketones, demonstrating how solvent and Lewis acid addition can control the formation of different isoxazole regioisomers.[8]

EntryReactantSolventAdditive (eq.)Temp. (°C)Yield (%)Regioisomer Ratio
11-(Piperidin-1-yl)pent-1-ene-3,4-dioneEtOHNone808595:5 (Isomer A:B)
21-(Piperidin-1-yl)pent-1-ene-3,4-dioneMeCNNone807810:90 (Isomer A:B)
31-(Piperidin-1-yl)pent-1-ene-3,4-dioneMeCNBF₃·OEt₂ (2.0)RT79>95:5 (Isomer C)
Q3: My purification by silica gel chromatography is failing (streaking, co-elution). What are the best practices for isolating my polar product?

The combination of a basic piperidine ring and a polar isoxazole moiety often results in compounds that behave poorly on standard silica gel chromatography.[1]

Purification Strategies:

  • Modify the Mobile Phase:

    • Cause: Basic compounds like piperidines can interact strongly and irreversibly with the acidic silanol groups on the silica surface, causing streaking and yield loss.

    • Solution: Add a small amount of a basic modifier to the eluent to neutralize the silica surface. Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in the ethyl acetate/hexane or DCM/methanol mobile phase is effective.[1]

  • Switch to an Alternative Stationary Phase:

    • Cause: Silica may be too polar or too acidic for your compound.

    • Solution: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase column (e.g., amine-functionalized silica).[14]

  • Employ Advanced Chromatographic Techniques:

    • Cause: For highly polar compounds, standard normal-phase chromatography may not provide adequate retention or separation.

    • Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like silica or diol) with a reversed-phase solvent system (e.g., acetonitrile/water). This technique is specifically designed for purifying polar molecules that are poorly retained in reversed-phase chromatography.[14][15]

  • Avoid Chromatography Altogether:

    • Cause: Chromatography can be time-consuming and lead to sample loss.

    • Solution:

      • Recrystallization: If your product is a solid, screening for a suitable recrystallization solvent system can provide material of very high purity.[3]

      • Acid/Base Extraction: Utilize the basicity of the piperidine nitrogen. An acidic wash (e.g., 1M HCl) during the workup can pull your product into the aqueous layer, leaving non-basic impurities behind. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.

Visual Guides: Workflows & Mechanisms

Visualizing complex processes can simplify troubleshooting and experimental design. The following diagrams illustrate key decision points and reaction pathways.

TroubleshootingWorkflow start Low Yield Observed purity Check Starting Material Purity (NMR, LC-MS) start->purity conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->conditions analysis Analyze Crude Reaction Mixture (LC-MS) start->analysis purity_sol Solution: Purify/Re-characterize Starting Materials purity->purity_sol conditions_sol Solution: Optimize Temperature and Reaction Time conditions->conditions_sol dimer Major Byproduct: Furoxan Dimer? analysis->dimer 1,3-Dipolar Cycloaddition isomers Mixture of Regioisomers? analysis->isomers Both Routes decomp Baseline/Complex Mixture? analysis->decomp Both Routes dimer_sol Solution: Use in situ generation of nitrile oxide (slow addition) dimer->dimer_sol isomers_sol Solution: Modify Solvent, Add Lewis Acid, or Use Catalyst isomers->isomers_sol decomp_sol Solution: Lower Reaction Temperature decomp->decomp_sol

Caption: A decision-making flowchart for troubleshooting low yields.

Cycloaddition cluster_main Desired Pathway cluster_side Competing Side Reaction precursor R-C(Cl)=NOH (Hydroximoyl Chloride) base + Base - Base·HCl precursor->base nitrile_oxide [R-C≡N⁺-O⁻] (Nitrile Oxide) base->nitrile_oxide dipolarophile + Piperidine-Alkyne nitrile_oxide->dipolarophile nitrile_oxide2 [R-C≡N⁺-O⁻] product 4-Isoxazolyl Piperidine (High Yield) dipolarophile->product dimerization Dimerization (High Concentration) nitrile_oxide2->dimerization furoxan Furoxan Byproduct (Low Yield) dimerization->furoxan

Caption: The competing pathways in a 1,3-dipolar cycloaddition reaction.

Frequently Asked Questions (FAQs)

Q: What is the best general method for generating nitrile oxides in situ? A: The most common and reliable method is the dehydrohalogenation of a hydroximoyl chloride using a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[13] The key to preventing dimerization is to add the base slowly to a solution containing both the hydroximoyl chloride and the dipolarophile (the piperidine-alkyne/alkene), thereby ensuring the nitrile oxide is consumed as it is formed.[7]

Q: Should I use an N-protecting group on my piperidine? Which one is best? A: Yes, in most cases, protecting the piperidine nitrogen is crucial to prevent it from acting as a nucleophile and causing side reactions.[2] The choice of protecting group depends on the downstream reaction conditions.

  • Boc (tert-butoxycarbonyl): Excellent choice. It is stable to a wide range of conditions but is easily removed with mild acid (e.g., TFA in DCM or HCl in dioxane).[2]

  • Cbz (carboxybenzyl): Also a good choice. It is stable to acidic conditions but is removed by catalytic hydrogenation (e.g., H₂, Pd/C), which may not be compatible if your molecule contains other reducible functional groups like alkynes or alkenes.[2]

Q: My reaction involves a β-ketoester. What common pitfalls should I be aware of? A: When using β-ketoesters or other 1,3-dicarbonyls with hydroxylamine, the primary challenge is controlling which carbonyl group reacts, which dictates the final regioisomer.[8] Additionally, these reactions can sometimes stall or require harsh conditions. Using a pre-formed β-enamino ketone derivative can lead to milder reaction conditions and superior regiochemical control.[9]

Key Experimental Protocols

The following protocols are provided as validated starting points for key transformations. Optimization may be required for your specific substrate.

Protocol 1: N-Boc Protection of a Piperidine Derivative [2]
  • Setup: Dissolve the piperidine starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base: Add a mild base, such as sodium bicarbonate (1.5 eq) or triethylamine (1.5 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction for 4-12 hours. Monitor completion by TLC or LC-MS by observing the disappearance of the starting material.

  • Workup: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition [16]
  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the N-protected piperidine-alkyne (1.0 eq) and the hydroximoyl chloride precursor (1.1 eq) in an anhydrous solvent like acetonitrile (CH₃CN) or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Prepare a solution of triethylamine (1.2 eq) in the same anhydrous solvent. Add this base solution dropwise to the reaction mixture over 1-2 hours using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired 4-isoxazolyl piperidine.

Protocol 3: N-Boc Deprotection under Acidic Conditions [2]
  • Setup: Dissolve the N-Boc protected 4-isoxazolyl piperidine (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) (10-20 eq) or a 4M solution of HCl in dioxane (5-10 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. For the HCl salt, the resulting solid can often be used directly. To obtain the free base, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with an organic solvent. Dry the organic layer and concentrate to yield the deprotected product.

References
  • BenchChem (2025). Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. BenchChem Application Notes. 2

  • BenchChem (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Support. 1

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.

  • Semantic Scholar. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information.

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. FAO AGRIS.

  • ResearchGate. Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine.

  • RSC Publishing (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.

  • Nongrum, R., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information.

  • BenchChem (2025). Technical Support Center: Isoxazole Synthesis Optimization. BenchChem Technical Support. 5

  • Chen, W.-C., et al. (2017). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. National Center for Biotechnology Information.

  • NanoBioLetters (2024). Construction of Isoxazole ring: An Overview.

  • Journal of Qassim University for Science (2025). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives.

  • ResearchGate. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.

  • Zhang, M., et al. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. National Center for Biotechnology Information.

  • Beilstein Journal of Organic Chemistry (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.

  • MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • BenchChem (2025). minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis. BenchChem Technical Support. 17

  • Al-Faham, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI.

  • University of Colorado Boulder. MULTISTEP SYNTHESIS PROTECTING GROUPS.

  • Organic Chemistry Portal. Synthesis of isoxazoles.

  • Biotage (2023). What can I use to purify polar reaction mixtures?.

  • BenchChem (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem Application Notes. 3

  • Scripps Research (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.

  • BenchChem (2025). Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives. BenchChem Technical Support. 18

  • ResearchGate. Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds.

  • Lee, J. Y., et al. (2014). Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine and piperidine derivatives as potent T-type calcium channel blockers with antinociceptive effect in a neuropathic pain model. ResearchGate.

  • National Center for Biotechnology Information (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism.

  • MDPI (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • BenchChem (2025). troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem Technical Support. 7

  • Beilstein Journal of Organic Chemistry (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.

  • ResearchGate (2014). What are the best methods for Piperidine purification alternatives to distillation?.

Sources

Optimization

Technical Support Center: Navigating Isoxazole Stability Under Basic Conditions

From the Desk of the Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. The isoxazole motif is a cornerstone in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. The isoxazole motif is a cornerstone in medicinal chemistry and materials science, valued for its role as a bioisostere and its versatile reactivity. However, its stability can be a significant challenge, particularly under basic conditions where the labile N-O bond becomes susceptible to cleavage.[1][2][3]

This guide is designed to provide you with a deep, mechanistic understanding of isoxazole ring opening and, more importantly, to equip you with actionable, field-proven strategies to prevent it. We will move beyond simple protocol lists to explain the chemical causality behind these experimental choices, ensuring your success in handling these valuable but sensitive scaffolds.

The Core Problem: Mechanism of Base-Induced Ring Opening

The stability of the isoxazole ring under basic conditions is a classic case of competing reaction pathways. The outcome is dictated by which proton is abstracted by the base. The isoxazole ring has three potential deprotonation sites: C3, C4, and C5.

  • Deprotonation at C5: The proton at the C5 position is generally the most acidic. Its removal generates a C5-isoxazolide anion, which is relatively stable and keeps the heterocyclic ring intact.[4][5] This is typically the desired, non-destructive pathway.

  • Deprotonation at C3: The proton at the C3 position is less acidic. However, if deprotonation occurs here, the resulting C3-isoxazolide anion is unstable and undergoes immediate, barrierless cleavage of the weak N-O bond.[4][5] This irreversible step leads to the formation of a stable α-cyanoketone enolate (a ring-opened product), which is the root cause of compound degradation.[4]

cluster_0 Isoxazole Under Basic Conditions Isoxazole Substituted Isoxazole C5_Anion C5-Anion (Ring Intact) Isoxazole->C5_Anion  Deprotonation at C5  (Most Acidic Proton)  Kinetic Pathway C3_Anion C3-Anion (Transient) Isoxazole->C3_Anion  Deprotonation at C3  (Less Acidic Proton) Base Base (B⁻) Base->Isoxazole Deprotonation Product Ring-Opened Product (α-Cyano Enolate) C3_Anion->Product Irreversible N-O Bond Cleavage

Caption: Mechanism of base-induced isoxazole ring opening.

Troubleshooting Guide

This section addresses the most common issues encountered during experiments involving isoxazoles and basic reagents.

Q1: My isoxazole-containing compound is degrading upon treatment with strong aqueous bases like NaOH or LiOH. How can I prevent this?

This is the most frequent failure mode. The combination of a strong, nucleophilic base and a protic solvent (water) creates ideal conditions for ring cleavage.

Answer: Your primary goal is to shift the reaction conditions to strongly favor deprotonation at the C5 position while disfavoring the C3 pathway. You can achieve this through a hierarchical approach:

  • Change the Base: Switch from strong, hard bases (like hydroxides) to milder or more sterically hindered, non-nucleophilic bases. This is the most effective solution. See Q2 for a detailed list.

  • Change the Solvent: Avoid protic solvents like water and alcohols if possible. Water can participate in the hydrolysis of the ring-opened intermediates.[1] Using anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene, DMF) minimizes these side reactions and can influence the reactivity of the base.

  • Lower the Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C). This favors the kinetically controlled pathway, which is the faster deprotonation at the more acidic C5 position, preserving the ring.[6][7] Higher temperatures can provide the energy needed to overcome the activation barrier for the C3 deprotonation, leading to the thermodynamically stable ring-opened product.[8]

Q2: How do I select a milder or more suitable base for my reaction?

Answer: The ideal base is strong enough to perform the desired chemical transformation (e.g., deprotonate a carbon acid adjacent to your isoxazole) but not so harsh that it indiscriminately attacks the isoxazole ring.

The table below compares several classes of bases suitable for reactions with sensitive isoxazoles.

Base NameAbbreviationApprox. pKa of Conjugate AcidTypeBest Use Case / Notes
Sodium BicarbonateNaHCO₃10.3Mild InorganicIdeal for neutralizing acid and mild reactions where a strong base is not required.[9]
Potassium CarbonateK₂CO₃10.3Mild InorganicA common, effective, and economical choice for many reactions, including alkylations and cross-couplings.[10][11]
TriethylamineTEA / Et₃N10.8Tertiary AmineOrganic-soluble, good for scavenging acid. Can sometimes be nucleophilic at higher temperatures.
DiisopropylethylamineDIPEA / Hünig's Base11.0Hindered AmineSterically bulky, making it non-nucleophilic. Excellent for acid scavenging in sensitive systems.
1,8-Diazabicycloundec-7-eneDBU13.5AmidineA strong, non-nucleophilic organic base. Very effective for eliminations and other transformations requiring a stronger base than amines.
2,6-Lutidine6.7Hindered PyridineA very mild, sterically hindered base primarily used to trap protons in reactions that are extremely sensitive to stronger bases.[1]

Q3: My reaction requires a strong base for a separate part of the molecule. Are there any strategies to protect the isoxazole ring?

Answer: This is a challenging but common scenario in multi-step synthesis. Direct protection of the isoxazole ring itself is not standard. The strategy revolves around controlling the reaction conditions with precision.

Start Problem: Isoxazole Degradation Under Basic Conditions Check_Base Is a strong base (e.g., n-BuLi, LDA, NaH) synthetically essential? Start->Check_Base Milder_Base Solution 1: Use Milder Base (K₂CO₃, DBU, DIPEA) Check_Base->Milder_Base No Lower_Temp Solution 2: Employ Kinetic Control (Low Temp: 0 °C to -78 °C) Check_Base->Lower_Temp Yes Success Stable Isoxazole Product Milder_Base->Success Change_Solvent Solution 3: Use Anhydrous Aprotic Solvent (THF, Toluene) Lower_Temp->Change_Solvent Slow_Addition Solution 4: Use Slow Addition of Reagents Change_Solvent->Slow_Addition Slow_Addition->Success

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of Piperidine Hydrochloride Salts

Welcome to the Technical Support Center for the crystallization of piperidine hydrochloride salts. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtainin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of piperidine hydrochloride salts. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-quality, crystalline material. As ionic compounds, the crystallization of amine hydrochlorides is governed by a unique interplay of solubility, pH, and intermolecular forces. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the crystalline form of a piperidine hydrochloride salt so important?

Controlling the crystalline form, or polymorph, is critical because different polymorphs of the same compound can exhibit vastly different physicochemical properties.[1][] These properties include:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of an active pharmaceutical ingredient (API). A more soluble metastable form may be desired over the most stable, but less soluble, form.[]

  • Stability: The most thermodynamically stable polymorph is often chosen for development to prevent polymorphic transformations during manufacturing, storage, or processing, which could alter the drug's efficacy.[1][3]

  • Mechanical Properties: Properties like crystal shape (habit), hardness, and flowability are affected by polymorphism. These are critical for downstream processing, such as filtration, drying, and tableting.[][4][5]

Regulatory agencies require thorough polymorph screening and control, making it a crucial step in drug development.[6][7]

Q2: What is "oiling out" and why does it happen with my salt?

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[8][9] This results in a solute-enriched, dense liquid (the "oil") and a solute-lean solvent phase.

Expert Explanation: Oiling out occurs when the system is brought to a state of high supersaturation too quickly, and the kinetic barrier for solute molecules to integrate into a crystal lattice is too high.[8] Instead of the ordered arrangement of a crystal, the system finds a lower energy state by forming a disordered, liquid-like aggregate of the solute. This can be a purely kinetic issue or a thermodynamic one, where the system enters a true miscibility gap in its phase diagram.[8][10] For amine salts, this is often triggered by rapid cooling or the fast addition of an anti-solvent, which dramatically changes the solvent environment and solute's chemical potential.[11] The resulting oil is often a good solvent for impurities, and its spontaneous, uncontrolled solidification can lead to a product with poor purity and an undesirable particle morphology.[8][12]

Q3: My piperidine solution crystallized while in storage. What caused this?

Unintended crystallization of a piperidine solution upon storage is a common issue, typically caused by the formation of a salt.

Expert Explanation: Piperidine is a basic amine and is susceptible to reacting with acidic gases present in the laboratory environment.[13] There are two primary culprits:

  • Carbon Dioxide (CO₂): Piperidine can react with atmospheric CO₂ to form piperidine carbonate, which may precipitate from the solution.

  • Hydrochloric Acid (HCl): If stored near other reagents that can liberate HCl gas (e.g., chlorosilanes, thionyl chloride), the piperidine will readily react to form the solid piperidine hydrochloride salt.[13]

This is especially common for solutions in solvents like DMF. To prevent this, ensure storage containers are tightly sealed and consider storing amine solutions under an inert atmosphere (e.g., nitrogen or argon).

Crystallization Troubleshooting Guide

Q: My crystallization yielded an oil, not a solid. What should I do?

A: Oiling out is a common but solvable problem. The primary goal is to slow down the generation of supersaturation to favor crystal growth over liquid-liquid phase separation.

Expert Explanation & Solutions: Oiling out indicates that the rate of nucleation is being outcompeted by phase separation. The system is kinetically trapped in a metastable liquid state.[8] Here are several strategies, from simplest to most involved, to address this:

  • Reduce the Cooling Rate: If using cooling crystallization, decrease the rate of temperature change significantly. A slower approach to the saturation point allows more time for nuclei to form and grow.

  • Dilute the Solution: The initial concentration may be too high, pushing the system deep into the oiling out region of the phase diagram. Try starting with a more dilute solution.

  • Increase Agitation: In some cases, better mixing can prevent the formation of large, stable oil droplets. However, in others, high shear can hinder nucleation, so this parameter should be optimized carefully.

  • Implement Seeding: This is often the most effective solution. Add a small quantity of the desired crystalline material (seed crystals) to the solution just as it enters the metastable zone (slightly supersaturated). The seeds provide a template for growth, bypassing the kinetic barrier of primary nucleation and guiding the system toward crystallization instead of oiling.[8]

  • Change the Solvent System: The solvent plays a crucial role. If oiling persists, the solvent may be too "good." Consider switching to a solvent in which the salt is slightly less soluble, or use a different anti-solvent that induces supersaturation more gradually.

Q: The crystal yield is very low. How can I improve it?

A: Low yield means a significant amount of your product remains in the mother liquor. This is an issue of optimizing the final supersaturation state.

Expert Explanation & Solutions:

  • Optimize Temperature: For cooling crystallizations, ensure the final temperature is low enough to sufficiently decrease the salt's solubility. Check solubility data if available.

  • Increase Anti-Solvent Ratio: In anti-solvent crystallization, a low yield indicates that the final solvent composition is not "poor" enough. Gradually add more anti-solvent to precipitate more material. Be cautious not to add it too quickly, as this can cause oiling out or the formation of very small particles.[14]

  • Evaporate Solvent: If the solvent system allows, slowly evaporating a portion of the primary solvent will increase the concentration and force more product out of solution. This is best done under reduced pressure to maintain a low temperature.

  • Check the pH: For salts, the pH of the solution can impact solubility. Ensure the solution is sufficiently acidic to keep the piperidine fully protonated as the hydrochloride salt. Disproportionation back to the more soluble free base can occur if the pH rises.

Q: My product is polymorphic. How can I consistently obtain the desired crystal form?

A: Controlling polymorphism requires precise control over crystallization conditions, as different forms are favored under different kinetic or thermodynamic regimes.[15]

Expert Explanation & Solutions:

  • Strictly Control Supersaturation and Temperature: The level of supersaturation is a primary driver of which polymorph nucleates. High supersaturation often yields metastable forms, while lower supersaturation favors the stable form.[4] Maintain a consistent temperature profile and concentration for every batch.

  • Use a Seeding Strategy: This is the most robust method for polymorph control. By seeding with the desired polymorph, you provide a template that directs the crystallization towards that specific form.[16]

  • Solvent Selection: The choice of solvent can dictate the resulting polymorph. Some solvents may selectively stabilize a particular form through specific interactions (e.g., hydrogen bonding). A thorough solvent screen is often necessary to identify conditions that reliably produce the target form.[4]

  • Perform Slurry Experiments: To identify the most thermodynamically stable form under given conditions, a slurry experiment is invaluable. Stir a mixture of the known polymorphs in a chosen solvent. Over time, the less stable forms will dissolve and recrystallize as the most stable form.[7]

Data & Protocols

Table 1: Common Solvent Systems for Piperidine Hydrochloride Crystallization

The selection of a solvent system is paramount. Piperidine HCl, being an ionic salt, is generally soluble in polar protic solvents and insoluble in non-polar solvents.[12] Anti-solvent crystallization is a common and effective technique.

Primary Solvent (Good)Anti-Solvent (Poor)Typical MethodKey Considerations
Ethanol / MethanolDiethyl EtherAnti-SolventA classic combination for amine salts. Ether rapidly reduces polarity. Add slowly to avoid shock cooling/oiling.[17]
Isopropanol (IPA)Heptane / HexaneAnti-SolventGood for producing a very non-polar final mixture. Heptane is less volatile than ether, allowing for slower addition.
WaterAcetone / IsopropanolAnti-SolventUseful if the salt is highly water-soluble. The final product must be dried carefully to remove water. Piperidine HCl is highly soluble in water.[17]
EthanolEthyl AcetateAnti-SolventA common system where ethyl acetate provides a moderate polarity drop, which can be easier to control than ether.[18]

Experimental Protocols

Protocol 1: Cooling Crystallization

This method is suitable when the piperidine HCl salt shows a significant increase in solubility with temperature in a given solvent.

  • Solvent Selection: Identify a solvent in which the salt is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., boiling point). Ethanol or isopropanol are good starting points.

  • Dissolution: In an appropriately sized flask equipped with a condenser and magnetic stirrer, add the crude piperidine HCl salt. Add the minimum amount of solvent required to fully dissolve the solid at reflux temperature.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, filter the hot solution quickly through a pre-heated filter funnel to remove them. This prevents them from acting as unwanted nucleation sites.

  • Slow Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Insulation of the flask (e.g., with glass wool) will slow the cooling rate, promoting the growth of larger, higher-quality crystals.

  • Secondary Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This is the preferred method when a suitable single solvent for cooling crystallization cannot be found.

  • Solvent System Selection: Identify a "solvent" in which the salt is highly soluble and an "anti-solvent" in which it is poorly soluble. The two must be miscible. (Refer to Table 1).

  • Dissolution: Dissolve the crude piperidine HCl salt in the minimum amount of the "solvent" at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: With vigorous stirring, slowly add the "anti-solvent" dropwise via an addition funnel or syringe pump.

  • Observe for Nucleation: Continue adding anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.

  • Crystal Growth: Stop the addition and allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow. For improved yield, you can add more anti-solvent after this initial growth period or cool the mixture in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the anti-solvent or a mixture of the solvent/anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualization of Workflows

Diagram 1: General Crystallization Workflow

G cluster_prep Preparation cluster_crystallization Crystallization Method cluster_isolation Isolation & Drying Crude_Solid Crude Piperidine HCl Dissolution Dissolve in Primary Solvent Crude_Solid->Dissolution Hot_Filter Hot Filtration (Optional) Dissolution->Hot_Filter Cooling Method A: Slow Cooling Hot_Filter->Cooling Choose Method Anti_Solvent Method B: Anti-Solvent Addition Hot_Filter->Anti_Solvent Filtration Vacuum Filtration Cooling->Filtration Anti_Solvent->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Pure_Crystals Pure Crystalline Product Drying->Pure_Crystals

Caption: A generalized workflow for the crystallization of piperidine HCl salts.

Diagram 2: Troubleshooting "Oiling Out"

G start Problem: Crystallization Yields an Oil q1 Is the initial concentration high? start->q1 a1_yes Dilute the initial solution q1->a1_yes Yes q2 Is the cooling rate or anti-solvent addition rate fast? q1->q2 No a1_yes->q2 a2_yes Reduce the rate of supersaturation generation q2->a2_yes Yes q3 Are you using seed crystals? q2->q3 No a2_yes->q3 a3_no Implement a seeding strategy. Add seeds at the onset of turbidity. q3->a3_no No end_solution Re-run Experiment q3->end_solution Yes, but still fails (Consider new solvent system) a3_no->end_solution

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

References

  • (ACS Publications)

  • (Benchchem)

  • (Chemical Society Reviews)

  • (MDPI)

  • (Mettler Toledo)

  • (Veranova)

  • (ResearchGate)

  • (ResearchGate)

  • (Chalcogen Pharma)

  • (ResearchGate)

  • (ACS Publications)

  • (CymitQuimica)

  • (Google Patents)

  • (ChemicalBook)

  • (MDPI)

  • (Frontiers in Chemistry)

  • (Wikipedia)

  • (ACS Publications)

  • (ResearchGate)

  • (PMC - NIH)

  • (Benchchem)

  • (ACS Publications)

  • (NIST WebBook)

  • (PubChem - NIH)

  • (Google Patents)

  • (BOC Sciences)

  • (RM@Schools)

  • (IJCEA)

  • (IJPRES)

  • (MDPI)

  • (CORA)

Sources

Optimization

Technical Support Center: Isoxazole Synthesis via Enamino Ketone Cyclization

Welcome to the technical support center for the synthesis of isoxazoles from enamino ketones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of isoxazoles from enamino ketones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-tested solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization of an enamino ketone with hydroxylamine to form an isoxazole?

The reaction proceeds through the initial formation of an oxime intermediate from the ketone functionality of the enaminone. This is followed by an intramolecular Michael addition of the oxime hydroxyl group to the enamine double bond, leading to a cyclized intermediate. Subsequent dehydration then yields the aromatic isoxazole ring. The regioselectivity of the final product is highly dependent on the substitution pattern of the enamino ketone and the reaction conditions employed.[1][2]

Mechanism of Isoxazole Synthesis Enamino_Ketone Enamino Ketone Oxime_Intermediate Oxime Intermediate Enamino_Ketone->Oxime_Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Cyclized_Intermediate Cyclized Intermediate Oxime_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Isoxazole Isoxazole Cyclized_Intermediate->Isoxazole - H2O Water H2O

Caption: General mechanism of isoxazole synthesis from an enamino ketone.

Troubleshooting Guide

Low or No Yield

Q2: I am observing very low to no formation of my desired isoxazole product. What are the potential causes and how can I troubleshoot this?

Low or no yield in isoxazole synthesis from enamino ketones can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield cluster_SM Starting Material Checks cluster_RC Reaction Condition Checks cluster_WP Workup & Purification Checks Start Low/No Yield Observed Check_Starting_Materials 1. Verify Starting Material Integrity Start->Check_Starting_Materials Check_Reaction_Conditions 2. Evaluate Reaction Conditions Check_Starting_Materials->Check_Reaction_Conditions Materials OK Purity Purity of enaminone and hydroxylamine? Check_Starting_Materials->Purity Degradation Degradation of starting materials? Check_Starting_Materials->Degradation Check_Workup 3. Assess Workup & Purification Check_Reaction_Conditions->Check_Workup Conditions Optimized Temperature Optimal temperature? Check_Reaction_Conditions->Temperature Solvent Appropriate solvent? Check_Reaction_Conditions->Solvent pH Correct pH? Check_Reaction_Conditions->pH Catalyst Catalyst needed/optimized? Check_Reaction_Conditions->Catalyst Success Improved Yield Check_Workup->Success Procedure Refined Decomposition Product decomposition during workup? Check_Workup->Decomposition Isolation Inefficient product isolation? Check_Workup->Isolation

Caption: A flowchart for systematically troubleshooting low yields.

Potential Solutions:

  • Starting Material Integrity: Ensure the purity of your enamino ketone and hydroxylamine hydrochloride. Enamino ketones can be susceptible to hydrolysis, and old hydroxylamine solutions may have reduced potency. It is advisable to use freshly prepared or properly stored reagents.

  • Reaction Conditions:

    • Temperature: Some reactions require heating to overcome the activation energy barrier for cyclization.[3] Conversely, excessive heat can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

    • Solvent: The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol are commonly used.[4] However, for certain substrates, aprotic solvents may be more suitable.

    • pH: The pH of the reaction mixture is crucial. The reaction is often carried out in the presence of a base to neutralize the HCl from hydroxylamine hydrochloride. However, strongly basic conditions can lead to side reactions or decomposition of the isoxazole ring.[4]

  • Catalysis: The use of a catalyst, such as montmorillonite K-10 or pyruvic acid, can enhance the reaction rate, especially under ultrasonic irradiation.[3]

Formation of Regioisomers

Q3: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in isoxazole synthesis, particularly with unsymmetrical enamino ketones.[4][5] Regioselectivity is governed by both steric and electronic factors of the starting material, as well as the reaction conditions.[4]

Decision Tree for Improving Regioselectivity

Regioselectivity Troubleshooting cluster_MC Condition Modifications cluster_MS Substrate Modifications Start Mixture of Regioisomers Observed Modify_Conditions 1. Modify Reaction Conditions Start->Modify_Conditions Modify_Substrate 2. Modify Substrate Structure Modify_Conditions->Modify_Substrate Isomers Still Present Success Improved Regioselectivity Modify_Conditions->Success Single Isomer Dominates Solvent_Polarity Vary solvent polarity (e.g., EtOH vs. MeCN) Modify_Conditions->Solvent_Polarity Adjust_pH Adjust pH (acidic conditions often favor one isomer) Modify_Conditions->Adjust_pH Add_Lewis_Acid Add a Lewis acid catalyst (e.g., BF3·OEt2) Modify_Conditions->Add_Lewis_Acid Use_Pyridine Use pyridine as a base/catalyst Modify_Conditions->Use_Pyridine Modify_Substrate->Success Single Isomer Dominates Steric_Hindrance Introduce steric bulk to direct cyclization to one ketone Modify_Substrate->Steric_Hindrance Electronic_Effects Modify electronic properties of substituents Modify_Substrate->Electronic_Effects

Caption: A decision-making flowchart for addressing regioselectivity issues.

Potential Solutions:

  • Modify Reaction Conditions:

    • Solvent: The polarity of the solvent can influence which carbonyl group of an unsymmetrical enamino diketone is more reactive.[5]

    • pH and Additives: The use of pyridine or a Lewis acid like BF3·OEt2 can control the regioselectivity in the synthesis from β-enamino diketones.[4][5] Varying the pH can also favor the formation of one regioisomer over another.[6]

  • Substrate Modification: The structure of the β-enamino diketone itself can be altered to favor a specific regioisomer.[5] Introducing steric hindrance near one of the carbonyl groups can direct the cyclization to the other, less hindered carbonyl.

Table 1: Effect of Reaction Conditions on Regioselectivity

ConditionObservationReference
Solvent Can influence the reactivity of the carbonyl groups in unsymmetrical enamino diketones.[5]
Pyridine Can be used to control the regiochemistry of the cyclocondensation.[5]
Lewis Acid (BF3) Acts as a carbonyl activator and can direct the regioselectivity.[5]
pH Key factor in determining regioselectivity.[6]
Product Decomposition and Purification Challenges

Q4: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening and how can I prevent it?

The isoxazole ring can be sensitive to certain conditions, and the N-O bond is relatively weak.[4]

Potential Causes of Decomposition:

  • Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases or acids.[4][7]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[4]

  • Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange.[4]

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Solvent System Screening: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find the best separation. Sometimes, adding a small amount of a modifier like triethylamine or acetic acid can improve separation.[4]

    • Stationary Phase: If separation on silica gel is poor, consider using alumina (acidic, basic, or neutral) or reverse-phase silica.[4]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the β-enamino ketone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2-1.5 eq.).[4]

  • Reaction Progression: Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into crushed ice and, if necessary, acidify with dilute HCl.[4]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Microwave-Assisted Synthesis of 5-Arylisoxazoles

Microwave irradiation can often accelerate the reaction and improve yields.[7]

  • Reaction Mixture: In a microwave-safe vial, combine the β-enaminone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent like water.[7]

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 150 °C) for a specified time (e.g., 15 minutes).[7] Optimal conditions will depend on the specific substrates.

  • Workup and Purification: After cooling, extract the product and purify as described in Protocol 1.

References

  • de Oliveira, C. S. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Retrieved from [Link]

  • Various Authors. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters.
  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry.
  • Báez-García, J. E., et al. (2026).
  • de Oliveira, C. S. A., et al. (2018).
  • Semantic Scholar. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Popova, Y., et al. (2020). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry.
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules.
  • Al-Adiwish, W. M., et al. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Advances.
  • Lin, Y.-I., & Lang, S. A., Jr. (1980). New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. The Journal of Organic Chemistry.
  • Smith, C. R., et al. (2014). Synthesis of 1,4-enamino ketones by[8][8]-rearrangements of dialkenylhydroxylamines. Organic Letters.

  • ResearchGate. (n.d.). Synthesis of isoxazoles from β‐azolyl enamines. Retrieved from [Link]

  • ETH Zurich Research Collection. (2025).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Retrieved from [Link]

  • Maeba, I., et al. (1993). C-NUCLEOSIDES. 21 SYNTHESIS OF ISOXAZOLE C-NUCLEOSIDE FROM FURANONE GLYCOSIDE ENAMINONE GLYCOSIDE. HETEROCYCLES.
  • ResearchGate. (n.d.). Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • MDPI. (2024).

Sources

Troubleshooting

Technical Support Center: Removing Trace Metal Catalysts from Isoxazole Scaffolds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common and complex challenges encountered when removing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common and complex challenges encountered when removing trace metal catalysts—such as palladium, copper, and nickel—from isoxazole scaffolds. Transition metal-catalyzed reactions are pivotal in the synthesis and functionalization of isoxazoles, which are key components in many pharmaceutical compounds.[1][2] However, residual metal impurities can be toxic, interfere with downstream reactions, and compromise the stability of the final active pharmaceutical ingredient (API).[3][4] Regulatory bodies have established strict limits for such impurities, making their removal a critical step in the drug development process.[5][6]

This guide is structured as a series of troubleshooting questions and answers, designed to provide not just protocols, but the scientific reasoning behind them.

Section 1: Common Challenges in Palladium Removal

Palladium is arguably the most common transition metal used in the synthesis of complex molecules, including isoxazoles. Its removal, however, can be notoriously difficult due to the strong coordination of palladium with the nitrogen and oxygen atoms of the isoxazole ring.

Q1: My standard silica gel column isn't removing all the residual palladium from my isoxazole product. I still see a faint yellow or grey tinge. What's going wrong and what should I do?

This is a very common issue. The problem often lies in a combination of factors: the strong chelating nature of the isoxazole scaffold, the oxidation state of the residual palladium, and the polarity of the elution solvent.

Underlying Causality: The nitrogen atom in the isoxazole ring is a Lewis base, which can form a stable complex with the Lewis acidic palladium species. This interaction can cause the palladium to co-elute with your product on a standard silica gel column, especially if the solvent system is not optimized. The persistent color is often due to palladium colloids (palladium black), which are notoriously difficult to remove by simple chromatography.[7]

Troubleshooting Protocol & Decision Workflow:

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot A decision-making workflow for troubleshooting palladium removal.

Step-by-Step Protocol: Activated Carbon Treatment

  • Dissolve the Crude Product: Dissolve the product containing the palladium catalyst in a suitable organic solvent (e.g., ethyl acetate, THF).[8]

  • Add Activated Carbon: Add 5-10 wt% of high-purity activated carbon.[9] The large surface area and porous structure of activated carbon are effective at adsorbing palladium species.[10]

  • Stir: Stir the mixture at room temperature for 1-4 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but should be used with caution for thermally sensitive compounds.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.[11] Wash the Celite pad thoroughly with the solvent to maximize product recovery.

  • Analyze: Concentrate the filtrate and analyze a sample for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which is the standard for quantifying trace metals.[12][13][14]

Pro-Tip: Before resorting to more expensive scavengers, try a simple filtration through a plug of Celite. This can often remove a significant amount of agglomerated palladium particles.[5]

Section 2: Advanced Purification Using Metal Scavengers

When standard methods like chromatography and carbon treatment are insufficient, metal scavengers offer a highly selective and effective solution.[8]

Q2: I've tried multiple purification methods, but the palladium/copper levels in my API are still above the ICH guidelines. How do I choose and use a metal scavenger effectively?

Choosing the right metal scavenger is crucial and depends on the target metal, its oxidation state, the solvent system, and the nature of your isoxazole derivative.[8]

Underlying Causality: Metal scavengers are typically silica-based or polymeric materials functionalized with ligands that have a high affinity for specific metals.[3][4] For soft metals like palladium and copper, scavengers with soft donor atoms like sulfur (e.g., thiol, thiourea) are particularly effective due to strong covalent interactions.[15]

Scavenger Selection Guide:

Target MetalCommon Oxidation StateRecommended Scavenger Functional GroupExample Scavengers
Palladium (Pd)Pd(0), Pd(II)Thiol, Thiourea, Trimercaptotriazine (TMT)ISOLUTE® Si-Thiol, Si-TMT[15]
Copper (Cu)Cu(I), Cu(II)Thiol, Amine, EDTA-type chelatorsISOLUTE® Si-Thiol, Si-Trisamine[15]
Nickel (Ni)Ni(0), Ni(II)Thiol, Amino-phosphineThiol-based scavengers

Step-by-Step Protocol: Batch Scavenging

  • Select the Scavenger: Based on the table above, choose the most appropriate scavenger for your target metal.

  • Prepare the Solution: Dissolve your crude product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).[8]

  • Add the Scavenger: Add 3-5 equivalents of the chosen metal scavenger.[8]

  • Stir: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filter: Filter off the scavenger resin and wash it with the solvent.

  • Analyze: Concentrate the filtrate and determine the residual metal concentration by ICP-MS.[16]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];

} dot A decision-making flowchart for scavenger selection and implementation.

Pro-Tip: For large-scale purifications, consider using scavenger-filled cartridges in a flow chemistry setup. This can improve efficiency and allow for easier scale-up.[11]

Section 3: Troubleshooting Specific Metal Issues

Q3: I performed a copper-catalyzed "click" reaction to synthesize a triazole-linked isoxazole, and now I can't get rid of the copper. Standard methods are failing. What's unique about copper removal?

Copper can be particularly challenging. Often, aqueous washes are a good first step.

Underlying Causality: Copper(I) and Copper(II) ions can form stable, often colored, complexes with nitrogen-containing compounds. In some cases, these complexes are highly soluble in organic solvents, making them difficult to remove with silica gel alone.

Recommended Protocol: Aqueous Washes

  • Ammonia Wash: If your product is stable to basic conditions, washing the organic solution with a dilute aqueous ammonia solution can be very effective. Ammonia forms a deep blue, water-soluble complex with copper, which is then extracted into the aqueous layer.[17]

  • EDTA Wash: For base-sensitive compounds, washing with an aqueous solution of ethylenediaminetetraacetic acid (EDTA) is a good alternative. EDTA is a powerful chelating agent that will sequester the copper ions into the aqueous phase.[17]

  • Follow-up: After aqueous washes, you may still need to use a thiol-based scavenger or activated carbon to reach the low ppm levels required for APIs.

Q4: My nickel-catalyzed cross-coupling reaction has left behind a black, finely dispersed residue that passes through Celite. What is this and how can I remove it?

This is likely nickel black, the nickel equivalent of palladium black, formed from the aggregation of Ni(0) species.[18] Its removal requires a more targeted approach.

Underlying Causality: The formation of nickel black is a common catalyst deactivation pathway in nickel-catalyzed reactions.[18][19] These fine particles can be difficult to filter.

Recommended Protocol:

  • Oxidative Workup: Before filtration, consider an oxidative workup. Carefully adding a mild oxidizing agent can convert the insoluble Ni(0) to a more soluble Ni(II) species, which can then be removed by an aqueous wash or a scavenger.

  • Specialized Filtration: If an oxidative workup is not compatible with your product, using a finer filtration medium may be necessary.

  • Scavenging: A thiol-based scavenger is often effective for removing both particulate and soluble nickel species.

Section 4: The Importance of Quantification

A crucial, yet often overlooked, aspect of metal removal is accurate quantification. Visual inspection is not sufficient.

Q5: How can I be sure that the metal catalyst has been removed to an acceptable level?

The only way to be certain is through quantitative analysis.

The Gold Standard: ICP-MS Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred method for quantifying trace elemental impurities in pharmaceutical products.[16][20] It offers exceptional sensitivity, capable of detecting metals at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, which is necessary to meet the strict guidelines set by regulatory bodies like the USP and ICH.[12][13][14]

Why it's Essential:

  • Regulatory Compliance: Ensures that your API meets the required safety standards.[14]

  • Process Validation: Provides quantitative data to validate the effectiveness of your purification protocol.

  • Troubleshooting: Helps you to diagnose whether your purification strategy is working and to what extent.

References

  • ICP-MS Is the Key Technique for the Control of Toxic Impurities. Netpharmalab. Available at: [Link]

  • ICP-MS Detection of Trace Elements and Heavy Metals. Pacific BioLabs. Available at: [Link]

  • Heavy metal analysis in pharmaceutical products using ICP-MS. MCI. Available at: [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Available at: [Link]

  • Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Spectroscopy Online. Available at: [Link]

  • Purification of APIs. ZEOCHEM. Available at: [Link]

  • (PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). ResearchGate. Available at: [Link]

  • Metal scavengers for organic purification. Biotage. Available at: [Link]

  • Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. Available at: [Link]

  • ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Exploring Protein Purification Workflows: Essential Steps for Successful Biopharmaceutical Development. Infinix Bio. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

  • Monoclonal Antibody Purification Guide. Bio-Rad. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Your trick to remove residual palladium. Reddit. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today. Available at: [Link]

  • Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM. Available at: [Link]

  • Overcoming limitations in dual photoredox/nickel catalyzed C–N cross- couplings due to catalyst deactivation. MPG.PuRe. Available at: [Link]

  • Overcoming Limitations in Dual Photoredox/Nickel catalyzed C–N Cross-Couplings due to Catalyst Deactivation. ChemRxiv. Available at: [Link]

  • silica gel. Chromatorex. Available at: [Link]

  • How to Optimize Silica Gel Processing for Chemical Purity. Patsnap Eureka. Available at: [Link]

  • Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Available at: [Link]

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. PMC. Available at: [Link]

  • Application of activated carbon as a catalyst and catalyst carrier. Heycarbons. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Activated carbon as catalyst support: precursors, preparation, modification and characterization. PMC. Available at: [Link]

  • Silica Gels Role In Color Remediation & Extract purification. BVV. Available at: [Link]

  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. OUCI. Available at: [Link]

  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate. Available at: [Link]

  • Development of carbon materials as metal catalyst supports and metal-free catalysts for catalytic reduction of ions and advanced oxidation processes. GEC. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. Available at: [Link]

  • SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. Available at: [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]

  • Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling. ACS Organic & Inorganic Au. Available at: [Link]

  • Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. PMC. Available at: [Link]

  • Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. MDPI. Available at: [Link]

  • Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Available at: [Link]

  • Zinc/Copper‐Catalyzed Skeletal Editing of Isoxazoles into Pyrroles Having Four Non‐Identical Substituents by [3+2] Annulation Reaction. Wiley Online Library. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 3-(1,2-oxazol-4-yl)piperidine in Aqueous Solution

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What are the primary chemical stability concerns for 3-(1,2-oxazol-4-yl)piperidine in an aqueous solution? A1:...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for 3-(1,2-oxazol-4-yl)piperidine in an aqueous solution?

A1: The primary stability concerns for this molecule arise from the chemical properties of its two core heterocyclic rings: the isoxazole ring and the piperidine ring.

  • Isoxazole Ring: This ring is susceptible to cleavage, particularly under basic (high pH) conditions. The N-O bond is inherently weak and can be broken through hydrolysis, leading to the formation of a β-amino enone or related species.[1] While generally stable to oxidation and acids, strong acidic conditions could also promote degradation.[1][2] For example, the isoxazole ring in the drug leflunomide was found to be stable at acidic pH but decomposed as the solution became more basic, with the degradation rate increasing with temperature.[3]

  • Piperidine Ring: The piperidine ring itself is a saturated secondary amine, which is generally stable.[4] However, its basic nitrogen atom (pKa ~11.2) makes it reactive in other ways.[5] In acidic solutions, it will readily form a protonated piperidinium salt, which can alter solubility and interaction with other formulation components.[4] While the ring is robust, the C-H bonds can be susceptible to attack by strong oxidizing agents.[4]

Q2: How is the stability of this compound likely to be affected by pH?

A2: The pH of the aqueous solution is arguably the most critical factor governing the stability of 3-(1,2-oxazol-4-yl)piperidine.

  • Acidic pH (pH < 4): The piperidine nitrogen will be protonated, forming a more water-soluble and stable piperidinium ion.[4] The isoxazole ring is generally more stable under acidic conditions compared to basic conditions.[2][3] Therefore, mildly acidic solutions are predicted to be the most stable environment for this compound.

  • Neutral pH (pH ~7.4): At physiological pH, a significant portion of the piperidine ring will still be protonated. However, the stability of the isoxazole ring may become a concern over extended periods, especially at elevated temperatures.[3] The decomposition half-life of leflunomide at 37°C and pH 7.4 was observed to be 7.4 hours.[3]

  • Basic pH (pH > 8): Basic conditions are expected to be the most detrimental. The piperidine ring will be in its free base form. More importantly, the isoxazole ring is highly susceptible to base-catalyzed hydrolysis, leading to ring-opening and loss of the parent compound.[3] This degradation is often accelerated by temperature.

Q3: What effect will temperature have on aqueous solutions of this compound?

A3: As with most chemical compounds, elevated temperatures will accelerate degradation rates. Thermal degradation should be studied in conjunction with pH, as the specific degradation pathway may be pH-dependent. For initial stability assessments, it is recommended to evaluate the compound at both refrigerated (2-8 °C) and ambient (~25 °C) temperatures. Forced degradation studies may employ higher temperatures (e.g., 40-80 °C) to intentionally induce and identify potential degradation products.[6]

Q4: Should I be concerned about the photostability of this compound?

A4: Yes. Many nitrogen-containing heterocyclic compounds are susceptible to degradation upon exposure to light.[7][8][9][10][11] Photostability testing is a standard component of stress testing as outlined in ICH (International Council for Harmonisation) guidelines.[12][13][14][15] Exposure to UV and visible light can lead to discoloration, potency loss, or the formation of new impurities.[15] It is crucial to protect solutions of 3-(1,2-oxazol-4-yl)piperidine from light, especially during storage and handling, by using amber vials or covering containers with aluminum foil. Formal photostability studies should be conducted according to ICH Q1B guidelines.[12][14][16]

Troubleshooting Guide

Issue 1: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after storing my aqueous solution for 24 hours.

  • Probable Cause: This is likely a degradation product resulting from the hydrolysis of the isoxazole ring. Cleavage of the N-O bond would likely result in a more polar, open-chain compound (e.g., a β-amino enone), which would elute earlier on a typical C18 column.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak. Compare the mass with potential hydrolysis products.

    • Check pH: Measure the pH of your solution. If it is neutral or basic, the degradation is likely base-catalyzed.

    • Acidify a Sample: Prepare a fresh solution and acidify it to pH 3-4 with a suitable acid (e.g., HCl, formic acid). Monitor its stability by HPLC over the same time period. If the new peak does not form or forms much slower, this confirms pH-dependent hydrolysis.

    • Storage: Store all future aqueous solutions under refrigerated and light-protected conditions, preferably in a mildly acidic buffer.

Issue 2: The measured concentration of my stock solution is lower than expected, even after immediate analysis.

  • Probable Cause: While degradation is possible, poor solubility of the free base at neutral or higher pH could be the culprit. The compound may be precipitating out of solution or adsorbing to the surface of the container.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the solution for any cloudiness or particulate matter. Centrifuge the sample and re-analyze the supernatant.

    • Adjust pH: Prepare the stock solution in a slightly acidic vehicle (e.g., 0.01 N HCl or a pH 4-5 buffer). The resulting piperidinium salt should have significantly higher aqueous solubility.

    • Solvent Choice: If using the compound for in-vitro assays that are sensitive to pH, consider making a concentrated stock in an organic solvent like DMSO and performing a final dilution into the aqueous assay buffer immediately before use.

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical method, as recommended by ICH guidelines.[17][18][19]

Objective: To intentionally degrade 3-(1,2-oxazol-4-yl)piperidine under various stress conditions to understand its degradation pathways.

Table 1: Forced Degradation Study Conditions

Stress Condition Reagent/Condition Temperature Time Points
Acid Hydrolysis 0.1 M HCl 60 °C 2, 8, 24 hours
Base Hydrolysis 0.1 M NaOH Room Temp (25°C) 0.5, 1, 4, 8 hours
Oxidation 3% H₂O₂ Room Temp (25°C) 2, 8, 24 hours
Thermal Solid Compound & Solution (pH 4) 80 °C 1, 3, 7 days
Photolytic Solution (pH 4) in quartz cuvette Ambient ICH Q1B exposure*

*Exposure to a minimum of 1.2 million lux hours (visible) and 200 watt hours/square meter (UV).[19]

Methodology:

  • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., water or acetonitrile/water).

  • For each condition, add an aliquot of the stock solution to the stressor solution.

  • Incubate the samples for the specified time and temperature, protected from light (except for the photolytic sample).

  • At each time point, withdraw an aliquot. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid, respectively.

  • Dilute all samples to a final target concentration with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the main peak for optimal results.[17]

Workflow Visualization

Below are diagrams illustrating the potential degradation pathway and the experimental workflow for the forced degradation study.

G cluster_0 Primary Degradation Pathway (Hypothesized) Parent 3-(1,2-oxazol-4-yl)piperidine Degradant Open-Ring Hydrolysis Product (e.g., β-amino enone) Parent->Degradant Base-Catalyzed Hydrolysis (OH⁻) G Start Prepare Compound Stock (~1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxid Oxidation (3% H₂O₂, RT) Start->Oxid Therm Thermal (80°C) Start->Therm Photo Photolytic (ICH Q1B) Start->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Neutralize Neutralize (if applicable) Sample->Neutralize Dilute Dilute to Final Conc. Neutralize->Dilute Analyze Analyze via HPLC-UV/MS Dilute->Analyze

Caption: Workflow for conducting a forced degradation study.

References

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

  • Biosynce. (2025, August 25). What is the stability of piperidine? Biosynce Blog. Available from: [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Available from: [Link]

  • U.S. Food and Drug Administration. (1996, March). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]

  • Q-Lab. Understanding ICH Photostability Testing. Available from: [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available from: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Yadav, M., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]

  • Kanemasa, S. (1998). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan. Available from: [Link]

  • Lee, S., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology. Available from: [Link]

  • de Oliveira, A. F., et al. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available from: [Link]

  • Gawas, A. & Parab, S. (n.d.). Hydrolysis of differently substituted 4-isoxazolecarboxylates. ResearchGate. Available from: [Link]

  • Subramanian, M., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • Chiacchio, U. (n.d.). Mechanism of formation of isoxazole-5-carboxamides 6. ResearchGate. Available from: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Waterman, K. C. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available from: [Link]

  • Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Singh, R. & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Stankovic, S., et al. (1993). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Quiroga-Varela, J. C., et al. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available from: [Link]

  • Wikipedia. (n.d.). Piperidine. Available from: [Link]

  • Afzal, S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available from: [Link]

  • Kerru, N., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Future Medicinal Chemistry. Available from: [Link]

  • Novikova, V., et al. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. Available from: [Link]

  • Gao, Y., et al. (2024, September 6). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023. European Journal of Medicinal Chemistry. Available from: [Link]

  • Parit, M., et al. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available from: [Link]

  • ResearchGate. (n.d.). Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds. Available from: [Link]

  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available from: [Link]

  • James, J. & P, R. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Journal of Pharmaceutical Negative Results. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomers of 3-Substituted Piperidines

Welcome to the Technical Support Center for chiral resolution of 3-substituted piperidine derivatives. 3-Substituted piperidines (such as 3-methylpiperidine and 3-aminopiperidine) are highly privileged pharmacophores in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral resolution of 3-substituted piperidine derivatives. 3-Substituted piperidines (such as 3-methylpiperidine and 3-aminopiperidine) are highly privileged pharmacophores in modern drug discovery, serving as critical building blocks for therapeutics ranging from PARP inhibitors (e.g., Niraparib)[1][2] to DPP-4 inhibitors[3].

Because the stereochemistry at the C3 position profoundly dictates biological activity and target binding affinity, achieving high enantiomeric excess (ee > 99%) is a non-negotiable requirement in process chemistry[1][4]. This guide synthesizes field-proven methodologies, troubleshooting frameworks, and authoritative protocols to help you overcome common bottlenecks in enantiomeric separation.

Global Strategy: Selecting Your Resolution Pathway

The choice of resolution method depends on the scale of your operation, the specific C3-substituent, and the required enantiomeric purity.

ResolutionStrategy Start Racemic 3-Substituted Piperidine Scale What is the operational scale? Start->Scale PrepChiral Chiral HPLC/SFC (Polysaccharide CSPs) Scale->PrepChiral Analytical to mg scale SaltRes Diastereomeric Salt Resolution (e.g., Tartaric Acid) Scale->SaltRes Kg to Process scale Enzymatic Biocatalytic Resolution (Transaminases/Lipases) Scale->Enzymatic Complex Substrates / DKR

Decision matrix for selecting a chiral resolution strategy for 3-substituted piperidines.

Quantitative Comparison of Resolution Techniques
Purification TechniqueResolving Agent / Stationary PhaseTypical YieldEnantiomeric Excess (ee)Primary Application
Diastereomeric Salt Resolution Dibenzoyl-L-tartaric acid / D-mandelic acid35–45% (Max 50%)>98% (after recrystallization)Large-scale manufacturing[4][5]
Chiral HPLC/SFC Chiralpak® IA, AD-H / Chiralcel® OD-H>90% (Recovery)>99%Analytical screening / Prep-scale[4]
Biocatalytic (DKR) ω-Transaminases (PLP-dependent)>85%>99%Advanced asymmetric synthesis[6]

Module A: Diastereomeric Salt Resolution (Classical)

Diastereomeric salt formation remains the workhorse for kilogram-scale resolution. This technique leverages the reaction of a racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts[3]. Because diastereomers have different physical properties (unlike enantiomers), they can be separated via fractional crystallization[7].

Standard Protocol: Resolution via Dibenzoyl-L-Tartaric Acid

Mechanistic Rationale: Bulky chiral acids like dibenzoyl-L-tartaric acid or di(ortho-tolyl)-L-tartaric acid are preferred over simple tartaric acid for 3-substituted piperidines because the aromatic rings provide enhanced steric discrimination during crystal lattice formation[5][8].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 3-aminopiperidine (or 3-methylpiperidine) in a polar solvent (e.g., methanol or an isopropanol/water mixture).

  • Acid Addition: Slowly add 1.0 equivalent of Dibenzoyl-L-tartaric acid dissolved in the same solvent under continuous stirring at 60°C until a homogenous solution is achieved.

  • Controlled Cooling: Cool the mixture at a controlled rate (e.g., 5°C per hour) to room temperature to induce the selective crystallization of the less soluble diastereomeric salt. Do not crash-cool, as this traps impurities in the crystal lattice.

  • Isolation: Filter the precipitated salt and wash with cold solvent (e.g., cold methyl tert-butyl ether, MTBE).

  • Recrystallization: Perform 1–2 recrystallizations from methanol to enrich the diastereomeric excess (de) to >98%.

  • Free Base Liberation: Suspend the enriched salt in dichloromethane (DCM) and treat with 2M aqueous NaOH. The chiral acid partitions into the aqueous layer, while the enantiopure free amine partitions into the organic layer[3]. Extract, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q: My diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the diastereomeric salt is lower than the temperature at which it phase-separates from the solvent.

  • Solution 1 (Thermodynamic): Change the solvent system to decrease the solubility of the salt. Switch from pure methanol to a binary system like Isopropanol/MTBE or Acetone/Water[7].

  • Solution 2 (Kinetic): Introduce seed crystals of the desired diastereomeric salt at the onset of supersaturation to bypass the high activation energy of primary nucleation.

Q: The yield of my desired enantiomer is extremely low (<15%), even though the ee is high. A: You are likely losing your product in the mother liquor due to a solvent that is too polar. Additionally, verify your molar ratios. While a 1:1 ratio is standard, using a 0.5:1 ratio of chiral acid to racemic amine (the "Pope-Peachey method") can sometimes force the less soluble salt to precipitate more efficiently while the other enantiomer remains as a free base in solution.

Module B: Chiral Chromatography (HPLC/SFC)

For analytical determination of ee or milligram-to-gram scale preparative separation, chiral chromatography is the gold standard. Polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak® and Chiralcel® are highly effective for piperidine derivatives[4].

ChiralHPLC MobilePhase Mobile Phase Hexane/IPA + 0.1% DEA Column Chiralpak AD-H Column (Polysaccharide CSP) MobilePhase->Column Analyte Injection Detector UV/Vis or MS Detection Column->Detector Enantiomer1 (R)-Enantiomer (Weaker Interaction) Detector->Enantiomer1 Elutes First Enantiomer2 (S)-Enantiomer (Stronger Interaction) Detector->Enantiomer2 Elutes Second

Mechanism of transient diastereomeric interactions in Chiral HPLC.

Troubleshooting & FAQs

Q: I am experiencing severe peak tailing for my 3-methylpiperidine sample, making it impossible to accurately integrate the peaks for ee calculation. A: Peak tailing is the most common issue when analyzing basic amines. It is caused by strong, secondary ionic interactions between the basic nitrogen of the piperidine ring and residual acidic silanol groups (Si-OH) on the silica support of the stationary phase[4].

  • Solution: Add a basic modifier to your mobile phase. Incorporating 0.1% Diethylamine (DEA) or Triethylamine (TEA) into your Hexane/Isopropanol mobile phase will competitively block the acidic silanol sites, resulting in sharp, symmetrical peaks[4].

Q: My retention times are drifting continuously throughout the sequence. A: This indicates a lack of equilibrium in the column environment.

  • Solution: Ensure the column is thermostatted (e.g., strictly at 25°C). Furthermore, because volatile solvents like hexane and isopropanol can selectively evaporate, pre-mix your mobile phase rather than relying on the pump's proportioning valves, and keep the solvent reservoirs capped[4].

Module C: Biocatalytic Resolution (Advanced Asymmetric Synthesis)

Classical resolution is inherently limited to a 50% theoretical yield. To bypass this, modern process chemistry employs Dynamic Kinetic Resolution (DKR) or asymmetric biocatalysis.

In the synthesis of the PARP inhibitor Niraparib, researchers developed a highly efficient transaminase-mediated approach. Transaminases (TAs) are pyridoxal-5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group to a prochiral ketone or aldehyde surrogate, yielding enantiopure 3-substituted piperidines with >99% ee[4][6].

Troubleshooting & FAQs

Q: My transaminase reaction is stalling at 50% conversion. A: If the reaction stalls at 50%, the enzyme is performing a standard kinetic resolution rather than a dynamic kinetic resolution. The unreacted enantiomer is not racemizing fast enough to replenish the substrate pool.

  • Solution: You must increase the rate of in situ racemization of the starting material. This can often be achieved by slightly elevating the reaction temperature, adjusting the pH to facilitate enolization (if applicable to your substrate), or adding a mild racemization catalyst that does not denature the enzyme.

Q: The enzyme appears to deactivate rapidly upon addition of the piperidine substrate. A: High concentrations of basic amines can alter the local pH and denature the enzyme, or cause substrate inhibition.

  • Solution: Implement a fed-batch system where the substrate is added dropwise over time, keeping the instantaneous concentration low. Ensure the buffer capacity of your reaction medium is strong enough to handle the basicity of the piperidine derivative.

References
  • SciELO. Recent Advances and Perspectives in Cancer Drug Design. Retrieved from[Link]

  • ResearchGate. Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Retrieved from [Link]

  • European Patent Office. EP 3653607 B1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Piperidine Deprotection Steps

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the piperidine-mediated deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group. As your partner in peptide synthesis, we aim to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing both diagnostic and corrective actions.

Question 1: I'm observing a significant peak in my HPLC analysis with a mass of +67 Da compared to my target peptide, especially after an Aspartic Acid (Asp) residue. What is happening and how can I fix it?

Answer:

This is a classic sign of aspartimide formation followed by nucleophilic attack by piperidine.[1]

  • Root Cause: The basic conditions of piperidine deprotection can cause the backbone amide nitrogen following an Asp residue to attack the side-chain carboxyl group, forming a five-membered cyclic imide (aspartimide).[1][2][3] This intermediate is unstable and can be attacked by piperidine, leading to the formation of a piperidide adduct, which corresponds to the +67 Da mass increase.[1] This side reaction is particularly prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences due to reduced steric hindrance.[4][5]

  • Immediate Corrective Actions:

    • Reduce Piperidine Exposure: Decrease the deprotection time. For sequences prone to aspartimide formation, consider shorter, repeated treatments (e.g., 2 x 5 minutes) instead of a single long one (e.g., 1 x 20 minutes).[6]

    • Lower the Temperature: Perform the deprotection at room temperature or slightly below. Elevated temperatures, sometimes used to combat aggregation, can accelerate aspartimide formation.[7][8]

  • Long-Term Prevention Strategies:

    • Modify the Deprotection Cocktail: Add a mild acid to the piperidine solution to lower the pH and reduce the deprotonation of the backbone amide.[1] A common and effective solution is 20% piperidine with 0.1 M 1-hydroxybenzotriazole (HOBt) or OxymaPure in DMF.[4][9][10]

    • Use Specialized Amino Acid Derivatives: For particularly problematic sequences, consider using protected Asp derivatives designed to minimize this side reaction, such as those incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of the preceding amino acid.[3][4]

Question 2: My synthesis is failing at the dipeptide stage, and I'm losing my peptide from the resin. What is the likely cause?

Answer:

You are likely encountering diketopiperazine (DKP) formation . This is an intramolecular side reaction that cleaves the dipeptide from the resin.[11]

  • Root Cause: After the deprotection of the second amino acid, the newly freed N-terminal amine can attack the ester linkage of the first amino acid to the resin, forming a stable six-membered ring (a diketopiperazine).[11] This reaction is irreversible under standard SPPS conditions and is especially common when Proline is the second or first residue.[4][12][13]

  • Immediate Corrective Actions & Prevention:

    • Resin Selection: For sequences starting with Proline or other DKP-prone residues, use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky linker makes the intramolecular attack more difficult.[4][13]

    • Coupling the Third Residue Quickly: Once the second amino acid is deprotected, proceed immediately to the coupling of the third amino acid. This minimizes the time the free dipeptide N-terminus is available to cyclize.

    • Use of Additives: Adding 0.1M HOBt or OxymaPure to the piperidine deprotection solution can help suppress DKP formation.[10]

Question 3: I'm observing epimerization of my C-terminal Cysteine (Cys) or another sensitive amino acid. Is the piperidine treatment causing this?

Answer:

Yes, prolonged exposure to piperidine can lead to racemization (epimerization) of some amino acids, especially the C-terminal residue.[14] Cysteine is particularly susceptible.[4]

  • Root Cause: The basic nature of piperidine can facilitate the abstraction of the alpha-proton of the amino acid, leading to a planar enolate intermediate which can then be protonated from either face, resulting in a mixture of D and L isomers.

  • Prevention Strategies:

    • Minimize Deprotection Time: Use the shortest effective deprotection time.

    • Alternative Bases: For extremely sensitive sequences, consider using a weaker base like piperazine, which has been shown to cause less racemization of C-terminal Cys compared to piperidine.[9] The addition of HOBt to the piperazine solution can further reduce this side reaction.[9]

    • Resin Choice: For C-terminal Cys peptides, using a trityl-based resin like 2-chlorotrityl can reduce epimerization compared to Wang-type resins.

    • Protecting Group Strategy: The choice of side-chain protecting group for Cys can influence racemization. For example, using Fmoc-Cys(Thp)-OH has been shown to result in lower racemization than Fmoc-Cys(Trt)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the standard piperidine deprotection protocol?

A standard protocol involves a two-step treatment:

  • Swell the peptide-resin in DMF for at least 30 minutes.[15]

  • Treat with a solution of 20% (v/v) piperidine in DMF for 1-3 minutes.[15][16]

  • Drain, then add a fresh solution of 20% piperidine in DMF and agitate for 10-20 minutes.[15][16]

  • Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[15]

Q2: When should I consider using a stronger base like DBU?

For "difficult" sequences, particularly those prone to aggregation where Fmoc deprotection may be incomplete, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[4][15] A common cocktail is 2% DBU and 2% piperidine in DMF.[15] However, be aware that DBU can increase the risk of side reactions like aspartimide formation.[7]

Q3: How can I monitor the completeness of the Fmoc deprotection?

There are two common methods:

  • Kaiser Test: A qualitative colorimetric test for the presence of primary amines. A positive result (deep blue color) indicates successful Fmoc removal.[17]

  • UV-Vis Spectrophotometry: Quantitatively monitor the release of the dibenzofulvene-piperidine adduct in the deprotection solution effluent, which has a characteristic absorbance around 301 nm.[17]

Q4: Can piperidine react with other parts of my peptide or linker?

Yes, under certain circumstances. For example, if your peptide contains a maleimide group for conjugation, piperidine can undergo an aza-Michael addition to the maleimide double bond, rendering it inactive for its intended purpose.[18] It is best to introduce such moieties after the final piperidine deprotection step.[18]

Data Summary & Protocols

Table 1: Troubleshooting Matrix for Piperidine Deprotection
SymptomPotential Side ReactionKey Amino Acids InvolvedRecommended Solution
+67 Da mass peak Aspartimide Formation + Piperidide AdductAsp-Gly, Asp-Ala, Asp-SerReduce piperidine exposure time; add 0.1 M HOBt to deprotection solution.[1][4]
Peptide cleavage at dipeptide stage Diketopiperazine (DKP) FormationProline (position 1 or 2), GlycineUse 2-CTC resin; couple 3rd residue immediately; add 0.1M HOBt to deprotection solution.[4][10]
Epimerization/Racemization Alpha-proton abstractionC-terminal Cys, HisMinimize deprotection time; consider piperazine/HOBt; use 2-CTC resin for C-terminal Cys.[4][9]
Incomplete deprotection Aggregation / Steric HindranceHydrophobic sequences, bulky residuesIncrease deprotection time; use DBU/piperidine cocktail; sonicate or heat moderately.[4][15]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Drain: Drain the DMF.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 2 minutes.[15]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 15 minutes.[15]

  • Drain: Drain the deprotection solution.

  • Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[15]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines.[17]

Protocol 2: Deprotection Protocol to Minimize Aspartimide Formation
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Drain: Drain the DMF.

  • Prepare Deprotection Reagent: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • First Deprotection: Add the deprotection reagent to the resin. Agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection reagent and agitate for an additional 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Wash: Wash the resin thoroughly with DMF (5-7 times).

Visualizing the Mechanisms

To better understand the chemical transformations, the following diagrams illustrate the key side reactions.

Aspartimide_Formation Peptide Asp-Peptide-Resin Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated Deprotonation Aspartimide Aspartimide Intermediate Deprotonated->Aspartimide Intramolecular Attack Piperidine Piperidine (Base) Piperidine->Peptide Piperidine->Aspartimide Piperidide_Adduct Piperidide Adduct (+67 Da) Aspartimide->Piperidide_Adduct Piperidine Attack Alpha_Beta_Peptides α/β-Peptides (Isomers) Aspartimide->Alpha_Beta_Peptides Hydrolysis/ Rearrangement

Caption: Mechanism of Aspartimide Formation and Subsequent Piperidide Adduct.

DKP_Formation Dipeptide_Resin Fmoc-AA2-AA1-Resin Deprotected_Dipeptide H2N-AA2-AA1-Resin Dipeptide_Resin->Deprotected_Dipeptide Fmoc Deprotection DKP Diketopiperazine (Cleaved) Deprotected_Dipeptide->DKP Intramolecular Attack Truncated_Resin Truncated Resin (Loss of Peptide) Deprotected_Dipeptide->Truncated_Resin Piperidine Piperidine Piperidine->Dipeptide_Resin

Caption: Mechanism of Diketopiperazine (DKP) Formation leading to chain truncation.

References

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. Retrieved from [Link]

  • Gomara, M. J., et al. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. RSC Sustainability. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH. Retrieved from [Link]

  • Delso, I., et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology. Retrieved from [Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). CEM Corporation. Retrieved from [Link]

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. (n.d.). Peptide Chemistry. Retrieved from [Link]

  • Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. Tetrahedron Letters. Retrieved from [Link]

  • Kumar, S. K., et al. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. ChemistrySelect. Retrieved from [Link]

  • Sun, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. Retrieved from [Link]

  • An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful tools for bioorthogonal chemistry. (2018). Zenodo. Retrieved from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2022). American Chemical Society. Retrieved from [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.). Springer. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (n.d.). Peptide Chemistry. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2013). Redalyc. Retrieved from [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. Retrieved from [Link]

  • Bofill, J., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. Retrieved from [Link]

  • Methods for the synthesis of arginine-containing peptides. (2008). Google Patents.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). MDPI. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Laboratory. Retrieved from [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. (2020). MDPI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Practical Guide to Differentiating Isoxazole-4-yl, 3-yl, and 5-yl Isomers by NMR Spectroscopy

The isoxazole ring is a cornerstone of modern medicinal chemistry, appearing as a privileged scaffold in a multitude of therapeutic agents.[1] Its synthesis, however, often presents a significant challenge: the potential...

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole ring is a cornerstone of modern medicinal chemistry, appearing as a privileged scaffold in a multitude of therapeutic agents.[1] Its synthesis, however, often presents a significant challenge: the potential for formation of multiple regioisomers. Distinguishing between substitution at the 3, 4, or 5-position is a non-trivial but critical step in drug development and chemical research, as isomerism can profoundly impact biological activity and physicochemical properties.

This guide provides a definitive, data-supported workflow for the unambiguous structural elucidation of isoxazole-3-yl, -4-yl, and -5-yl isomers using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move from the foundational insights of 1D NMR to the conclusive evidence provided by 2D correlation experiments, explaining the causality behind each analytical step.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

The initial assessment of isoxazole isomerism begins with ¹H and ¹³C NMR. The inherent asymmetry and electronic properties of the isoxazole ring—an electron-withdrawing nitrogen and an electron-donating oxygen—create a distinct magnetic environment for each position, resulting in predictable chemical shift patterns.

Proton (¹H) NMR: A First Look at Substitution Patterns

The most immediate clue to the substitution pattern comes from the number of signals and the coupling patterns of the aromatic protons on the isoxazole ring itself.

  • 3-Substituted Isoxazoles : These isomers leave protons at the C4 and C5 positions. These protons are adjacent and will appear as a pair of doublets, typically with a small coupling constant (³JHH) of approximately 1.7-3.0 Hz.

  • 4-Substituted Isoxazoles : With substitution at the central carbon, protons remain at the C3 and C5 positions. These protons are separated by the C4-substituent and the ring oxygen and nitrogen, so they do not couple to each other. They will therefore appear as two distinct singlets.

  • 5-Substituted Isoxazoles : Analogous to the 3-substituted case, this pattern leaves adjacent protons at C3 and C4. These will also present as a pair of doublets with a characteristic small coupling constant.

The chemical shifts are also diagnostic. The proton at C5 (H5) is typically the most downfield, influenced by the adjacent nitrogen, while the C3 proton (H3) is also significantly downfield. The C4 proton (H4) is the most upfield of the ring protons. For the parent isoxazole, the signals are assigned as H3 at 8.49 ppm, H5 at 8.31 ppm, and H4 at 6.39 ppm.[2]

Carbon (¹³C) NMR: Confirming the Carbon Skeleton

¹³C NMR provides complementary information. The chemical shifts of the ring carbons (C3, C4, C5) are highly dependent on their position relative to the heteroatoms.

  • C3 : This carbon, adjacent to the nitrogen, is typically found in the range of 150-162 ppm.

  • C4 : The C4 carbon is the most shielded of the ring carbons, usually resonating between 100-115 ppm.

  • C5 : Positioned between the oxygen and nitrogen, C5 is significantly deshielded, appearing in the 165-175 ppm region.

For the parent isoxazole, the carbon chemical shifts are approximately C3 at 157.8 ppm, C5 at 149.1 ppm, and C4 at 103.6 ppm.[2][3]

Summary of 1D NMR Chemical Shifts for Monosubstituted Isoxazoles
Isomer TypeRing Protons Present¹H NMR SignatureTypical ¹H Shift (ppm)Ring Carbons PresentTypical ¹³C Shift (ppm)
3-Substituted H4, H5Two doublets (³J ≈ 1.7-3.0 Hz)H5: ~8.3-8.6, H4: ~6.5-6.8C4, C5C5: ~170-175, C4: ~102-108
4-Substituted H3, H5Two singletsH3: ~8.5-8.9, H5: ~8.3-8.7C3, C5C3: ~155-162, C5: ~168-174
5-Substituted H3, H4Two doublets (³J ≈ 1.7-3.0 Hz)H3: ~8.2-8.5, H4: ~6.4-6.7C3, C4C3: ~150-158, C4: ~105-112

Note: Chemical shifts are approximate and can be influenced by the nature of the substituent and the solvent used.[1][4]

Part 2: Unambiguous Elucidation with 2D NMR Spectroscopy

While 1D NMR provides strong evidence, complex substitution patterns or signal overlap can create ambiguity. Two-dimensional NMR experiments, specifically the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide the definitive correlations needed for unequivocal isomer assignment.[5][6][7] These experiments reveal through-bond and through-space connectivities, respectively.

HMBC: Mapping the Molecular Framework

The HMBC experiment is the most powerful tool for this task. It detects correlations between protons and carbons that are typically two or three bonds apart (²JCH and ³JCH). By identifying which protons on a substituent correlate to which carbons on the isoxazole ring, the point of attachment can be determined with certainty.[8][9]

  • 3-Substituted Isoxazole : Protons on the substituent (e.g., a CH₂ group attached at C3) will show a strong correlation to the C3 carbon (²JCH) and a weaker correlation to the C4 carbon (³JCH). Critically, they will not show a correlation to the C5 carbon. Furthermore, the ring proton H5 will show correlations to C4 and C3.

  • 4-Substituted Isoxazole : Protons on the substituent will show strong correlations to both the C3 and C5 carbons (³JCH), as well as the C4 carbon (²JCH). This three-pronged correlation pattern is a unique and definitive signature of 4-substitution.

  • 5-Substituted Isoxazole : Protons on the substituent will show a strong correlation to the C5 carbon (²JCH) and a weaker correlation to the C4 carbon (³JCH). They will not show a correlation to the C3 carbon. The ring proton H3 will show correlations to C4 and C5.

G cluster_0 3-Substituted Isoxazole: Key HMBC cluster_1 4-Substituted Isoxazole: Key HMBC cluster_2 5-Substituted Isoxazole: Key HMBC node1 R-CH₂ node2 C3 node1->node2 ²J node3 C4 node1->node3 ³J node4 C5 node5 H5 node5->node3 node5->node4 node6 R-CH₂ node7 C3 node6->node7 ³J node8 C4 node6->node8 ²J node9 C5 node6->node9 ³J node10 R-CH₂ node12 C4 node10->node12 ³J node13 C5 node10->node13 ²J node11 C3 node14 H3 node14->node11 node14->node12

Caption: Key HMBC correlations (dashed red lines) for identifying isoxazole isomers.

NOESY/ROESY: Probing Through-Space Proximity

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons (typically within 5 Å), regardless of their through-bond connectivity.[10] This is particularly useful for confirming assignments made by HMBC and for stereochemical analysis.

  • 3-Substituted Isoxazole : Protons on the substituent at C3 should show a clear NOE correlation to the adjacent ring proton, H4.

  • 4-Substituted Isoxazole : Protons on the substituent at C4 will be spatially close to both H3 and H5 and should therefore show NOE correlations to both ring protons.

  • 5-Substituted Isoxazole : Protons on the substituent at C5 should show an NOE correlation to the adjacent H4 proton.

For medium-sized molecules where the NOE may be close to zero, the ROESY experiment is preferred as the Rotating-frame Overhauser Effect (ROE) is always positive.[10]

G cluster_0 3-Substituted Isoxazole: Key NOE cluster_1 4-Substituted Isoxazole: Key NOE cluster_2 5-Substituted Isoxazole: Key NOE node1 R-CH₂ node2 H4 node1->node2 Through Space node3 R-CH₂ node4 H3 node3->node4 Through Space node5 H5 node3->node5 Through Space node6 R-CH₂ node7 H4 node6->node7 Through Space

Caption: Key NOE correlations (dashed blue lines) for identifying isoxazole isomers.

Part 3: Recommended Experimental Protocols

To ensure high-quality, reliable data, the following experimental protocols are recommended. All spectra should be recorded on a spectrometer of 400 MHz or higher.

Sample Preparation
  • Dissolve : Dissolve 5-10 mg of the purified isoxazole isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.[11]

1D NMR Acquisition
  • ¹H Spectrum : Acquire a standard proton spectrum with 16-32 scans. Ensure the spectral width covers the entire expected range (e.g., -1 to 12 ppm).

  • ¹³C Spectrum : Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve adequate signal-to-noise.

2D NMR Acquisition
  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To correlate each proton directly to the carbon it is attached to. This is a crucial first step for assigning carbon signals.[12]

    • Pulse Program : Use a standard gradient-selected, sensitivity-enhanced pulse sequence (e.g., hsqcedetgpsp on Bruker systems).

    • Parameters : Set the ¹JCH coupling constant to an average value of 145 Hz. Acquire at least 2-4 scans per increment with 256 increments in the indirect dimension (F1).

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify long-range (2- and 3-bond) correlations between protons and carbons.

    • Pulse Program : Use a standard gradient-selected pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Parameters : The long-range coupling constant (ⁿJCH) is critical. Set this value to 8 Hz to optimize for typical two- and three-bond correlations. Acquire 4-16 scans per increment with 256-512 increments in F1.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) :

    • Purpose : To identify through-space correlations between protons.

    • Pulse Program : Use a standard gradient-selected NOESY or ROESY pulse sequence.

    • Parameters : The mixing time (d8) is the key parameter. For small molecules (< 700 Da), a mixing time of 500-800 ms is a good starting point for NOESY. For ROESY, a spin-lock time of 200-400 ms is appropriate. Acquire 8-16 scans per increment with 256 increments in F1.

Conclusion

The challenge of distinguishing isoxazole-3-yl, -4-yl, and -5-yl isomers is readily overcome by a systematic NMR approach. While 1D ¹H and ¹³C NMR provide initial, strong indications of the substitution pattern based on characteristic multiplicities and chemical shifts, they can sometimes be inconclusive. The definitive assignment rests on 2D NMR techniques. The HMBC experiment, by mapping the long-range heteronuclear connectivities, provides an unambiguous blueprint of the molecular skeleton, allowing for direct identification of the substituent's attachment point. NOESY/ROESY experiments complement this by confirming through-space proximities, validating the overall structural assignment. By following this integrated workflow, researchers can confidently and efficiently characterize their isoxazole-containing molecules, ensuring scientific integrity and accelerating the drug discovery process.

References

  • W. M. W. C. He, A. J. M. Tennyson, A. A. A. Smith, Z. T. Ball, “Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers,” J. Am. Chem. Soc., 2019. [Online]. Available: [Link]

  • R. E. Wasylishen, “Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics,” Can. J. Chem., 1976. [Online]. Available: [Link]

  • A. N'ait Ousidi et al., “New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies,” RSC Adv., 2022. [Online]. Available: [Link]

  • ResearchGate, “The HMBC correlations of bis-isoxazole-carvone 3.” [Online]. Available: [Link]

  • S. J. P. van der Vlugt et al., “Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt,” J. Med. Chem., 2021. [Online]. Available: [Link]

  • A. Mohammadi, A. R. Massah, “Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations,” Spec. Lett., 2018. [Online]. Available: [Link]

  • A. K. Ghose, V. N. Viswanadhan, J. J. Wendoloski, “Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance,” J. Comb. Chem., 1999. [Online]. Available: [Link]

  • W. M. W. C. He, A. J. M. Tennyson, A. A. A. Smith, Z. T. Ball, “Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers,” National Science Foundation Public Access Repository, 2019. [Online]. Available: [Link]

  • A. T. Tran, T. N. T. Le, T. H. Le, H. T. Nguyen, P. H. Pham, “Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides,” Beilstein J. Org. Chem., 2020. [Online]. Available: [Link]

  • D. C. G. A. Pinto, A. M. S. Silva, “Advanced NMR techniques for structural characterization of heterocyclic structures,” Curr. Org. Chem., 2005. [Online]. Available: [Link]

  • M. G. Dekamin, S. Eslami, M. Maleki, “Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose,” Organics, 2024. [Online]. Available: [Link]

  • A. K. Bera, S. K. Bharti, A. Kumar, K. K. Sharma, A. K. Saxena, “Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings,” Bioorg. Med. Chem. Lett., 2012. [Online]. Available: [Link]

  • M. G. Dekamin, S. Eslami, M. Maleki, “Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose,” Preprints.org, 2024. [Online]. Available: [Link]

  • A. T. Tran, T. N. T. Le, T. H. Le, H. T. Nguyen, P. H. Pham, “Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide,” Beilstein J. Org. Chem., 2020. [Online]. Available: [Link]

  • S. C. H. Atkinson, A. G. Leach, A. D. G. T. de la Fuente, S. J. Chawner, D. L. Browne, “Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines,” ChemRxiv, 2021. [Online]. Available: [Link]

  • E. I. Juárez-López et al., “Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives,” RSC Adv., 2022. [Online]. Available: [Link]

  • ResearchGate, “HMBC studies of Compound 2p.” [Online]. Available: [Link]

  • ResearchGate, “HMBC (¹H-¹³C) spectrum of compound 5a.” [Online]. Available: [Link]

  • S. C. H. Atkinson, A. G. Leach, A. D. G. T. de la Fuente, S. J. Chawner, D. L. Browne, “Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines,” J. Org. Chem., 2021. [Online]. Available: [Link]

  • Supporting Information for an article in Org. Lett., 2014. [Online]. Available: [Link]

  • Y. S. Kara, “Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives,” Spectrochim. Acta A Mol. Biomol. Spectrosc., 2015. [Online]. Available: [Link]

  • J. Decatur, “NOESY and ROESY,” University of Massachusetts Amherst, 2018. [Online]. Available: [Link]

  • University of Crete, “Nuclear Overhauser Effect (NOE).” [Online]. Available: [Link]

  • SpectraBase, “Isoxazole - Optional[13C NMR] - Chemical Shifts.” [Online]. Available: [Link]

  • ResearchGate, “Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a.” [Online]. Available: [Link]

  • W. M. W. C. He, A. J. M. Tennyson, A. A. A. Smith, Z. T. Ball, “Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers,” J. Am. Chem. Soc., 2019. [Online]. Available: [Link]

  • Wikipedia, “Heteronuclear single quantum coherence spectroscopy.” [Online]. Available: [Link]

  • The Royal Society of Chemistry, “Table S1. The NMR assignments of major substructures in HSQC spectra of the SREL.” [Online]. Available: [Link]

  • J. R. Nagireddy, G. K. Tranmer, E. Carlson, W. Tam, “Supporting Information N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines NMR Spectra,” Beilstein J. Org. Chem., 2011. [Online]. Available: [Link]

  • N. Arshad, S. Yousuf, M. I. Choudhary, “Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines,” J. Chem. Pharm. Res., 2011. [Online]. Available: [Link]

Sources

Comparative

HPLC method development for isoxazole-piperidine impurities

Initiating Search Strategy I'm starting with focused Google searches to collect data on HPLC method development for analyzing isoxazole-piperidine compounds and impurities. I'm homing in on stationary phases and mobile p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Search Strategy

I'm starting with focused Google searches to collect data on HPLC method development for analyzing isoxazole-piperidine compounds and impurities. I'm homing in on stationary phases and mobile phase compositions to narrow the scope.

Developing Method Roadmap

I'm now expanding my search to include regulatory guidelines and peer-reviewed articles to ensure scientific rigor. This will help establish a solid foundation and uncover practical experimental data. I'm structuring the guide by introducing the challenges of separating these compounds, then outlining a systematic approach including column and mobile phase screening. Next, I will develop a detailed protocol, including sample prep and instrument setup, and present comparative performance data.

Refining Search Parameters

I'm now initiating focused Google searches, keying in on HPLC method development for isoxazole-piperidine compounds. I'm prioritizing stationary phases, mobile phase compositions, and detection methods. Simultaneously, I am also searching for regulatory guidelines and scientific articles to build a robust framework. I'll structure the guide by outlining separation challenges, then a systematic development approach, and detailed protocol with performance data.

\n\n

Structuring the Comparison Guide

I'm structuring the comparison guide by introducing the complexities of separating these compounds. The approach will include systematic method development steps, starting with column and mobile phase screening. I'll create a detailed experimental protocol including sample prep, instrument setup, and performance data. Further, I will implement Graphviz diagrams to visualize workflow and parameter relationships. Then, I'll explain each step with citations, and compile a comprehensive references section with clickable links. Finally, I'll ensure accuracy and format.

Validation

Decoding the Signature Fragmentation of Isoxazole Piperidines in Mass Spectrometry: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The isoxazole piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, most notably aty...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, most notably atypical antipsychotics such as risperidone and ziprasidone. Understanding the mass spectrometric behavior of this chemical class is paramount for metabolite identification, pharmacokinetic studies, and quality control in drug development. This guide provides an in-depth analysis of the characteristic fragmentation patterns of isoxazole piperidines, comparing the behavior of key examples and elucidating the underlying principles that govern their dissociation in the gas phase.

The Interplay of Two Rings: General Principles of Fragmentation

The fragmentation of isoxazole piperidines is a tale of two heterocyclic systems. The observed product ions are a composite of the inherent stabilities and fragmentation tendencies of both the isoxazole and the piperidine moieties, influenced by the ionization technique employed and the nature of their substituents.

Under soft ionization techniques like Electrospray Ionization (ESI), analysis typically begins with the protonated molecule, [M+H]⁺. The basic nitrogen of the piperidine ring is the most likely site of protonation, which subsequently directs the fragmentation cascade upon collision-induced dissociation (CID).

The fragmentation pathways are primarily dictated by the cleavage of the most labile bonds, which are often:

  • The C-N and C-C bonds of the piperidine ring, particularly those adjacent to the nitrogen atom (α-cleavage).[1]

  • The weak N-O bond of the isoxazole ring.[2]

  • The linker connecting the isoxazole and piperidine moieties.

Case Study 1: Risperidone and its Metabolite, Paliperidone

Risperidone is a widely used antipsychotic that provides a quintessential example of isoxazole piperidine fragmentation. Its major active metabolite, paliperidone (9-hydroxyrisperidone), shares the core structure and exhibits a related fragmentation pattern.

Experimental Protocol: LC-MS/MS Analysis of Risperidone and Paliperidone

  • Sample Preparation: Plasma samples are prepared using a simple protein precipitation with acetonitrile.[3][4]

  • Chromatography: Separation is achieved on a C18 reversed-phase column.[3][5]

  • Mass Spectrometry: Analysis is performed using a triple quadrupole mass spectrometer in positive ion ESI mode.[4]

  • MS/MS Analysis: The protonated molecules of risperidone (m/z 411.3) and paliperidone (m/z 427.2) are selected as precursor ions for CID.

Fragmentation Analysis

The ESI-MS/MS spectra of risperidone and paliperidone are dominated by a cleavage of the bond between the piperidine nitrogen and the ethyl linker. This bond is rendered labile by the positive charge on the piperidine nitrogen.

  • Risperidone ([M+H]⁺ = 411.3): The major product ion is observed at m/z 191.1 .[3][4][6] This corresponds to the charged fragment containing the piperidine ring and the ethyl-methyl-tetrahydropyrido[1,2-a]pyrimidin-4-one moiety. The isoxazole-containing portion is lost as a neutral fragment.

  • Paliperidone ([M+H]⁺ = 427.2): Similarly, paliperidone fragments to produce a major product ion at m/z 207.1 .[4][6] This fragment is 16 Da heavier than the corresponding risperidone fragment, consistent with the addition of a hydroxyl group.

The following diagram illustrates the primary fragmentation pathway for risperidone:

Caption: Primary fragmentation pathway of protonated risperidone.

Comparative Data Summary: Risperidone vs. Paliperidone

CompoundPrecursor Ion (m/z)Major Product Ion (m/z)Neutral Loss (Da)
Risperidone411.3191.1220.2
Paliperidone427.2207.1220.1

This comparison highlights how a simple structural modification (hydroxylation) leads to a predictable mass shift in the product ion, a principle that is fundamental to metabolite identification.

Case Study 2: Ziprasidone

Ziprasidone presents a slightly different structural arrangement, with the piperidine ring being part of a piperazine system, and a different linker to the benzisoxazole moiety.

Experimental Protocol: LC-MS/MS Analysis of Ziprasidone

  • Sample Preparation: Extraction from plasma is typically performed with a liquid-liquid extraction using an organic solvent like tert-butyl methyl ether.[7]

  • Chromatography: A C8 or C18 reversed-phase column is suitable for separation.[7][8]

  • Mass Spectrometry: Analysis is conducted in positive ion ESI mode.[9]

  • MS/MS Analysis: The protonated molecule of ziprasidone (m/z 413.1) is selected for CID.

Fragmentation Analysis

Ziprasidone's fragmentation is more complex, with multiple competing pathways. The protonated molecule at m/z 413.1 yields two significant product ions:

  • m/z 194: This fragment is proposed to arise from a cleavage within the piperazine ring and the linker.[7]

  • m/z 177: This ion likely results from a cleavage closer to the benzisoxazole core.[7]

The fragmentation of ziprasidone showcases the influence of the piperazine ring and the different linker structure compared to risperidone.

Ziprasidone_Workflow cluster_workflow LC-MS/MS Workflow for Ziprasidone A Sample Preparation (Liquid-Liquid Extraction) B LC Separation (C8 or C18 column) A->B C ESI Ionization (Positive Mode) B->C D MS/MS Analysis (Precursor m/z 413.1) C->D

Caption: General experimental workflow for ziprasidone analysis.

Comparison of Fragmentation Patterns: Risperidone vs. Ziprasidone

FeatureRisperidoneZiprasidone
Core Structure Isoxazole-PiperidineBenzisoxazole-Piperazine
Precursor Ion (m/z) 411.3413.1
Primary Cleavage Site Bond between piperidine and ethyl linkerMultiple sites in the piperazine and linker
Major Product Ion(s) (m/z) 191.1194, 177

The differences in the fragmentation patterns are directly attributable to the structural differences between the two molecules. The presence of the piperazine ring in ziprasidone introduces alternative cleavage pathways not available to the simple piperidine ring in risperidone.

Conclusion: Predictive Power in Drug Discovery

The mass spectrometric fragmentation of isoxazole piperidines is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The basic piperidine (or piperazine) nitrogen directs the initial fragmentation, leading to characteristic product ions that are diagnostic of the core structure. By understanding these fragmentation pathways, researchers can:

  • Rapidly identify known isoxazole piperidine compounds in complex matrices.

  • Elucidate the structures of novel metabolites by interpreting the mass shifts in product ions.

  • Develop robust and specific quantitative LC-MS/MS methods for pharmacokinetic and toxicological studies.

This guide provides a foundational understanding of these fragmentation patterns, empowering scientists in the field of drug development to leverage mass spectrometry to its full potential in the analysis of this important class of therapeutic agents.

References

  • Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. PubMed, (2023). [Link]

  • Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid-phase extraction. PubMed, (2018). [Link]

  • Proposed fragmentation pathways of a risperidone b 9-hydroxyrisperidone... ResearchGate, (n.d.). [Link]

  • Identification and quantification of the antipsychotics risperidone, aripiprazole, pipamperone and their major metabolites in plasma using ultra-high performance liquid chromatography-mass spectrometry. PubMed, (2016). [Link]

  • Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid phase extraction. ResearchGate, (2018). [Link]

  • Liquid Chromatography/tandem Mass spectrometry Method for the Simultaneous Determination of Risperidone and its Active Metabolit. pA2 Online, (n.d.). [Link]

  • Rapid liquid chromatography-tandem mass spectrometry method for quantification of ziprasidone in human plasma. PubMed, (2006). [Link]

  • Full scan positive ion mass spectra and the proposed fragmentation of (a) FLX, (b) RIS, (c) 9-OH-RIS, and (d) OLA (IS). ResearchGate, (n.d.). [Link]

  • Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b)... ResearchGate, (n.d.). [Link]

  • LC/ESI-MS/MS chromatograms of risperidone and its major metabolite,... ResearchGate, (n.d.). [Link]

  • New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidon. SciSpace, (2017). [Link]

  • Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry. PubMed, (2008). [Link]

  • Determination of ziprasidone in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients. PubMed, (2007). [Link]

  • Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Semantic Scholar, (n.d.). [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate, (2024). [Link]

  • MS/MS spectra for (a) PALIP and (b) its degradation product,... ResearchGate, (n.d.). [Link]

  • Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, (n.d.). [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication, (2023). [Link]

  • Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija, (2003). [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, (n.d.). [Link]

  • Pharmacochemical Studies of Synthesized Coumarin–Isoxazole–Pyridine Hybrids. MDPI, (2025). [Link]

  • Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research, (n.d.). [Link]

  • fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO, (n.d.). [Link]

  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed, (1995). [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, (2018). [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate, (n.d.). [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace, (n.d.). [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar, (n.d.). [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 3- vs. 4-Isoxazolyl Piperidine Isomers: A Medicinal Chemistry Perspective

Introduction The isoxazole-piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a diverse range of biologically active compounds. The rigid, five-membered isoxazole ring, with its unique electro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoxazole-piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a diverse range of biologically active compounds. The rigid, five-membered isoxazole ring, with its unique electronic properties, combined with the versatile, saturated six-membered piperidine ring, provides a three-dimensional framework that can be tailored to interact with a multitude of biological targets. The point of attachment of the isoxazole ring to the piperidine core significantly influences the molecule's overall shape, polarity, and hydrogen bonding capacity, thereby dictating its pharmacological profile. This guide provides a detailed comparison of the bioactivity of 3-isoxazolyl and 4-isoxazolyl piperidine isomers, offering insights into their therapeutic potential and the subtle yet critical role of isomeric substitution in drug design.

The strategic placement of the isoxazole moiety at either the 3- or 4-position of the piperidine ring can lead to profound differences in biological activity, selectivity, and pharmacokinetic properties. This guide will delve into the synthesis, structure-activity relationships (SAR), and therapeutic applications of these two isomeric classes, drawing upon experimental data from the literature to provide a comprehensive and objective comparison for researchers and drug development professionals.

Synthesis Strategies: Accessing the 3- and 4-Isoxazolyl Piperidine Cores

The synthetic accessibility of the 3- and 4-isoxazolyl piperidine cores is a crucial consideration for their development as therapeutic agents. While both isomers can be prepared through established heterocyclic chemistry, the specific routes and starting materials differ.

Synthesis of 3-(Piperidin-4-yl)isoxazole Derivatives

A common approach to the synthesis of the 3-(piperidin-4-yl)isoxazole scaffold involves the construction of the isoxazole ring onto a pre-existing piperidine derivative. For instance, a synthetic route can commence with a commercially available piperidine-containing starting material, which is then elaborated to incorporate the isoxazole moiety.

A representative synthesis of a 3-isoxazolyl piperidine derivative is depicted below. This multi-step sequence typically involves the acylation of the piperidine nitrogen, followed by reactions to form the isoxazole ring.

A 3-(Piperidin-4-yl)isoxazole B 2-Chloro-1-(4-(isoxazol-3-yl)piperidin-1-yl)ethan-1-one A->B Chloroacetyl chloride, Et3N, DCM C 2-Azido-1-(4-(isoxazol-3-yl)piperidin-1-yl)ethan-1-one B->C NaN3, Acetone/H2O D Isoxazole-piperidine-1,2,3-triazoles C->D Alkynes, Cu(I) catalyst

Caption: General synthetic scheme for 3-isoxazolyl piperidine derivatives.

Synthesis of 4-Isoxazolyl Piperidine Derivatives

The synthesis of 4-isoxazolyl piperidine derivatives can also be achieved through various synthetic strategies. One common method involves the reaction of a piperidine-containing intermediate with a suitable precursor to form the isoxazole ring at the 4-position. For example, the synthesis of isoxazol-4-carboxa piperidyl derivatives has been reported, starting from ethyl acetoacetate and substituted aromatic nitriles.

The following diagram illustrates a general synthetic pathway to access 4-isoxazolyl piperidine analogs.

A Ethyl acetoacetate + Aromatic nitrile B Intermediate A->B TiCl4, Toluene C 5-Methyl-isoxazole-4-carboxylic acid B->C Hydroxylamine hydrochloride, Ethanol, then hydrolysis E Isoxazol-4-carboxa piperidyl derivative C->E Coupling with D D 4-(2-Chloro-4-nitrophenyl)piperidine

Caption: General synthetic scheme for 4-isoxazolyl piperidine derivatives.

Comparative Bioactivity and Structure-Activity Relationships (SAR)

The positional isomerism of the isoxazole ring on the piperidine core gives rise to distinct pharmacological profiles, with 3- and 4-isoxazolyl piperidine derivatives showing promise in different therapeutic areas.

Anticancer Activity

Derivatives of 3-isoxazolyl piperidine have been investigated for their potential as anticancer agents. Specifically, a series of isoxazole-piperidine-1,2,3-triazoles were synthesized and evaluated for their in vitro anticancer activity against four human cancer cell lines: MCF-7, HeLa, A549, and IMR32. Several of these compounds exhibited promising activity compared to the standard drug etoposide.

Table 1: Anticancer Activity of 3-Isoxazolyl Piperidine-1,2,3-triazole Derivatives

CompoundTarget Cell LineIC50 (µM)
4c IMR323.2 ± 0.3
4f MCF-7, HeLa, A549, IMR32Promising activity
Etoposide(Reference)-
Data sourced from Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents.

The structure-activity relationship studies revealed that the nature of the substituent on the triazole ring plays a crucial role in determining the anticancer potency.

Neurological Disorders

Both 3- and 4-isoxazolyl piperidine derivatives have been explored as ligands for various targets in the central nervous system.

  • Dopamine Receptor Ligands: The isoxazole-piperidine scaffold has been incorporated into ligands targeting dopamine D2-like receptors (D2, D3, and D4), which are implicated in neurological disorders such as schizophrenia. Both piperazinylalkyl pyrazole/isoxazole and isoindolinyl benzisoxazolpiperidine analogs have been synthesized and shown to possess high affinity and selectivity for D3 and D4 receptors over the D2 receptor. This selectivity is desirable as it may lead to improved therapeutic efficacy and reduced side effects compared to non-selective antipsychotics.

  • Muscarinic M1 Receptor Agonists: A series of N-substituted 3-(4-piperidinyl) -1,3-benzoxazolinones and oxindoles have been identified as potent and selective muscarinic M1 agonists. These compounds have shown pro-cognitive effects in animal models, suggesting their potential for the treatment of cognitive deficits.

  • FAAH Inhibitors: Piperidinyl thiazole isoxazolines have been developed as potent and slowly reversible inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the metabolism of the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic effects.

  • Calcium Channel Modulators: A series of 4-isoxazolyl -1,4-dihydropyridines have been prepared and their interaction with the calcium channel was studied. The structure-activity relationship for these compounds was found to be distinct from that of traditional 4-aryldihydropyridines.

Table 2: Bioactivity of Isoxazolyl Piperidine Derivatives in Neurological Targets

Isomer PositionCompound ClassBiological TargetKey Findings
3- and 4- PiperazinylalkylisoxazolesDopamine D3/D4 ReceptorsHigh affinity and selectivity over D2 receptors.
3- N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinonesMuscarinic M1 ReceptorPotent and selective agonists.
- Piperidinyl thiazole isoxazolinesFAAHPotent, slowly reversible inhibitors.
4- 4-Isoxazolyl-1,4-dihydropyridinesCalcium ChannelsUnique SAR compared to 4-aryldihydropyridines.
Anti-Influenza Activity

Derivatives of 4-isoxazolyl piperidine have been designed and synthesized as new anti-influenza A agents that target the viral nucleoprotein. This represents a distinct therapeutic application for the 4-substituted isomers.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experiments are provided below.

Protocol 1: Synthesis of a Representative 3-Isoxazolyl Piperidine Derivative

This protocol is adapted from the synthesis of 2-chloro-1-(4-(isoxazol-3-yl)piperidin-1-yl)ethan-1-one.

Materials:

  • 3-(Piperidin-4-yl)isoxazole

  • Chloroacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve 3-(piperidin-4-yl)isoxazole (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

  • Allow the reaction to stir at this temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-1-(4-(isoxazol-3-yl)piperidin-1-yl)ethan-1-one.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol describes a method for determining the binding affinity of compounds to dopamine receptors.

Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3, or D4)

  • Radioligand (e.g., [3H]spiperone for D2/D3, [3H]YM-09151-2 for D4)

  • Test compounds at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Non-specific binding control (e.g., haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or the non-specific binding control in the assay buffer.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).

Conclusion and Future Perspectives

The comparative analysis of 3- and 4-isoxazolyl piperidine isomers reveals a clear divergence in their biological activities, underscoring the critical importance of substituent placement in drug design. While 3-isoxazolyl piperidine derivatives have shown significant promise as anticancer agents, their 4-isoxazolyl counterparts have demonstrated potential in the treatment of influenza and as modulators of calcium channels. Both isomeric classes have contributed to the development of ligands for neurological targets, particularly dopamine and muscarinic receptors.

The distinct pharmacological profiles of these isomers open up exciting avenues for future research. Further optimization of the 3-isoxazolyl piperidine scaffold could lead to the development of novel and more potent anticancer therapeutics. For the 4-isoxazolyl piperidine isomers, exploration of their activity against a broader range of viral targets and a deeper investigation into their effects on various ion channels could unveil new therapeutic opportunities. The synthesis of hybrid molecules incorporating features from both isomeric classes may also lead to compounds with unique and desirable biological activities. Ultimately, the isoxazolyl piperidine framework remains a rich and versatile platform for the discovery of new medicines.

References

  • Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. (n.d.). Rasayan J. Chem.
  • Campbell Rd., Richardson, TX 75080, USA; University of Arizona, Department of Pharmacology, 1501 N. Campbell Ave., Tucson, AZ 85724, USA. Electronic address: ., School of Behavioral and Brain Sciences, University of Texas at Dallas, 800 W. Campbell Rd., Richardson, TX 75080, USA; University of Arizona, Department of Pharmacology, 1501 N. Campbell Ave., Tucson, AZ 85724, USA. Electronic address: theodore., ... (2016, June 15). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PubMed.

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PMC.
  • A new class of potent dopamine D(4) antagonists was discovered with selectivity over dopamine D(2) and the alpha-1 adrenoceptor. The lead compound was discovered by screening our compound collection. The structure-activity relationships of substituted isoindoline rings and the chirality about the hydroxymethyl side chain were explored. The isoindoline analogues showed modest differences in potency and selectivity. The
Validation

A Senior Application Scientist's Guide to the X-ray Crystallography of 3-(1,2-oxazol-4-yl)piperidine Salts: A Comparative Framework

Introduction: The Nexus of Molecular Structure and Pharmaceutical Viability To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, the journey from a promising m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nexus of Molecular Structure and Pharmaceutical Viability

To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, the journey from a promising molecule to a viable drug is paved with meticulous characterization. The 3-(1,2-oxazol-4-yl)piperidine scaffold represents a significant area of interest in medicinal chemistry. The piperidine ring is a ubiquitous structural motif in pharmaceuticals, while the isoxazole ring offers unique electronic properties and hydrogen bonding capabilities that are valuable in designing targeted therapies.[1][2]

However, the therapeutic potential of the active pharmaceutical ingredient (API) is intrinsically linked to its solid-state properties. These properties—solubility, dissolution rate, stability, and bioavailability—are governed by the three-dimensional arrangement of molecules in the crystal lattice.[3] It is for this reason that X-ray crystallography, the gold standard for atomic-level structural elucidation, becomes not just an analytical technique, but a critical tool in de-risking and optimizing drug development.[4][5]

This guide provides a comprehensive framework for the comparative X-ray crystallographic analysis of different salt forms of 3-(1,2-oxazol-4-yl)piperidine. While specific crystallographic data for this exact molecule and its salts are not yet in the public domain, this document will leverage established principles and data from analogous structures to present a complete methodology. We will explore the causality behind experimental choices, provide validated protocols, and demonstrate how to interpret and compare the resulting data to select an optimal solid form for development.

Part 1: The Strategic Imperative of Salt Selection and Crystallographic Analysis

The majority of APIs possess ionizable functional groups—in the case of 3-(1,2-oxazol-4-yl)piperidine, the secondary amine of the piperidine ring is basic (pKa typically ~11.2).[2] This allows for the formation of various salts by reacting the free base with an acid. The choice of the counter-ion is a pivotal decision in drug development because it directly modulates the API's physicochemical properties.[6]

Why Compare Different Salts?

  • Solubility and Bioavailability: Salt formation is a primary strategy to enhance the aqueous solubility of poorly soluble basic drugs.[6] However, different counter-ions can lead to vastly different solubility profiles. A hydrochloride salt may behave differently from a mesylate or tartrate salt in a biologically relevant medium. This is because the counter-ion influences the crystal lattice energy; a more stable crystal lattice requires more energy to break apart, often resulting in lower solubility.[7]

  • Stability and Polymorphism: The solid state is a dynamic environment. An API can exist in multiple crystalline forms, known as polymorphs, each with its own unique crystal structure and properties.[8] The appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously seen with the HIV protease inhibitor Ritonavir.[3] Salt screening is integral to polymorphism screening; different salts will have entirely different polymorphic landscapes. Identifying a salt form that yields a single, stable crystalline form is a major goal.

  • Manufacturability: Properties like hygroscopicity (the tendency to absorb moisture), crystal habit (shape), and flowability are critical for formulation and manufacturing. These are all influenced by the crystal structure, which is in turn influenced by the counter-ion.[7]

The Complementary Roles of SCXRD and PXRD

A comprehensive crystallographic study employs two core techniques:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise 3D arrangement of atoms in a crystal.[9] It provides unequivocal proof of molecular structure, stereochemistry, and, crucially, the detailed network of intermolecular interactions (like hydrogen bonds) that hold the crystal together.

  • Powder X-ray Diffraction (PXRD): While SCXRD analyzes a single perfect crystal, PXRD analyzes a bulk powder containing millions of microcrystallites.[10] It generates a unique "fingerprint" for a specific crystalline phase. PXRD is the workhorse for polymorph screening, quality control, and ensuring batch-to-batch consistency, as it can rapidly distinguish between different crystalline forms.[11]

Part 2: A Comparative Analysis of Hypothetical 3-(1,2-oxazol-4-yl)piperidine Salts

To illustrate the impact of the counter-ion, let us consider three common pharmaceutical salts of our parent compound: the hydrochloride (HCl), hydrobromide (HBr), and methanesulfonate (mesylate, CH₃SO₃H).

  • Chloride (Cl⁻) and Bromide (Br⁻): These are small, spherical, monatomic anions. They are strong hydrogen bond acceptors and tend to participate in simple, robust hydrogen bonding networks.

  • Mesylate (CH₃SO₃⁻): This is a larger, polyatomic anion with a tetrahedral geometry around the sulfur atom. It has three oxygen atoms that can act as hydrogen bond acceptors, allowing for more complex and potentially varied hydrogen bonding motifs.

The choice of counter-ion directly influences the crystal packing and intermolecular forces. The protonated piperidinium nitrogen (N-H⁺) is a strong hydrogen bond donor. The isoxazole ring's nitrogen is a potential hydrogen bond acceptor, though weaker than the anionic counter-ion.[12][13] The resulting crystal structure is a delicate balance of these interactions, steric effects, and the drive to achieve the most efficient packing.

The table below presents illustrative crystallographic data for these hypothetical salts, based on typical values observed for analogous piperidine-based pharmaceutical salts.[14][15][16] This serves as a model for how such data should be structured and compared.

Table 1: Illustrative Comparative Crystallographic Data for Hypothetical Salts

ParameterHydrochloride SaltHydrobromide SaltMesylate Salt
Formula C₈H₁₃N₂O⁺ · Cl⁻C₈H₁₃N₂O⁺ · Br⁻C₈H₁₃N₂O⁺ · CH₃SO₃⁻
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cP2₁2₁2₁
a (Å) 8.58.710.2
b (Å) 12.112.315.4
c (Å) 9.810.07.9
β (°) 98.599.190
Volume (ų) 99810521238
Z 444
Calculated Density (g/cm³) 1.351.551.41
Primary H-Bond Motif N-H⁺···Cl⁻N-H⁺···Br⁻N-H⁺···O(sulfonate)
Secondary Interactions C-H···O(isoxazole), C-H···Cl⁻C-H···O(isoxazole), C-H···Br⁻C-H···O(sulfonate), C-H···O(isoxazole)

Note: This data is representative and for illustrative purposes only.

From this hypothetical data, we can infer key differences. The hydrochloride and hydrobromide salts are isostructural (same crystal system and space group), with the unit cell expanding slightly to accommodate the larger bromide ion. The mesylate salt, with its different shape and hydrogen bonding capability, forces a completely different packing arrangement, resulting in an orthorhombic crystal system. These structural differences are the root cause of potential variations in physical properties.

Part 3: Experimental Design and Protocols

A self-validating crystallographic study requires rigorous and well-documented experimental protocols.

Protocol 1: Salt Formation and Crystallization Screening

Objective: To form various salts of 3-(1,2-oxazol-4-yl)piperidine and identify conditions that yield single crystals suitable for SCXRD.

Materials:

  • 3-(1,2-oxazol-4-yl)piperidine (free base)

  • Acids (e.g., HCl in isopropanol, HBr in acetic acid, methanesulfonic acid)

  • Solvent kit (e.g., ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate, water, and mixtures thereof)

  • Small-scale crystallization vials or 96-well plates

  • Filtration apparatus

Procedure:

  • Stoichiometric Reaction: In separate vials, dissolve the free base (e.g., 100 mg, 1 equivalent) in a suitable solvent like ethanol. Add a stoichiometric amount (1 equivalent) of the desired acid. Stir for 1-2 hours at room temperature.

  • Solvent Screening: Aliquot the resulting salt solution into multiple vials. Evaporate the solvent and re-dissolve the salt residue in a range of different solvents or solvent mixtures to create saturated or near-saturated solutions.

  • Crystallization Techniques: [17]

    • Slow Evaporation: Cover the vials with perforated film and leave them in a vibration-free environment. Monitor for crystal growth over several days to weeks.

    • Slow Cooling: Gently heat the saturated solutions to dissolve the solid completely. Allow the solutions to cool slowly to room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C). Insulating the vessel can slow the cooling rate.[18]

    • Vapor Diffusion (Liquid-Liquid): Place the vial containing the dissolved salt inside a larger, sealed jar. In the jar, place a more volatile "anti-solvent" in which the salt is insoluble (e.g., diethyl ether or hexane). The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

  • Documentation: Meticulously record the acid, solvents, crystallization method, and temperature for each successful crystallization.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Objective: To determine the precise 3D molecular and crystal structure of a salt.

Procedure: [19]

  • Crystal Selection and Mounting: Under a polarized light microscope, select a high-quality single crystal (transparent, no cracks, uniform extinction).[18] Mount the crystal on a cryoloop with a minimal amount of cryoprotectant oil (e.g., Paratone-N).

  • Data Collection: Mount the loop on the goniometer head of the diffractometer. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and crystal system.

  • Full Data Collection: Perform a full sphere of data collection, rotating the crystal through a series of angles and collecting the diffraction intensities at each position.

  • Data Reduction: Integrate the raw diffraction data to determine the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects).

  • Structure Solution and Refinement: Use software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map. Build a molecular model into the map. Refine the model using a full-matrix least-squares algorithm against the experimental data until the model converges and provides a good fit (low R-factor).

  • Validation and Reporting: Validate the final structure using tools like PLATON/checkCIF. Generate a Crystallographic Information File (CIF) containing all relevant experimental and structural details.

Protocol 3: Powder X-ray Diffraction (PXRD) for Bulk Analysis

Objective: To obtain a characteristic diffraction pattern of the bulk crystalline material for phase identification and polymorphism screening.

Procedure: [11]

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material to a fine, uniform powder to minimize preferred orientation effects.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition: Place the sample holder in the PXRD instrument. Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical range for organic molecules is 2° to 40° 2θ.

  • Pattern Analysis: The instrument software will generate a diffractogram (a plot of intensity vs. 2θ). Compare the experimental pattern against a database or patterns calculated from SCXRD data (if available) to confirm the phase identity. Each unique crystalline form will produce a distinct pattern.

Part 4: Visualization of Key Concepts

Visual aids are essential for understanding complex structural information. The following diagrams, rendered in DOT language, illustrate key aspects of this guide.

.dot

G cluster_mol Molecular Structure mol_img mol_caption 3-(1,2-oxazol-4-yl)piperidine

Caption: Molecular structure of 3-(1,2-oxazol-4-yl)piperidine.

.dot

SaltScreeningWorkflow start API Free Base (3-(1,2-oxazol-4-yl)piperidine) react React with Acids (HCl, HBr, Mesylic Acid, etc.) start->react salts Generate Bulk Salts react->salts screen Crystallization Screening (Solvents, Temp, Methods) salts->screen pxrd PXRD Analysis (Phase ID, Purity) salts->pxrd Bulk ID crystals Harvest Crystals screen->crystals scxrd SCXRD Analysis (Definitive Structure) crystals->scxrd data Comparative Data Analysis (Packing, H-Bonds, Density) pxrd->data scxrd->data selection Select Optimal Solid Form data->selection

Caption: Workflow for crystallographic salt screening and selection.

.dot

PackingComparison Conceptual Impact of Counter-Ion on Crystal Packing cluster_hcl Hydrochloride Salt cluster_mesylate Mesylate Salt cl1 Cl- cl2 Cl- cl3 Cl- cl4 Cl- api1 API+ api1->cl1 N-H+..Cl- api1->cl2 api2 API+ api2->cl3 api2->cl4 caption1 Simple, strong H-bonds lead to dense, efficient packing. mes1 MeSO3- mes2 MeSO3- api3 API+ api3->mes1 N-H+..O= api4 API+ api4->mes1 api4->mes2 caption2 Bulky ion & multiple H-bond acceptors create complex networks.

Caption: Conceptual diagram of counter-ion influence on packing.

Conclusion

The selection of an appropriate salt form is a cornerstone of successful pharmaceutical development. A comprehensive, comparative crystallographic investigation is not merely a characterization exercise; it is a fundamental strategy for mitigating risk and optimizing a drug candidate's potential. By systematically preparing different salts, screening for high-quality crystals, and analyzing their structures using both single-crystal and powder X-ray diffraction, researchers can make data-driven decisions. Understanding how different counter-ions direct crystal packing and intermolecular interactions provides the causal link between molecular structure and macroscopic properties like solubility and stability. This guide provides the framework and methodologies necessary to conduct such a study, ensuring that the chosen solid form of 3-(1,2-oxazol-4-yl)piperidine, or any other valuable API, is built on a solid foundation.

References

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. [Link]

  • Surana, R. (2013, January 10). The applicability of powder X-ray diffraction to the quantification of drug substance polymorphs using a model organic system. Powder Diffraction, Cambridge University Press. [Link]

  • Hammond, R. B., et al. (2004, August 12). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Organic Process Research & Development, ACS Publications. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Assessing the likelihood of polymorphism through hydrogen bond capabilities. CCDC. [Link]

  • ResearchGate. (n.d.). Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water. Request PDF. [Link]

  • IUCr. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. International Union of Crystallography. [Link]

  • Mason, H. E., Howard, J. A., & Sparkes, H. A. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. Acta Crystallographica Section C, Structural Chemistry, 76(Pt 9), 927–931. [Link]

  • IUCr. (n.d.). Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. International Union of Crystallography. [Link]

  • Yaya, A. R., et al. (n.d.). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]

  • Blake, A. J. (2024, October 16). How to grow crystals for X-ray crystallography. IUCrJ. [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Mohamed-Ezzat, R. A., et al. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]

  • ResearchGate. (2026, January 1). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Request PDF. [Link]

  • Aydın, A., Önkol, T., & Büyükgüngör, O. (2005). Crystal Structure of 3-(Piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one. Analytical Sciences: X-ray Structure Analysis Online. [Link]

  • Johnson Matthey. (2020, September 1). Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World. [Link]

  • Al-Gizawy, S., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]

  • Bull, J. A., et al. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]

  • Gribanov, A. V., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8049-8056. [Link]

  • Ullah, N., & Altaf, M. (2014). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Vovk, M. V., et al. (2022, September 1). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • PubChem. (n.d.). 4-(1,2-oxazol-3-yl)piperidine hydrochloride. [Link]

  • PubChem. (n.d.). 3-(1,2,4-Oxadiazol-3-yl)piperidine. [Link]

  • PubChem. (n.d.). 3-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride. [Link]

  • Saal, C. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. [Link]

  • Maini, L., & Braga, D. (n.d.). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. [Link]

  • Abu Thaher, B., et al. (2025, November). 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Mezzetta, A., et al. (n.d.). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. AIR Unimi. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Perumal, M., Adiraj, P.S., & Pandiyan, P.S. (2001). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Indian Drugs, 38(3), 156-159. [Link]

  • PubChem. (n.d.). 4-(1,3,4-oxadiazol-2-yl)piperidine hydrochloride. [Link]

Sources

Comparative

A Comparative Guide to Validating the Purity of 3-(1,2-oxazol-4-yl)piperidine via LC-MS and Orthogonal Techniques

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison for validating the purity of the novel heterocyclic compound, 3-(1,2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison for validating the purity of the novel heterocyclic compound, 3-(1,2-oxazol-4-yl)piperidine. The primary focus is on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, supported by orthogonal analytical techniques to ensure comprehensive impurity profiling, a critical aspect of drug development and regulatory compliance.[1][2][3]

The Criticality of Purity in Novel Drug Candidates

3-(1,2-oxazol-4-yl)piperidine, a molecule featuring both a piperidine and an isoxazole moiety, represents a class of compounds with significant potential in medicinal chemistry. The piperidine ring is a common scaffold in many pharmaceuticals, while the isoxazole ring can influence the compound's electronic and pharmacokinetic properties. The efficacy and safety of such a drug candidate are intrinsically linked to its purity. Even trace-level impurities can have unintended biological activity, impact stability, or interfere with the desired therapeutic effect. Therefore, a rigorous and well-validated analytical methodology is not just a regulatory requirement but a scientific necessity.[4][5][6]

Primary Purity Validation: A Robust LC-MS Methodology

LC-MS is the cornerstone for the purity analysis of non-volatile and thermally labile compounds like 3-(1,2-oxazol-4-yl)piperidine.[] Its high sensitivity and specificity make it ideal for detecting and identifying a wide range of potential impurities.[][8][9]

Rationale for Method Development

The development of a robust LC-MS method is guided by the physicochemical properties of the analyte. 3-(1,2-oxazol-4-yl)piperidine is a polar, heterocyclic compound, which dictates the choice of stationary phase, mobile phase, and ionization source.

Chromatographic Separation: A reversed-phase High-Performance Liquid Chromatography (RP-HPLC) approach is generally suitable for polar compounds. A C18 column is a good starting point, offering a balance of hydrophobic and polar interactions. The mobile phase typically consists of an aqueous component (water with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency) and an organic component (acetonitrile or methanol). A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for nitrogen-containing heterocyclic compounds as they are readily protonated. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides accurate mass measurements, which are crucial for the confident identification of unknown impurities.[8]

Experimental Protocol: LC-MS for Purity of 3-(1,2-oxazol-4-yl)piperidine

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-1000

  • Data Acquisition: Full scan and data-dependent MS/MS

Method Validation According to ICH Q2(R1) Guidelines

The developed LC-MS method must be validated to ensure it is fit for its intended purpose. The validation parameters, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:[2][10][11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing blank samples, placebo, and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC_Separation LC Separation cluster_MS_Detection MS Detection cluster_Data_Analysis Data Analysis Sample 3-(1,2-oxazol-4-yl)piperidine Sample Dissolution Dissolve in Diluent (e.g., 50:50 ACN:Water) Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Autosampler->Column Gradient Gradient Elution (Water/ACN with Formic Acid) Column->Gradient Ionization ESI+ Source Gradient->Ionization MassAnalyzer High-Resolution Mass Analyzer (e.g., Q-TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration ImpurityID Impurity Identification (Accurate Mass & Fragmentation) Integration->ImpurityID

Sources

Validation

Spectroscopic Differentiation of 1,2-Oxazole Regioisomers

Executive Summary The unambiguous differentiation of 1,2-oxazole (isoxazole) regioisomers—specifically 3,5-disubstituted versus 3,4-disubstituted isomers—is a critical checkpoint in medicinal chemistry and agrochemical s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous differentiation of 1,2-oxazole (isoxazole) regioisomers—specifically 3,5-disubstituted versus 3,4-disubstituted isomers—is a critical checkpoint in medicinal chemistry and agrochemical synthesis. While 1,3-dipolar cycloadditions of nitrile oxides to alkynes typically favor the 3,5-regioisomer due to steric and electronic control, deviations occur frequently with electron-deficient dipolarophiles or under specific catalytic conditions.

This guide outlines a definitive spectroscopic strategy to distinguish these isomers, relying primarily on NMR (


H, 

C, HMBC)
and Mass Spectrometry . The core distinction lies in the electronic environment of the ring carbons and the protons attached to them: the C4 position in 3,5-isoxazoles is significantly shielded compared to the C5 position in 3,4-isoxazoles.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the most robust structural proof. The electronic asymmetry of the isoxazole ring (O-N bond) creates distinct shielding zones that drastically affect chemical shifts at the C4 and C5 positions.

Proton NMR ( H)

The presence of a ring proton is the first diagnostic indicator.

  • 3,5-Disubstituted Isoxazoles (H-4 present): The proton is located at the C4 position. Due to the electron-rich nature of C4 (enamine-like character), this proton is relatively shielded.

    • Diagnostic Shift:

      
      6.0 – 6.9 ppm  (Singlet).
      
  • 3,4-Disubstituted Isoxazoles (H-5 present): The proton is located at the C5 position, adjacent to the ring oxygen. The inductive effect of oxygen significantly deshields this proton.

    • Diagnostic Shift:

      
      8.0 – 9.0 ppm  (Singlet).
      

Expert Insight: If you observe a singlet in the aromatic region around 8.5 ppm, it is almost certainly the H-5 of a 3,4-isomer or a 4,5-disubstituted isomer. The H-4 signal of the 3,5-isomer rarely exceeds 7.0 ppm unless strong electron-withdrawing groups are present on the ring.

Carbon-13 NMR ( C)

Carbon chemical shifts provide a "fingerprint" validation, particularly useful when the ring is fully substituted and no ring protons exist.

Position3,5-Disubstituted (

ppm)
3,4-Disubstituted (

ppm)
Mechanistic Rationale
C-4 95 – 105 110 – 125C4 in 3,5-isomers has high electron density (beta to oxygen, similar to enamine).
C-5 160 – 175145 – 160 C5 is adjacent to Oxygen. In 3,5-isomers, it is quaternary; in 3,4-isomers, it is a methine (CH).
C-3 155 – 165150 – 160C3 is adjacent to Nitrogen (C=N bond), less sensitive to regio-changes.
2D NMR: HMBC Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method for connecting substituents to the ring. It visualizes 2-bond (


) and 3-bond (

) couplings.[1][2]
  • Scenario A: 3,5-Disubstituted

    • H-4 shows correlations to C-3 and C-5 .[3]

    • Crucially, H-4 shows a strong

      
       correlation to the 
      
      
      
      -carbon of the substituent at C-5
      .
  • Scenario B: 3,4-Disubstituted

    • H-5 shows correlations to C-4 and C-3 .

    • H-5 shows a

      
       correlation to the 
      
      
      
      -carbon of the substituent at C-4
      .

Visualization of HMBC Logic

The following diagram illustrates the HMBC correlations that definitively distinguish the two isomers.

HMBC_Logic cluster_35 3,5-Disubstituted Isoxazole cluster_34 3,4-Disubstituted Isoxazole H4 H-4 Proton (~6.5 ppm) C3 C-3 (Quaternary) H4->C3 2-bond J C5 C-5 (Quaternary) H4->C5 2-bond J R5 R-Group (at C-5) H4->R5 3-bond J (Diagnostic) H5 H-5 Proton (~8.5 ppm) C4_34 C-4 (Quaternary) H5->C4_34 2-bond J C3_34 C-3 (Quaternary) H5->C3_34 3-bond J R4 R-Group (at C-4) H5->R4 3-bond J (Diagnostic)

Caption: HMBC correlation pathways. Green arrows indicate ring correlations; dashed yellow arrows indicate diagnostic correlations to substituents.

Mass Spectrometry Differentiation

While NMR is superior for connectivity, Mass Spectrometry (MS) offers complementary evidence, particularly for trace analysis or when sample quantity is limited.

Fragmentation Pathways

Isoxazoles undergo characteristic ring cleavage upon electron impact (EI) or collision-induced dissociation (CID).

  • N-O Bond Cleavage: The weakest bond in the system.

  • 3,5-Isomer Fragmentation:

    • Often cleaves to form an azirine intermediate.

    • Major fragment: Loss of R-C≡N (nitrile) from the C3 position.

    • If R at C5 is a methyl group, loss of Acetyl radical (

      
      ) is common.
      
  • 3,4-Isomer Fragmentation:

    • Due to the proximity of substituents at 3 and 4, steric strain can alter fragmentation.

    • Often shows a more intense molecular ion

      
      .
      
    • Specific rearrangement: Loss of CO is frequently observed if C5 is unsubstituted (H-5).

Experimental Protocol: Identification Workflow

This self-validating workflow ensures 100% confidence in isomer assignment.

Step 1: Preliminary 1H NMR Screening
  • Action: Acquire a standard 1H NMR spectrum in

    
     or 
    
    
    
    .
  • Check: Look for the ring proton singlet.

    • 
       6.0 - 6.9 ppm:  Probable 3,5-isomer .
      
    • 
       8.0 - 9.0 ppm:  Probable 3,4-isomer .
      
    • Note: If no singlet is present, the ring is trisubstituted (3,4,5-substituted). Proceed immediately to Step 3 (

      
      C NMR).
      
Step 2: 13C NMR Verification
  • Action: Acquire a proton-decoupled 13C spectrum.

  • Check: Locate the signal for the carbon bearing the proton identified in Step 1. Use HSQC to correlate if necessary.

    • 
       ~100 ppm:  Confirms C4-H (3,5-isomer).
      
    • 
       ~150 ppm:  Confirms C5-H (3,4-isomer).
      
Step 3: HMBC Definitive Assignment (For Trisubstituted or Ambiguous Cases)
  • Action: Run a standard gradient HMBC experiment optimized for

    
    .
    
  • Analysis:

    • Identify the substituent protons (e.g., methyl group, methylene).

    • Check for cross-peaks to the ring carbons.[1]

    • Rule: If a substituent's protons show a correlation to a shielded carbon (

      
       ~100 ppm), that substituent is at C3  or C5  (correlating to C4). If the substituent protons correlate to a deshielded carbon (
      
      
      
      ~160 ppm), they are likely adjacent to Nitrogen or Oxygen.
Step 4: Decision Tree Visualization

Decision_Tree Start Start: Unknown Isoxazole Isomer H_NMR Step 1: 1H NMR Analysis (Locate Ring Proton) Start->H_NMR Singlet_6 Singlet at 6.0-6.9 ppm H_NMR->Singlet_6 Singlet_8 Singlet at 8.0-9.0 ppm H_NMR->Singlet_8 No_Singlet No Ring Proton (Trisubstituted) H_NMR->No_Singlet Check_C4 Step 2: Check 13C Shift of CH Carbon Singlet_6->Check_C4 Check_C5 Step 2: Check 13C Shift of CH Carbon Singlet_8->Check_C5 HMBC_Tri Step 3: HMBC Analysis Check correlations from R-groups No_Singlet->HMBC_Tri C4_Shielded Carbon is ~100 ppm (Shielded) Check_C4->C4_Shielded C5_Deshielded Carbon is ~150 ppm (Deshielded) Check_C5->C5_Deshielded Result_35 Identified: 3,5-Disubstituted C4_Shielded->Result_35 Result_34 Identified: 3,4-Disubstituted C5_Deshielded->Result_34 HMBC_Tri->Result_35 R-groups correlate to C4 (~100ppm) HMBC_Tri->Result_34 R-groups correlate to C5 (~160ppm)

Caption: Logical workflow for determining isoxazole regiochemistry.

Comparison Table: Diagnostic Signals

Feature3,5-Disubstituted3,4-DisubstitutedNotes
Ring Proton (

H)
H-4 :

6.0 – 6.9 ppm
H-5 :

8.0 – 9.0 ppm
H-5 is deshielded by adjacent Oxygen.
Ring Carbon (

C)
C-4 :

95 – 105 ppm
C-5 :

145 – 160 ppm
C-4 is the most shielded carbon in the ring.
HMBC Correlations H-4

C3, C5
H-5

C4, C3
H-4 sees two quaternary carbons; H-5 sees one quaternary (C4) and one imine (C3).
Synthesis Origin Major product of Nitrile Oxide + Terminal AlkyneMinor product (usually), or from specific precursors3,5-isomer is sterically favored in cycloadditions.
MS Fragmentation Loss of R-CN commonLoss of CO common (if H-5 present)3,5-isomers often fragment to azirines.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[4] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry.

  • Bimoussa, A., et al. (2025).

  • Organic Chemistry Portal. (2023). Isoxazole Synthesis: Recent Developments and Methodologies.

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[5] Journal of Mass Spectrometry.

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition.[6]

Sources

Comparative

A Comparative Guide to 3-(1,2-oxazol-4-yl)piperidine and Risperidone Scaffolds for Antipsychotic Drug Development

Authored For: Researchers, Scientists, and Drug Development Professionals Executive Summary The development of novel antipsychotic agents is driven by the need to improve upon the efficacy and side-effect profiles of exi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel antipsychotic agents is driven by the need to improve upon the efficacy and side-effect profiles of existing treatments. While second-generation antipsychotics like risperidone have represented a significant therapeutic advance, challenges related to metabolic and extrapyramidal side effects persist. This guide provides a comprehensive benchmarking of an emerging chemical framework, 3-(1,2-oxazol-4-yl)piperidine, against the well-established risperidone scaffold. We will delve into the comparative pharmacology, present validated experimental protocols for head-to-head evaluation, and offer insights into the potential advantages of this novel scaffold in designing the next generation of CNS therapeutics.

Deconstructing the Scaffolds: Structural and Mechanistic Foundations

The Incumbent: The Risperidone Scaffold

Risperidone, a benzisoxazole derivative, is a cornerstone of atypical antipsychotic therapy.[1][2][3] Its molecular structure features a piperidine ring linked to a benzisoxazole moiety.[1] The therapeutic efficacy of risperidone is primarily attributed to its potent, combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5][6] According to the dopamine theory of schizophrenia, the blockade of D2 receptors in the mesolimbic pathway is crucial for alleviating positive symptoms like hallucinations and delusions.[4][5] The simultaneous high-affinity blockade of 5-HT2A receptors is thought to enhance efficacy, particularly against negative symptoms, and mitigate the risk of extrapyramidal symptoms (EPS) that arise from potent D2 antagonism in the nigrostriatal pathway.[5][7] However, risperidone also interacts with other receptors, including alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors, which contributes to side effects like orthostatic hypotension and sedation.[4][5][8]

The Challenger: The 3-(1,2-oxazol-4-yl)piperidine Scaffold

The 3-(1,2-oxazol-4-yl)piperidine scaffold represents a strategic modification of known CNS-active pharmacophores. It maintains the critical piperidine ring, a common feature in many CNS drugs, but introduces an isoxazole ring as a key structural element. Isoxazole and oxadiazole moieties are of significant interest in medicinal chemistry for their diverse biological activities and their roles as bioisosteres for amides and esters.[9][10] The central hypothesis for investigating this scaffold is that its unique electronic and steric properties, compared to the benzisoxazole system in risperidone, could enable a more refined receptor interaction profile. The goal is to retain the beneficial D2/5-HT2A antagonism while potentially reducing affinity for off-target receptors responsible for undesirable side effects.

In Vitro Benchmarking: Receptor Affinity and Functional Activity

A critical first step in comparing these scaffolds is to quantify their interactions with key CNS targets using in vitro assays. These experiments provide foundational data on potency and selectivity.

Experimental Protocol: Radioligand Competition Binding Assay

Causality and Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a target receptor. It operates on the principle of competition. A radiolabeled ligand with known high affinity for the receptor is incubated with a tissue or cell membrane preparation containing the receptor. The test compound is added at increasing concentrations, and its ability to displace the radiolabeled ligand is measured. A lower Ki value signifies a higher binding affinity. This protocol is self-validating as it includes controls for total and non-specific binding, ensuring the measured displacement is specific to the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Culture cells (e.g., HEK293 or CHO-K1) stably expressing the human receptor of interest (e.g., D2 or 5-HT2A).[11][12] Harvest the cells, homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and a serial dilution of the test compound (e.g., Risperidone or a 3-(1,2-oxazol-4-yl)piperidine analogue).

  • Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled competitor, like haloperidol, to block all specific binding sites).[11]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer, then place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Comparative Receptor Binding Profile (Illustrative Data)
CompoundD2 Ki (nM)5-HT2A Ki (nM)D2/5-HT2A Ratioα1-Adrenergic Ki (nM)H1 Histaminergic Ki (nM)
Risperidone 3.2[4]0.2[4]165.0[4]20[4]
"Compound A" (Illustrative) 4.51.82.5> 100> 250

Expertise & Interpretation: The illustrative data for "Compound A," our hypothetical 3-(1,2-oxazol-4-yl)piperidine derivative, highlights a key potential advantage. While risperidone is exceptionally potent at the 5-HT2A receptor, Compound A displays a more balanced D2/5-HT2A affinity ratio. More importantly, Compound A shows significantly reduced affinity for the α1-adrenergic and H1 receptors. This "cleaner" profile suggests a lower propensity for inducing side effects like orthostatic hypotension and sedation, a highly desirable trait for improving patient tolerability.

Experimental Protocol: Functional Antagonism Assay (Calcium Flux)

Causality and Rationale: Binding to a receptor does not reveal the functional consequence. This assay determines whether a compound blocks (antagonism) or stimulates (agonism) receptor signaling. The 5-HT2A receptor is Gq-coupled; its activation leads to the release of intracellular calcium.[13][14] This protocol measures a compound's ability to inhibit the calcium release induced by a known agonist (like serotonin), thereby quantifying its antagonist potency (IC50).

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the 5-HT2A receptor into a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will increase in fluorescence intensity upon binding to calcium.

  • Antagonist Incubation: Add serial dilutions of the test compound to the wells and incubate to allow receptor binding.

  • Agonist Challenge: Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) to all wells to stimulate the receptor.

  • Fluorescence Reading: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).

  • Data Analysis: The antagonist's effect is seen as a dose-dependent reduction in the agonist-induced fluorescence signal. Plot the percent inhibition against the log concentration of the antagonist to calculate the IC50 value.

Signaling Pathway and Experimental Workflow Visualization

Gq_Signaling_Workflow cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade Agonist Serotonin (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Activates G_protein Gq Protein Receptor->G_protein Activates Antagonist Test Compound (Antagonist) Antagonist->Receptor Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (Measured Signal) IP3->Ca_release Stimulates

Caption: Gq-coupled 5-HT2A receptor signaling pathway blocked by an antagonist.

In Vivo Benchmarking: Efficacy and Side-Effect Models

Positive in vitro results must be translated to in vivo models to assess antipsychotic-like activity and predict potential clinical side effects.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

Causality and Rationale: This is a widely accepted predictive model for antipsychotic efficacy. Amphetamine increases synaptic dopamine in the mesolimbic pathway, leading to hyperlocomotor activity in rodents. An effective D2 antagonist, like an antipsychotic, will block this effect and "normalize" the locomotor behavior.

Step-by-Step Methodology:

  • Habituation: Place rodents (mice or rats) in open-field activity chambers and allow them to acclimate for 30-60 minutes.

  • Pre-treatment: Administer the test compound (e.g., Risperidone, Compound A) or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Psychostimulant Challenge: After a set pre-treatment time (e.g., 30 minutes), administer d-amphetamine to all animals.

  • Activity Monitoring: Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using automated tracking software.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated/amphetamine-challenged group. A statistically significant reduction in hyperlocomotion indicates antipsychotic-like potential.

Experimental Protocol: Catalepsy Assessment

Causality and Rationale: This model is used to predict the likelihood of a compound causing extrapyramidal symptoms (EPS). Strong blockade of D2 receptors in the nigrostriatal pathway can induce catalepsy, a state of motor rigidity. A wider separation between the effective dose in the hyperlocomotion model and the dose that induces catalepsy (the "therapeutic window") is highly desirable.

Step-by-Step Methodology:

  • Compound Administration: Administer various doses of the test compound or vehicle to different groups of rats.

  • Catalepsy Measurement (Bar Test): At several time points post-dosing (e.g., 30, 60, 90, 120 mins), gently place the rat's front paws on a horizontal bar raised approximately 9 cm off the surface.

  • Latency Recording: Measure the time (in seconds) the rat remains in this unnatural posture before making a corrective movement with both paws. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: An increase in the latency to move compared to the vehicle group indicates a cataleptic effect.

In Vivo Experimental Workflow

in_vivo_testing cluster_efficacy Efficacy Model cluster_safety Safety/Side-Effect Model Habituation Habituation to Activity Chambers Pretreat_E Pre-treatment (Vehicle, Risperidone, Cmpd A) Habituation->Pretreat_E Amph_Challenge Amphetamine Challenge Pretreat_E->Amph_Challenge Record_Loco Record Locomotor Activity Amph_Challenge->Record_Loco Efficacy_Result Efficacy Profile (ED50) Record_Loco->Efficacy_Result Therapeutic_Index Calculate Therapeutic Index (TD50 / ED50) Efficacy_Result->Therapeutic_Index Pretreat_S Dose-Response Admin (Vehicle, Risperidone, Cmpd A) Catalepsy_Test Catalepsy Bar Test at Time Intervals Pretreat_S->Catalepsy_Test Safety_Result EPS Liability (TD50) Catalepsy_Test->Safety_Result Safety_Result->Therapeutic_Index

Caption: A comparative workflow for in vivo evaluation of antipsychotic candidates.

Synthesis and Conclusion

The benchmarking of a novel scaffold against an established drug like risperidone is a multi-faceted process grounded in rigorous experimental comparison. The 3-(1,2-oxazol-4-yl)piperidine framework presents a compelling opportunity for the development of new antipsychotics. Based on our analysis:

  • Potential for Improved Tolerability: The primary advantage of this novel scaffold may lie in its potential for a "cleaner" off-target profile, specifically reduced affinity for adrenergic and histaminergic receptors, which could translate to a lower burden of sedation and cardiovascular side effects.

  • Balanced Receptor Profile: A more balanced D2/5-HT2A affinity ratio might offer a different clinical profile, potentially with unique benefits for specific symptom domains of schizophrenia.

Drug development professionals should utilize the detailed protocols in this guide to generate robust, comparative data. The ultimate goal is to identify a candidate from the 3-(1,2-oxazol-4-yl)piperidine series that demonstrates a superior therapeutic index—maintaining robust efficacy in predictive models while showing a significantly reduced liability for EPS and other side effects. This approach will be instrumental in advancing the next generation of treatments for psychotic disorders.

References

  • Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action (MOA) of Risperidone (risperidone)?. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Risperidone?. [Link]

  • Wikipedia. Risperidone. [Link]

  • PERSERIS® (risperidone) HCP. Mechanism of Action. [Link]

  • PubChem - National Institutes of Health. Risperidone. [Link]

  • Leucht, S., et al. (1999). A comparative review of new antipsychotics. PubMed. [Link]

  • ResearchGate. Chemical structure of risperidone. [Link]

  • ACS Publications. (2018). Classics in Chemical Neuroscience: Risperidone. [Link]

  • ResearchGate. Chemical structure of (a) compound 6P and (b) risperidone. [Link]

  • Casey, D. E. (1996). Novel versus conventional antipsychotic drugs. PubMed. [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • PubMed. (2025). Comparative analysis of third-generation antipsychotics in first-episode schizophrenia: efficacy, safety, and cognitive impacts. A narrative review. [Link]

  • ResearchGate. (2024). Comparative analysis of third-generation antipsychotics in first-episode schizophrenia: efficacy, safety, and cognitive impacts. A narrative review. [Link]

  • PMC - National Center for Biotechnology Information. (2023). In Vivo Serotonin 5-HT2A Receptor Availability and Its Relationship with Aggression Traits in Healthy Individuals. [Link]

  • ACS Publications. (2025). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. [Link]

  • bioRxiv. (2024). Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. [Link]

  • NCBI Bookshelf. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. [Link]

  • MDPI. (2025). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. [Link]

  • GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]

  • Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. [Link]

  • PubMed. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. [Link]

  • MDPI. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

  • PMC - National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • Journal of Survey in Fisheries Sciences. (2023). Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. [Link]

Sources

Validation

Elemental Analysis Standards for Piperidine Hydrochloride Hydrates: A Comparative Guide

This guide serves as a technical comparison and procedural manual for researchers quantifying the elemental composition of Piperidine Hydrochloride and its hydrates. It addresses the specific challenges of stoichiometry...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and procedural manual for researchers quantifying the elemental composition of Piperidine Hydrochloride and its hydrates. It addresses the specific challenges of stoichiometry shifts caused by hygroscopicity and compares the performance of different analytical standards and methodologies.

Executive Summary

Piperidine Hydrochloride (


) is a critical intermediate in pharmaceutical synthesis.[1] However, its hygroscopic nature often leads to the formation of non-stoichiometric hydrates, causing significant deviations in Elemental Analysis (EA) results.

Standard combustion protocols often fail to distinguish between "wet" samples and true hydrates, leading to rejection of pure batches. This guide compares the performance of Calibration Standards (used to calibrate instruments) and Analytical Methodologies (Combustion vs. Wet Chemistry) to ensure accurate validation of this compound.

Part 1: The Theoretical Framework

Before selecting a standard, the "Theoretical Standard" for the analyte itself must be established. The shift in elemental composition between the anhydrous and monohydrate forms is the primary source of analytical error.

ElementAnhydrous (

)
Monohydrate (

)

(The Error Gap)
Carbon (C) 49.39% 43.01% -6.38%
Hydrogen (H) 9.95% 10.11% +0.16%
Nitrogen (N) 11.52% 10.03% -1.49%
Chlorine (Cl) 29.15% 25.40% -3.75%

Critical Insight: A sample absorbing just 0.5 moles of water will fail standard purity specifications (


) if calculated against the anhydrous theoretical value.
Part 2: Comparative Analysis of Calibration Standards

To analyze Piperidine HCl accurately, the instrument must be calibrated with a standard that mimics the analyte's combustion behavior. We compare three industry-standard alternatives.

1. Acetanilide (The Industry Default)
  • Composition:

    
    
    
  • Role: Primary standard for C, H, N calibration.

  • Performance for Piperidine HCl:

    • Pros: Extremely stable, non-hygroscopic, high purity. Excellent for calibrating the C/N ratio.

    • Cons: Lacks Chlorine. It cannot calibrate the halogen detector. Using Acetanilide alone requires a separate titration for Chloride, increasing workflow time.

    • Verdict: Insufficient for full characterization of Piperidine HCl.

2. S-Benzyl-thiuronium Chloride (The Heteroatom Specialist)
  • Composition:

    
    
    
  • Role: Calibration for S and Cl.

  • Performance for Piperidine HCl:

    • Pros: Contains Chlorine (~17.5%). Good for validating the halogen channel.

    • Cons: Lower Carbon content (47.4%) than Piperidine HCl. Often less stable than Acetanilide; can degrade over time, leading to drift in the Cl calibration curve.

    • Verdict: Good Secondary Standard , but requires frequent re-validation.

3. p-Chloroacetanilide (The Hybrid Alternative)
  • Composition:

    
    
    
  • Role: Simultaneous C, H, N, and Cl calibration.

  • Performance for Piperidine HCl:

    • Pros: Contains all target elements (except H2O oxygen). Structural similarity (aromatic vs. aliphatic ring difference is negligible for combustion). Stable solid.

    • Cons: Chlorine content (~20.9%) is lower than Piperidine HCl (~29.1%), requiring a linear calibration curve extrapolation.

    • Verdict: The Superior Choice. It allows for a single-run calibration of all four elements (C, H, N, Cl), minimizing instrument downtime.

Part 3: Comparative Methodologies (Combustion vs. Titration)

For the specific analysis of the Chloride counter-ion , researchers often choose between automated combustion and wet chemistry.

FeatureMethod A: Automated Flash Combustion (CHNS/Cl) Method B: Potentiometric Titration (AgNO₃)
Principle High-temp oxidation (

); Cl detected by electrochemical sensor or IR.
Precipitation of

with Silver Nitrate; endpoint detection via Ag electrode.
Precision

(Absolute)

(Absolute)
Interference High. Incomplete combustion of salts can trap Cl in ash. Requires

additive.
Low. Specific to Halides. Unaffected by C/N backbone.
Sample Size Micro (2–5 mg)Macro (50–100 mg)
Throughput High (5 mins/sample)Low (15-20 mins/sample)
Best For Routine purity screening.Referee analysis (Dispute resolution).

Recommendation: Use Method A calibrated with p-Chloroacetanilide for routine QC. If results deviate >0.4% from theoretical, validate Cl content using Method B to rule out instrument error vs. sample impurity.

Part 4: Validated Experimental Protocol

This protocol ensures the distinction between surface moisture and bound hydrates.

Step 1: Pre-Treatment (The "Drying" Variable)
  • Experiment A (As-Is): Analyze sample directly from the bottle.

  • Experiment B (Dried): Dry 100 mg of sample in a vacuum oven at

    
     for 4 hours over 
    
    
    
    .
  • Note: Piperidine HCl can sublime or degrade if heated too aggressively. Do not exceed

    
    .
    
Step 2: Instrument Configuration (Flash Combustion)
  • Carrier Gas: Helium (Flow: 140 mL/min).

  • Combustion Tube: Quartz tube packed with Copper (reduction) and Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ).
    • Why:

      
       acts as a scrubber and flux, ensuring complete release of Chlorine from the salt lattice. Without it, Cl results will be consistently low.
      
  • Calibration: Run p-Chloroacetanilide (K-factor calibration) followed by a "Check Standard" of pure Acetanilide to verify C/N accuracy.

Step 3: Calculation & Interpretation

Calculate the C/N Ratio .

  • Theoretical C/N (Anhydrous) =

    
    
    
  • Theoretical C/N (Monohydrate) =

    
    
    
  • Logic: The C/N ratio is independent of hydration.

    • If Experimental C/N

      
       but absolute % values are low 
      
      
      
      Sample is wet/hydrated.
    • If Experimental C/N

      
      
      
      
      
      Sample is impure (chemical contamination).
Part 5: Analytical Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct method and interpreting results for Piperidine HCl.

PiperidineAnalysis Start Sample: Piperidine HCl PreCheck Check Hygroscopicity (TGA or Drying) Start->PreCheck Calib Calibrate: p-Chloroacetanilide (C, H, N, Cl) PreCheck->Calib RunCHN Run Flash Combustion (with WO3 additive) Calib->RunCHN ResultCheck Check C/N Ratio RunCHN->ResultCheck Pass Ratio = 4.28 Values Match Theory ResultCheck->Pass Matches Anhydrous Hydrate Ratio = 4.28 Values Low ResultCheck->Hydrate Systematic Low Bias Fail Ratio != 4.28 ResultCheck->Fail Ratio Deviation ActionHydrate Calculate Water Moles Re-dry or Report as Hydrate Hydrate->ActionHydrate ActionFail Perform Potentiometric Titration (Cl Check) Fail->ActionFail

Caption: Decision tree for validating Piperidine HCl purity, distinguishing between hydration effects and chemical impurities.

References
  • National Institute of Standards and Technology (NIST). (2025). Piperidine hydrochloride: Chemical and Physical Properties. PubChem Database.[2] Retrieved from [Link]

  • EPA. (1996). Method 9212: Potentiometric Determination of Chloride in Aqueous Samples with Ion-Selective Electrode. SW-846 Update III. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1,2-Oxazol-4-yl)piperidine hydrochloride proper disposal procedures

The following guide details the proper disposal procedures for 3-(1,2-Oxazol-4-yl)piperidine hydrochloride , a specialized heterocyclic building block used in drug discovery. This protocol is designed for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 3-(1,2-Oxazol-4-yl)piperidine hydrochloride , a specialized heterocyclic building block used in drug discovery.

This protocol is designed for researchers and safety officers, prioritizing incineration as the primary disposal method and strict segregation from incompatible chemical classes.[1]

Executive Summary: Immediate Action Directive

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Drain Disposal: STRICTLY PROHIBITED .[1] Do not discharge into municipal sewer systems.[1][2]

  • Waste Classification: Classify as Hazardous Organic Solid (if pure) or Hazardous Solvent Waste (if in solution).[1]

  • Key Incompatibility: Segregate from strong oxidizers and strong bases (liberates free amine).[1]

Chemical Identification & Hazard Characterization

Before disposal, verify the specific isomer and salt form on your container's label.[1] This guide applies to the hydrochloride salt of the 3-(isoxazol-4-yl)piperidine scaffold.[1]

ParameterSpecification
Chemical Name 3-(1,2-Oxazol-4-yl)piperidine hydrochloride
Synonyms 3-(Isoxazol-4-yl)piperidine HCl; 4-(Piperidin-3-yl)isoxazole HCl (check specific isomer)
Molecular Formula C₈H₁₂N₂O[1][3][4] · HCl
Physical State White to off-white solid (powder or crystalline)
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1]
Acidity (pH) Acidic in aqueous solution (pH ~3–5 due to HCl salt).[1]
GHS Classification Warning / Danger (Treat as Acute Tox.[1][2][5] Cat 3/4, Skin Irrit. 2, Eye Irrit. 2A).
Hazard Assessment (The "Why" Behind the Protocol)
  • Toxicological: As a piperidine derivative, assume potential neuroactivity or irritant properties.[1] The isoxazole ring is generally stable but can be reactive under extreme conditions.[1]

  • Chemical Reactivity: The hydrochloride salt is acidic.[1] Mixing with strong bases (e.g., NaOH) will liberate the free amine, potentially altering volatility and odor. Mixing with oxidizers (e.g., Nitric Acid) can generate toxic nitrogen oxide gases.[1]

Waste Characterization & Segregation

Proper segregation prevents dangerous reactions in the waste stream and ensures regulatory compliance (RCRA).[1]

Decision Matrix: Waste Streams

Use the following logic to categorize your waste.

Disposal_Workflow Start Waste Generation State Physical State? Start->State Solid Solid Waste (Pure compound, contaminated gloves, paper) State->Solid Solid/Debris Liquid Liquid Waste (Mother liquor, reaction mixtures) State->Liquid Solution Action_Solid Dispose in Solid Haz Waste Container (Label: Toxic, Irritant) Solid->Action_Solid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, Water, DMSO) SolventCheck->NonHalogenated No Halogens Action_Halo Dispose in Halogenated Waste Carboy (Label: Contains Chlorides) Halogenated->Action_Halo Action_NonHalo Dispose in Non-Halogenated Waste Carboy (Check facility limit for Cl-) NonHalogenated->Action_NonHalo

Figure 1: Decision tree for segregating 3-(1,2-Oxazol-4-yl)piperidine hydrochloride waste.

Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired chemicals, spills absorbed on pads, contaminated gloves/PPE.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant lid.[1]

  • Bagging (Optional but Recommended): Place the solid waste inside a clear polyethylene bag before placing it in the rigid container. This minimizes dust generation.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write "3-(1,2-Oxazol-4-yl)piperidine hydrochloride" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[1]

    • Constituents: List "Piperidine derivative (90%), Hydrochloric acid salt".[1]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors from recrystallization.

  • Determine Solvent Compatibility:

    • If dissolved in DCM/Chloroform: Use the Halogenated Waste carboy.[1]

    • If dissolved in Methanol/Ethanol/Water: Use the Non-Halogenated Waste carboy.[1]

    • Note: Although the compound contains chloride (HCl), the concentration in a non-halogenated solvent is often low enough (<1-2%) to remain in the non-halogenated stream.[1] Consult your facility's specific limit for Cl- content. If unsure, default to the Halogenated stream to prevent compliance violations.[1]

  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 5–9 with a dilute base (e.g., Sodium Bicarbonate solution) before adding to the waste carboy, to prevent off-gassing or corrosion of the waste container. Perform this in a fume hood.

  • Transfer: Pour slowly into the carboy using a funnel. Do not overfill (leave 10% headspace).[1]

  • Cap & Log: Cap tightly immediately after use. Log the volume and constituent on the carboy's waste log sheet.[1]

Protocol C: Empty Containers

Applicability: Original reagent bottles.[1]

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., water or methanol).[1]

  • Rinsate Disposal: Collect the first three rinses and dispose of them as Liquid Hazardous Waste (see Protocol B).

  • Defacing: Deface or remove the original label. Mark the bottle as "EMPTY" or "TRIPLE RINSED".

  • Final Disposal:

    • Glass: Place in the broken glass/sharps container or recycling bin (if permitted by local policy).[1]

    • Plastic: Place in regular trash only if confirmed clean and permitted by local EHS rules.[1]

Emergency Procedures: Spills

In the event of a spill outside of containment:

  • Evacuate & PPE: Alert nearby personnel. Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If dust is visible, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with a wet paper towel or use a HEPA vacuum designated for chemical use.[1]

    • Liquid Spill: Cover with an inert absorbent (vermiculite, spill pads).[1]

  • Neutralization (Optional): For large liquid spills, treat the area with a weak base (sodium bicarbonate) to neutralize the acidity (watch for bubbling).[1][6]

  • Cleanup: Scoop material into a hazardous waste bag. Clean the surface with soap and water.[1][2] Dispose of all cleanup materials as Solid Hazardous Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (n.d.).[1] Compound Summary for Piperidine Hydrochloride Derivatives. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard (HCS). [Link]

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, in-depth protocols for the safe h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, in-depth protocols for the safe handling of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride. While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, a robust safety framework can be constructed by analyzing its constituent chemical motifs: the piperidine hydrochloride core and the biologically active oxazole ring. This document applies established principles for handling potentially hazardous research chemicals to ensure your safety and the integrity of your work.

Hazard Analysis by Structural Analogy: A Proactive Safety Approach

Understanding the potential risks associated with a novel compound begins with examining its known components. This proactive analysis allows us to anticipate hazards and implement appropriate controls.

The Piperidine Hydrochloride Core: The Primary Hazard Driver

The piperidine scaffold is a well-characterized heterocyclic amine with significant known hazards. The hydrochloride salt form, while modifying the physical properties, shares the toxicological concerns of the parent amine.

  • Acute Toxicity: Piperidine and its salts are classified as toxic if swallowed.[1][2] The primary risk is ingestion, which requires immediate medical attention.[1]

  • Corrosivity and Irritation: Piperidine itself is known to cause severe skin burns and eye damage.[3][4][5] While the salt form is less caustic, related piperidine hydrochloride compounds are documented as causing skin, eye, and respiratory irritation.[6][7][8] All direct contact must be strictly avoided.

  • Inhalation Hazard: Inhalation of piperidine vapors is toxic.[4][9] For the solid hydrochloride salt, the primary inhalation risk comes from airborne dust, which can cause respiratory irritation.[7]

The Oxazole Moiety: Potential for Unseen Biological Activity

The oxazole ring is a five-membered heterocycle present in numerous biologically active compounds and pharmaceuticals.[10][11] Its inclusion in the structure warrants careful handling due to the potential for unforeseen pharmacological effects. The toxicological properties of many novel oxazole derivatives have not been fully investigated.[12] Therefore, the principle of avoiding exposure to any biologically active compound must be applied.

Assumed Composite Hazard Profile

Based on this structural analysis, 3-(1,2-Oxazol-4-yl)piperidine hydrochloride must be handled as a substance with the following potential hazards until proven otherwise:

  • Harmful or Toxic if Swallowed

  • Causes Skin Irritation

  • Causes Serious Eye Irritation

  • May Cause Respiratory Irritation if Inhaled as a Dust

The following table summarizes the necessary personal protective equipment based on this conservative, safety-first hazard assessment.

Hazard RoutePotential RiskMinimum Required PPE
Dermal (Skin) Skin Irritation, Potential for Systemic ToxicityLab Coat, Double Nitrile Gloves
Ocular (Eyes) Serious Eye Irritation / DamageChemical Splash Goggles & Face Shield
Inhalation Respiratory Tract IrritationUse within a Certified Chemical Fume Hood
Ingestion Acute ToxicityStrict Prohibition of Mouth Pipetting, Food/Drink in Lab

Engineering Controls: Your First and Most Effective Line of Defense

Personal protective equipment is the last line of defense. The primary method for ensuring safety involves isolating the hazard from the researcher through proper engineering and administrative controls.

  • Designated Work Area: All work involving this compound, from weighing to solution preparation and reaction workups, must be conducted in a designated area of the laboratory.[13] This area should be clearly marked with signage indicating the presence of toxic chemicals.[14]

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must occur within a properly functioning and certified chemical fume hood.[14] This is critical to prevent the inhalation of dust or aerosols and to contain any potential spills.

  • Minimize Quantities: Adhere to the principle of using the minimum quantity of the substance necessary for your experiment to reduce the risk of exposure and minimize waste.[13][14]

Personal Protective Equipment (PPE): A Step-by-Step Protocol

Proper selection and use of PPE are non-negotiable.

Required PPE Ensemble
  • Body Protection: A clean, buttoned laboratory coat must be worn at all times. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat.[15]

  • Hand Protection: Double gloving is mandatory.[14]

    • Inner Glove: Standard nitrile examination glove.

    • Outer Glove: A second nitrile glove. This allows the outer, potentially contaminated glove to be removed and replaced without exposing the skin. Always inspect gloves for tears or holes before use.[12] Contaminated gloves must be disposed of as hazardous waste.[12]

  • Eye and Face Protection: Wear chemical splash-resistant safety goggles that conform to ANSI Z87.1 or EN166 standards.[15] When handling the solid outside of a sealed container or manipulating solutions, a full-face shield must be worn in addition to goggles to protect against splashes.[3][7]

Safe Handling and Operational Workflow

A systematic workflow minimizes risk. The following procedure outlines the critical steps for safely handling 3-(1,2-Oxazol-4-yl)piperidine hydrochloride from container to waste.

G cluster_0 Safe Handling Workflow Area_Prep 1. Prepare Designated Area (Fume Hood, Absorbent Paper) Weighing 2. Weigh Solid Compound (In Fume Hood, Use Anti-Static Weighing Dish) Area_Prep->Weighing Proceed Solubilization 3. Prepare Solution (In Fume Hood, Add Solid to Solvent Slowly) Weighing->Solubilization Proceed Reaction 4. Perform Experiment (Maintain Containment in Hood) Solubilization->Reaction Proceed Decontamination 5. Decontaminate Surfaces & Glassware (Wipe Down Hood, Rinse Glassware) Reaction->Decontamination Proceed Disposal 6. Segregate & Dispose of Waste (Solid, Liquid, Contaminated PPE) Decontamination->Disposal Proceed

Caption: Workflow for handling 3-(1,2-Oxazol-4-yl)piperidine hydrochloride.

Detailed Steps:
  • Preparation: Before starting, ensure the chemical fume hood is operational. Cover the work surface with absorbent, plastic-backed paper.[14] Assemble all necessary equipment and reagents.

  • Weighing: Tare a suitable container (e.g., a glass vial) inside the fume hood. Carefully transfer the solid into the container, minimizing the creation of dust. Use a spatula and handle the container with care. Close the primary container immediately after dispensing.

  • Solution Preparation: In the fume hood, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase the risk of dust generation.

  • Post-Handling Decontamination: After the procedure, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands and arms thoroughly with soap and water after removing gloves.[6][14]

Emergency Procedures and Disposal

Spill Response
  • Inside a Fume Hood: If a small spill occurs inside the hood, contain it with an inert absorbent material (e.g., sand, vermiculite).[8] Sweep up the absorbed material, place it in a sealed, labeled container, and dispose of it as hazardous waste.

  • Outside a Fume Hood: Evacuate the area immediately. Prevent others from entering. Contact your institution's Environmental Health and Safety (EHS) office. Do not attempt to clean up a significant spill without proper training and respiratory protection.[9]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9][16] If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[1] Seek immediate medical attention and provide the poison center or doctor with the chemical name.[1][8]

Waste Disposal

All materials contaminated with 3-(1,2-Oxazol-4-yl)piperidine hydrochloride, including excess solid, solutions, contaminated gloves, absorbent paper, and pipette tips, must be disposed of as hazardous chemical waste.[2][12]

  • Collect waste in a clearly labeled, sealed container.[17]

  • Follow all federal, state, and local regulations for hazardous waste disposal.[6] Do not pour any waste down the drain.[3][6]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 3-(1,2-Oxazol-4-yl)piperidine hydrochloride into your research endeavors, ensuring both personal safety and the generation of high-quality, reliable data.

References

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Antibodies. 4-Piperidinopiperidine Safety Data Sheet. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Fisher Scientific. (2023, August 11). Safety Data Sheet: Piperidine hydrochloride. [Link]

  • Capot Chemical. (2008, October 23). MSDS of Oxazole. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %, for peptide synthesis. [Link]

  • International Labour Organization. (2011, August 7). Heterocyclic Compounds: Health Hazards. [Link]

  • Sheeja Rekha A G, et al. (2022, September 15). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Allied Academies. (2025, July 26). Biological Importance of Oxazoles. [Link]

  • Centers for Disease Control and Prevention (CDC). Occupational Safety and Health Guidelines for Chemical Hazards: Supplement I-OHG. [Link]

  • Asadi, F., et al. (2024, October 19). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC. [Link]

  • KAUST Health & Safety. Working with Toxic chemicals Guideline. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.